molecular formula C12H10FNO B1310748 4-(2-Fluorophenoxy)aniline CAS No. 305801-12-1

4-(2-Fluorophenoxy)aniline

Cat. No.: B1310748
CAS No.: 305801-12-1
M. Wt: 203.21 g/mol
InChI Key: XOTBQGILYQQOKD-UHFFFAOYSA-N
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Description

4-(2-Fluorophenoxy)aniline is a useful research compound. Its molecular formula is C12H10FNO and its molecular weight is 203.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTBQGILYQQOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408564
Record name 4-(2-fluorophenoxy)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305801-12-1
Record name 4-(2-fluorophenoxy)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-fluorophenoxy)aniline
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Foundational & Exploratory

A Technical Guide to 4-(2-Fluorophenoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, 4-(2-Fluorophenoxy)aniline stands out as a versatile intermediate, particularly in the synthesis of targeted therapeutics. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, synthesis, key properties, and its emerging role in the development of novel kinase inhibitors.

Core Chemical Identity

This compound is an aromatic amine derivative characterized by an aniline ring substituted at the 4-position with a 2-fluorophenoxy group[1]. This specific substitution pattern, particularly the ortho-position of the fluorine on the phenoxy ring, imparts distinct electronic and conformational properties that are leveraged in synthetic chemistry.

IdentifierValueSource
CAS Number 305801-12-1[2][3][4][5][6][7][8]
Molecular Formula C₁₂H₁₀FNO[4][9][]
Molecular Weight 203.21 g/mol [3][4][9][]
IUPAC Name This compound[2]
InChI Key XOTBQGILYQQOKD-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)F

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Define nodes for the atoms
N1 [label="N", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle, width=0.4];
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
O1 [label="O", fontcolor="#202124", fillcolor="#FBBC05", style=filled, shape=circle, width=0.4];
C7 [label="C"];
C8 [label="C"];
C9 [label="C"];
C10 [label="C"];
C11 [label="C"];
C12 [label="C"];
F1 [label="F", fontcolor="#FFFFFF", fillcolor="#34A853", style=filled, shape=circle, width=0.4];
H1 [label="H"];
H2 [label="H"];

// Define the structure of the aniline ring
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

// Define double bonds in the aniline ring
C1 -- C2 [style=bold];
C3 -- C4 [style=bold];
C5 -- C6 [style=bold];

// Attach the amine group
C4 -- N1;
N1 -- H1;
N1 -- H2;

// Attach the phenoxy group
C1 -- O1;
O1 -- C7;

// Define the structure of the fluorophenyl ring
C7 -- C8;
C8 -- C9;
C9 -- C10;
C10 -- C11;
C11 -- C12;
C12 -- C7;

// Define double bonds in the fluorophenyl ring
C7 -- C8 [style=bold];
C9 -- C10 [style=bold];
C11 -- C12 [style=bold];

// Attach the fluorine atom
C8 -- F1;

// Position the nodes
C1 [pos="0,0!"];
C2 [pos="-1.2,-0.7!"];
C3 [pos="-1.2,-2.1!"];
C4 [pos="0,-2.8!"];
C5 [pos="1.2,-2.1!"];
C6 [pos="1.2,-0.7!"];
N1 [pos="0,-4.2!"];
H1 [pos="-0.7,-4.9!"];
H2 [pos="0.7,-4.9!"];
O1 [pos="0,1.4!"];
C7 [pos="1.2,2.1!"];
C8 [pos="1.2,3.5!"];
C9 [pos="2.4,4.2!"];
C10 [pos="3.6,3.5!"];
C11 [pos="3.6,2.1!"];
C12 [pos="2.4,1.4!"];
F1 [pos="0,4.2!"];

}

Figure 1: Chemical structure of this compound.

Synthesis Strategies: A Tale of Two Couplings

The synthesis of this compound is primarily achieved through cross-coupling reactions that form the key diaryl ether or the C-N bond. The two most prominent and industrially relevant methods are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on factors such as substrate availability, catalyst cost, and desired reaction conditions.

Pathway A: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers[11][12][13]. In the context of synthesizing this compound, this typically involves the coupling of a 4-haloaniline derivative (often 4-iodo- or 4-bromoaniline) with 2-fluorophenol in the presence of a copper catalyst and a base.

Mechanism Rationale: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The base deprotonates the phenol to form a copper phenoxide intermediate. Oxidative addition of the aryl halide to the copper center, followed by reductive elimination, yields the diaryl ether and regenerates the active Cu(I) catalyst[14]. While traditionally requiring high temperatures, modern iterations with specific ligands can proceed under milder conditions.

Figure 2: General workflow for the Ullmann Condensation synthesis.

Representative Protocol (for a similar diaryl ether synthesis): While a specific protocol for this compound is not readily available in the reviewed literature, a general procedure for an Ullmann-type O-arylation is as follows[15]:

  • To a reaction vessel, add the aryl halide (1.0 equiv.), the phenol (1.2 equiv.), potassium carbonate (2.0 equiv.), and a copper(I) catalyst (e.g., CuI, 5-10 mol%).

  • Add a high-boiling polar solvent such as DMF or pyridine.

  • Heat the mixture to 120-160 °C under an inert atmosphere (e.g., Nitrogen or Argon) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Pathway B: Buchwald-Hartwig Amination

A more modern and often milder alternative is the palladium-catalyzed Buchwald-Hartwig amination[16][17][18][19][20][21][22][23]. This reaction can be approached in two ways to form the target molecule:

  • Route 1: Coupling of 1-bromo-4-(2-fluorophenoxy)benzene with an ammonia surrogate.

  • Route 2: Coupling of 4-bromo-(2-fluorophenoxy)benzene with an amine.

Mechanism Rationale: The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst[14][17]. The choice of a bulky, electron-rich phosphine ligand is critical to the success of this reaction, as it promotes the reductive elimination step and prevents side reactions[17].

Figure 3: General workflow for the Buchwald-Hartwig Amination.

Representative Protocol (for a similar amination): A general procedure for the Buchwald-Hartwig amination of an aryl bromide is as follows[22]:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).

  • Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the amine (1.2 equiv.) followed by an anhydrous aprotic solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product by column chromatography.

Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors

The 4-phenoxyaniline scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The aniline nitrogen and the ether oxygen can form critical hydrogen bonds within the ATP-binding pocket of various kinases. This compound serves as a crucial intermediate in the synthesis of such inhibitors, where the ortho-fluoro substituent can be used to fine-tune the molecule's conformation and electronic properties to enhance potency and selectivity.

A significant application of this building block is in the development of c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it an attractive target for anti-cancer drug development.

Research has demonstrated the design and synthesis of novel 4-(2-fluorophenoxy)quinoline derivatives that exhibit potent inhibitory activity against c-Met kinase. In these syntheses, this compound is a key precursor, used to construct the core quinoline structure. One study reported a series of these derivatives with IC₅₀ values in the nanomolar range against c-Met, and one promising compound showed an IC₅₀ of 0.59 nM[24]. These compounds also displayed significant antiproliferative activity against various cancer cell lines[24].

G cluster_synthesis Synthesis of Kinase Inhibitor cluster_moa Mechanism of Action A This compound C Cyclization & Elaboration A->C B Quinoline Core Precursor B->C D Final Kinase Inhibitor (e.g., c-Met Inhibitor) C->D E Inhibitor Binds to ATP Pocket of c-Met Kinase D->E F Inhibition of ATP Binding E->F G Blockade of Downstream Signaling Pathways (e.g., RAS-MAPK, PI3K-AKT) F->G H Inhibition of Tumor Cell Proliferation, Migration, and Angiogenesis G->H

Figure 4: Role of this compound in the synthesis and action of c-Met kinase inhibitors.

Safety and Handling

As with all amine-containing compounds, this compound should be handled with appropriate care in a well-ventilated area or a chemical fume hood. While a specific, comprehensive safety data sheet (SDS) for CAS number 305801-12-1 is not widely available, data from structurally related fluorinated anilines suggest the following precautions.

General Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[6].

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors[6][25].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[4][25]. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell[6].

  • Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice[6].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[6].

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Avoid release into the environment.

Conclusion

This compound is a valuable and strategically important building block for modern drug discovery. Its synthesis, achievable through robust cross-coupling methodologies like the Ullmann condensation and Buchwald-Hartwig amination, provides access to a scaffold that is central to the development of targeted therapeutics. The demonstrated utility of this compound in the creation of potent c-Met kinase inhibitors highlights its potential for generating novel anti-cancer agents. As research into kinase-driven malignancies continues to expand, the demand for and applications of this compound are poised to grow, solidifying its role as a key intermediate in the pharmaceutical industry.

References

4-(2-Fluorophenoxy)aniline: A Core Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-(2-Fluorophenoxy)aniline, a key chemical intermediate for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical properties, provide detailed, field-proven synthetic protocols, and outline robust analytical methods for its characterization. Furthermore, this guide explores the compound's strategic importance in medicinal chemistry, contextualized through its application in the development of novel therapeutics. By synthesizing technical data with practical insights, this document serves as an authoritative resource for leveraging this compound in advanced research and development projects.

Molecular Profile and Strategic Importance

The Role of Organofluorine Scaffolds in Drug Design

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, utilized to enhance a compound's pharmacological profile.[1] Fluorine's high electronegativity and relatively small size can profoundly influence properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Specifically, the strategic fluorination of phenyl rings, as seen in this compound, can block sites of oxidative metabolism and modulate the acidity of nearby protons, leading to improved pharmacokinetics and potency.

This compound: A Versatile Chemical Intermediate

This compound is a diaryl ether that serves as a valuable building block in the synthesis of complex, biologically active molecules.[2] Its structure features a nucleophilic aniline moiety, which is a common handle for derivatization, and a fluorinated phenyl ring that imparts the desirable properties mentioned above. This unique combination makes it an attractive starting material for developing novel drug candidates in therapeutic areas such as oncology and neurology.[2][3]

Chemical Identity and Physicochemical Properties

IUPAC Name and Chemical Structure

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[4]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

PropertyValueSource
Molecular Formula C₁₂H₁₀FNO[4]
Molecular Weight 203.21 g/mol [2]
Monoisotopic Mass 203.07465 Da[4]
Appearance White to beige crystalline powder[2][5]
Melting Point 58-64 °C[2]
Boiling Point (Predicted) 317.2 ± 27.0 °C[5]
Density (Predicted) 1.220 ± 0.06 g/cm³[5]
pKa (Predicted) 4.71 ± 0.10[5]
XLogP (Predicted) 3.0[4]
CAS Number 51260-73-8[4]

Synthesis and Purification Workflow

Retrosynthetic Strategy

The synthesis of this compound is most effectively approached via a two-step sequence. The core strategy involves the formation of the diaryl ether bond followed by the reduction of a nitro group to the target aniline. This approach is reliable and utilizes readily available starting materials.

Retrosynthesis target This compound intermediate 1-(2-Fluorophenoxy)-4-nitrobenzene target->intermediate Nitro Reduction (e.g., SnCl₂/HCl) sm1 4-Chloronitrobenzene intermediate->sm1 Nucleophilic Aromatic Substitution (SNAr) sm2 2-Fluorophenol intermediate->sm2

Caption: Retrosynthetic analysis of this compound.

PART 1: Synthesis of 1-(2-Fluorophenoxy)-4-nitrobenzene (Ether Formation)

Causality: This step employs a nucleophilic aromatic substitution (SNAr) reaction, often referred to as a variation of the Williamson ether synthesis. The electron-withdrawing nitro group on 4-chloronitrobenzene activates the aromatic ring, making it susceptible to attack by the nucleophilic 2-fluorophenoxide ion. A strong base like potassium carbonate is used to deprotonate the phenol, generating the required phenoxide in situ. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation without interfering with the nucleophile.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorophenol (1.0 eq.), 4-chloronitrobenzene (1.0 eq.), and potassium carbonate (1.5 eq.).

  • Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a beaker of cold water.

  • A solid precipitate of the product, 1-(2-fluorophenoxy)-4-nitrobenzene, should form.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified further by recrystallization from ethanol if necessary.

PART 2: Reduction of Nitro-Intermediate to this compound

Causality: The reduction of the aromatic nitro group is a critical step. While various methods exist (e.g., catalytic hydrogenation), the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and highly effective method for this transformation.[6] The tin(II) acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, with the acidic medium providing the necessary protons. This method is robust and generally provides high yields.

Protocol:

  • In a round-bottom flask, suspend the synthesized 1-(2-fluorophenoxy)-4-nitrobenzene (1.0 eq.) in ethanol or tetrahydrofuran (THF).[6]

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq.) in concentrated hydrochloric acid.[6]

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.[6] The reaction is often exothermic and may require initial cooling in a water bath.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, carefully neutralize the acidic solution by the slow, dropwise addition of a concentrated aqueous sodium hydroxide solution until the pH is basic (pH > 10). Perform this step in an ice bath to manage the heat of neutralization.

  • The product can then be extracted from the aqueous mixture using an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the final product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a suite of spectroscopic methods must be employed.

Self-Validation System: The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a self-validating system. NMR confirms the connectivity and chemical environment of atoms, MS confirms the molecular weight and elemental composition, and IR confirms the presence of key functional groups. A match across all three techniques provides unambiguous confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons on both rings, as well as a broad singlet for the -NH₂ protons. The coupling patterns (doublets, triplets, multiplets) and integration values will confirm the substitution pattern.

  • ¹³C NMR: The carbon spectrum will display 12 distinct signals corresponding to each unique carbon atom in the molecule, confirming its asymmetry.

  • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single resonance in the fluorine NMR spectrum will definitively confirm the presence of the single fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental formula (C₁₂H₁₀FNO) by providing a highly accurate mass measurement. The predicted monoisotopic mass is 203.07465 Da.[4]

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups. Expect to see characteristic absorption bands:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-O-C stretching: A strong band around 1200-1250 cm⁻¹ for the aryl ether linkage.

  • C-F stretching: A strong absorption band in the 1100-1200 cm⁻¹ region.

  • Aromatic C-H stretching: Signals above 3000 cm⁻¹.

Applications in Drug Discovery

This compound is not an end-product therapeutic but rather a critical starting point for the synthesis of more complex drug candidates. Its utility stems from the reactivity of the aniline amine and the favorable properties imparted by the fluorophenoxy moiety.

Role as a Scaffold in Kinase Inhibitors

Many small-molecule kinase inhibitors, particularly those targeting ATP-binding sites, utilize an aniline or similar nitrogen-containing heterocycle as a "hinge-binding" motif. The aniline nitrogen can form crucial hydrogen bonds with the backbone of the kinase hinge region. The rest of the this compound scaffold can be elaborated to occupy other pockets of the active site, with the fluorinated ring providing beneficial hydrophobic and electronic interactions to enhance potency and selectivity.

KinaseInhibitor Aniline Aniline Moiety (NH₂) Forms H-bonds with kinase hinge region Linker Linker/Core Scaffold Kinase Kinase ATP Binding Site Aniline:n->Kinase H-Bond Fluorophenoxy 2-Fluorophenoxy Group Occupies hydrophobic pocket Blocks metabolic sites Fluorophenoxy:f->Kinase Hydrophobic Interaction

Caption: Role of the this compound scaffold in kinase inhibition.

Precursor for N-Type Calcium Channel Modulators

Research has shown that fluorophenoxyanilide analogues can act as inhibitors of N-type (CaV2.2) calcium channels, which are validated targets for treating chronic pain.[3] The this compound core can be acylated or otherwise modified to produce compounds that modulate ion channel activity. The fluorophenoxy group can enhance the compound's ability to cross the blood-brain barrier and improve its metabolic stability, which are critical attributes for drugs targeting the central nervous system.[3]

Conclusion

This compound is a deceptively simple molecule that holds significant strategic value in the field of drug discovery. Its well-defined structure, predictable reactivity, and the advantageous properties conferred by its fluorine atom make it an indispensable tool for medicinal chemists. The synthetic routes are robust and scalable, and the analytical characterization is straightforward. As the demand for more effective and safer therapeutics continues to grow, the importance of foundational building blocks like this compound in the rational design of next-generation drugs will only increase.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-(2-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the discovery and historical development of 4-(2-Fluorophenoxy)aniline, a key building block in modern medicinal chemistry. While a definitive "discovery" moment is not clearly documented in a single seminal publication, this guide traces its emergence through the evolution of synthetic methodologies and its increasing prominence in the patent and scientific literature. We will explore its synthesis, initially through classical Ullmann-type reactions and later via more efficient Buchwald-Hartwig aminations, and its rise as a "privileged scaffold" in the design of targeted therapeutics, particularly kinase inhibitors. This guide provides detailed synthetic protocols, comparative data, and a historical perspective for researchers and professionals in the field of drug discovery and development.

Introduction: The Rise of Fluorinated Anilines in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[1]

Within this context, fluorinated anilines have emerged as particularly valuable synthons. The aniline moiety itself is a well-established pharmacophore, frequently serving as a crucial hydrogen bond donor and acceptor in interactions with biological targets.[2] The addition of a fluorine atom to the phenoxy ring of a phenoxyaniline structure, as in the case of this compound, provides a powerful tool for fine-tuning these properties. This guide focuses on the ortho-fluorinated isomer, this compound, and its journey from a chemical curiosity to a highly sought-after component in the development of novel therapeutics.

The Elusive Discovery: Tracing the Origins of this compound

Pinpointing the exact first synthesis of this compound is challenging, as it does not appear to be the subject of a landmark discovery paper. Instead, its emergence is more of a gradual story, intertwined with the development of synthetic methods for diaryl ethers and substituted anilines. Its CAS number, 305801-12-1, points to its registration and characterization in the chemical literature, but the earliest public records of its synthesis appear in the context of its utility as an intermediate in the preparation of more complex molecules.

Early synthetic approaches to similar phenoxyanilines likely relied on classical methods such as the Ullmann condensation, a copper-catalyzed reaction for the formation of carbon-oxygen bonds.[3] However, these early methods often required harsh reaction conditions, limiting their broad applicability. The advent of more sophisticated cross-coupling reactions, particularly the Buchwald-Hartwig amination, revolutionized the synthesis of arylamines and likely played a significant role in making this compound more readily accessible to medicinal chemists.

Synthesis Methodologies: From Classical to Modern Approaches

The synthesis of this compound and its derivatives can be broadly approached through two main strategies: formation of the diaryl ether bond followed by introduction or modification of the amino group, or formation of the carbon-nitrogen bond as a final step.

Ullmann Condensation: The Classical Route

The Ullmann condensation is a long-established method for the formation of diaryl ethers. In the context of this compound synthesis, this would typically involve the copper-catalyzed coupling of a 4-aminophenol derivative with a 2-fluoro-halobenzene or the coupling of 4-haloaniline with 2-fluorophenol.

Generalized Reaction Scheme:

Ar-X + H₂N-R --[Pd catalyst, Ligand, Base]--> Ar-NH-R

Caption: Comparative workflows of Ullmann condensation and Buchwald-Hartwig amination for the synthesis of this compound precursors.

Role as a Privileged Scaffold in Kinase Inhibition

Kinase_Inhibition cluster_properties Key Physicochemical Properties cluster_targets Biological Targets (Kinases) Scaffold This compound Solubility Modulated Solubility Scaffold->Solubility Metabolism Enhanced Metabolic Stability Scaffold->Metabolism Lipophilicity Fine-tuned Lipophilicity Scaffold->Lipophilicity cMet c-Met Scaffold->cMet Inhibitor Design EGFR EGFR Scaffold->EGFR Inhibitor Design VEGFR2 VEGFR-2 Scaffold->VEGFR2 Inhibitor Design

Caption: The central role of the this compound scaffold in imparting favorable properties for the design of kinase inhibitors.

Conclusion and Future Outlook

The history of this compound is a testament to the dynamic nature of drug discovery. While its initial synthesis may not have been a heralded event, its gradual adoption and eventual establishment as a privileged scaffold highlight the importance of developing robust and versatile synthetic methodologies. The continued exploration of new synthetic routes and the ever-present demand for novel therapeutics ensure that this compound will remain a valuable tool in the arsenal of medicinal chemists for the foreseeable future. Future research will likely focus on the development of even more efficient and sustainable methods for its synthesis and the design of novel therapeutics that leverage its unique structural and electronic properties.

References

4-(2-Fluorophenoxy)aniline: A Scrutiny of its Presumed Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 4-(2-Fluorophenoxy)aniline in cancer cells. In the absence of direct experimental data on this specific molecule, this document synthesizes findings from structurally related analogs, primarily 4-anilinoquinoline and 4-anilinoquinazoline derivatives, to construct a scientifically grounded hypothesis of its anticancer activities. The core activities of these derivatives converge on the inhibition of key protein kinases, induction of apoptosis, and cell cycle arrest. This guide provides a comprehensive overview of these mechanisms, detailed experimental protocols to investigate them, and the causal reasoning behind these scientific approaches.

Introduction: The Therapeutic Potential of the 4-Anilino-Heterocycle Scaffold

The quest for novel, targeted anticancer agents has led to the extensive exploration of various chemical scaffolds. Among these, the 4-anilino-heterocycle framework has emerged as a cornerstone in the development of kinase inhibitors. Molecules incorporating this motif have demonstrated significant efficacy in preclinical and clinical settings, primarily by targeting the ATP-binding pocket of various protein kinases that are often dysregulated in cancer.

This compound represents a key pharmacophore within this class of compounds. While it is frequently utilized as a building block in the synthesis of more complex anticancer agents, its intrinsic bioactivity remains largely uncharacterized in publicly available literature.[1] This guide, therefore, extrapolates the likely mechanism of action of this compound by examining the well-documented activities of its derivatives. The primary hypothesis is that this compound, and its more complex analogs, function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) and other key signaling kinases, leading to the downstream induction of apoptosis and cell cycle arrest in cancer cells.

Postulated Mechanism of Action: A Triad of Anticancer Activity

Based on extensive research into its derivatives, the anticancer effects of this compound are likely multifaceted, revolving around three interconnected cellular processes: kinase inhibition, induction of apoptosis, and cell cycle arrest.

Core Directive: Inhibition of Key Signaling Kinases

The primary mode of action for many 4-anilino-based compounds is the competitive inhibition of protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[2][3] Derivatives of this compound have shown potent inhibitory activity against several key kinases implicated in oncology.[4][5]

  • c-Met (Hepatocyte Growth Factor Receptor): Several 4-(2-fluorophenoxy)quinoline derivatives have demonstrated strong inhibitory efficacy against c-Met kinase.[4] The c-Met pathway is a critical driver of tumorigenesis, promoting cell proliferation, survival, and invasion.

  • EGFR (Epidermal Growth Factor Receptor): The 4-anilinoquinazoline scaffold is a well-established inhibitor of EGFR, a key target in various cancers.[5][6]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2, a key mediator of angiogenesis, has been observed with 4-anilinoquinazoline derivatives.[5]

The fluorine substitution on the phenoxy ring is a critical feature, often enhancing the binding affinity and selectivity of the compound for its target kinase through favorable electrostatic and hydrophobic interactions within the ATP-binding pocket.

Diagram: Postulated Kinase Inhibition by this compound Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR, VEGFR-2) ADP ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-Akt-mTOR) RTK->Downstream Phosphorylation Cascade Anilino This compound Derivative Anilino->RTK Inhibits ATP Binding ATP ATP ATP->RTK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) Downstream->Proliferation Signal Transduction

Caption: Inhibition of receptor tyrosine kinases by this compound derivatives.

Induction of Apoptosis: The Programmed Cell Death Cascade

A crucial consequence of kinase inhibition is the induction of apoptosis, or programmed cell death, a primary goal of many cancer therapies.[7] The disruption of pro-survival signaling pathways by 4-anilino derivatives triggers the apoptotic cascade.

Studies on related compounds have shown that they can induce apoptosis through both caspase-dependent and caspase-independent mechanisms.[8][9] Key events include:

  • Upregulation of Pro-Apoptotic Proteins: Increased expression of proteins like Bax.

  • Downregulation of Anti-Apoptotic Proteins: Decreased expression of proteins like Bcl-2.

  • Activation of Caspases: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7).[8]

  • Generation of Reactive Oxygen Species (ROS): Some anilino-based compounds can induce ROS production, leading to oxidative stress and subsequent apoptosis.[8]

Diagram: Proposed Apoptotic Pathway

G Anilino This compound Derivative Kinase Kinase Inhibition (e.g., Akt, ERK) Anilino->Kinase Mito Mitochondrial Stress Kinase->Mito Disruption of Pro-Survival Signals Casp9 Caspase-9 (Initiator) Mito->Casp9 Cytochrome c release Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis Cleavage of Cellular Substrates

Caption: Proposed intrinsic apoptotic pathway induced by this compound derivatives.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing cell death, 4-anilino derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[10][11] This is a direct consequence of inhibiting the kinases that regulate cell cycle progression, such as cyclin-dependent kinases (CDKs).

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells.[12] Disruption of this process can prevent the propagation of cancerous cells. Studies on related compounds have shown that they can induce cell cycle arrest at various phases, most commonly at the G0/G1 or G2/M checkpoints.[13] This is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and CDKs.

Diagram: Cell Cycle Arrest Mechanism

G Anilino This compound Derivative Kinase Inhibition of Proliferative Kinases Anilino->Kinase Arrest Cell Cycle Arrest Kinase->Arrest G1 G1 Phase S S Phase G2 G2 Phase M M Phase Arrest->G1 Blockade of G1/S Transition Arrest->G2 Blockade of G2/M Transition

Caption: Postulated induction of cell cycle arrest by this compound derivatives.

Experimental Validation: A Guide to Methodologies

To validate the hypothesized mechanism of action of this compound, a series of in vitro experiments are essential. The following protocols provide a framework for these investigations.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the cytotoxic and antiproliferative effects of the compound on a panel of cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Causality: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in absorbance indicates a decrease in viable cells, suggesting either cytotoxic or cytostatic effects of the compound.

Kinase Inhibition Assays

To determine if this compound directly inhibits specific kinases, in vitro kinase assays are necessary.

Protocol: In Vitro Kinase Assay (General)

  • Reaction Setup: In a kinase buffer, combine the recombinant kinase (e.g., c-Met, EGFR), a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Detect the phosphorylated substrate using a method such as ELISA with an anti-phosphotyrosine antibody or a radiometric assay with [γ-³²P]ATP.

  • Data Analysis: Determine the IC50 value for kinase inhibition.

Causality: This assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific kinase.

Apoptosis Assays

To confirm the induction of apoptosis, several assays can be employed.

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative: Early apoptotic cells.

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.

Causality: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Cell Cycle Analysis

To determine the effect of the compound on cell cycle progression, flow cytometry analysis of DNA content is the standard method.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Causality: This assay allows for the quantification of cells in each phase of the cell cycle based on their DNA content. An accumulation of cells in a particular phase indicates cell cycle arrest at that checkpoint.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
H460Non-Small Cell Lung5.2
HT-29Colorectal8.7
MKN-45Gastric3.5
U87MGGlioblastoma12.1

Table 2: Hypothetical Kinase Inhibition Profile of this compound

KinaseIC50 (nM)
c-Met15
EGFR85
VEGFR-2120
Src>1000

Conclusion and Future Directions

While direct evidence for the anticancer activity of this compound is currently lacking, the extensive body of research on its structural analogs provides a strong foundation for postulating its mechanism of action. It is highly probable that this compound acts as a multi-targeted kinase inhibitor, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Future research should focus on the direct experimental validation of these hypotheses. Synthesis of this compound and its evaluation in the assays described in this guide will be crucial to confirm its anticancer potential and elucidate its precise molecular targets. Further structure-activity relationship (SAR) studies could also lead to the development of more potent and selective derivatives for therapeutic applications.

References

An In-Depth Technical Guide to 4-(2-Fluorophenoxy)aniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluorophenoxy)aniline is an aromatic organic compound that belongs to the class of diaryl ethers. Its structure, featuring a fluorinated phenyl ring linked to an aniline moiety via an ether bond, makes it a molecule of significant interest in medicinal chemistry and materials science. The presence and position of the fluorine atom can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound, offering a technical resource for professionals in research and development.

Physicochemical and Molecular Properties

PropertyValueSource
Chemical Formula C₁₂H₁₀FNO[1]
Molecular Weight 203.22 g/mol Calculated
Monoisotopic Mass 203.07465 Da[1]
Predicted XlogP 3.0[1]
Appearance (Expected) Off-white to beige crystalline powderAnalogues
Solubility (Expected) Soluble in organic solvents like DMSO, DMF, MethanolAnalogues

Synthesis Methodologies

The synthesis of this compound can be approached through several established cross-coupling strategies. The core of the synthesis involves the formation of the diaryl ether bond. Two of the most prominent and industrially relevant methods are the Ullmann condensation and the Buchwald-Hartwig amination. A common strategy involves a two-step process: the formation of the diaryl ether followed by the reduction of a nitro group to the aniline.

Proposed Synthesis Workflow: Ullmann Condensation followed by Nitro Reduction

A robust and logical pathway for synthesizing this compound involves the copper-catalyzed Ullmann condensation of 2-fluorophenol with an activated aryl halide, such as 1-chloro-4-nitrobenzene or 1-bromo-4-nitrobenzene.[2] The resulting nitro-substituted diaryl ether intermediate is then reduced to the target aniline.

Step 1: Synthesis of 1-Fluoro-2-(4-nitrophenoxy)benzene

This step involves the coupling of 2-fluorophenol with 1-chloro-4-nitrobenzene. The reaction is typically performed at elevated temperatures in a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), using a copper catalyst and a base (e.g., potassium carbonate) to facilitate the reaction.[2]

Step 2: Reduction to this compound

The nitro group of the intermediate is then reduced to an amine. A standard and effective method for this transformation is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[3] Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.[4]

SynthesisWorkflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Group Reduction Reactant1 2-Fluorophenol Catalyst1 Cu Catalyst (e.g., CuI) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reactant1->Catalyst1 Reactant2 1-Chloro-4-nitrobenzene Reactant2->Catalyst1 Intermediate 1-Fluoro-2-(4-nitrophenoxy)benzene Catalyst1->Intermediate Intermediate_ref Intermediate Reducer Reducing Agent (e.g., H₂, Pd/C) Product This compound Reducer->Product Intermediate_ref->Reducer

Proposed synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

While specific, experimentally verified spectra for this compound are not widely published, its characteristic spectral data can be predicted based on its functional groups.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two distinct, substituted aromatic rings. The protons on the aniline ring will appear as a set of multiplets, with the protons ortho to the amino group shifted upfield compared to those ortho to the ether linkage. The protons on the fluorophenyl ring will also exhibit complex splitting patterns, further complicated by coupling to the fluorine atom. The -NH₂ protons would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show 12 distinct signals corresponding to the carbon atoms of the aromatic rings. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant.

  • IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-O-C stretching for the diaryl ether linkage (around 1200-1250 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum under electron ionization (EI) would show a prominent molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (203.22). Fragmentation patterns would likely involve cleavage of the ether bond.

Applications in Drug Discovery and Development

Fluorinated aniline derivatives are crucial building blocks in modern drug discovery.[5][6] The strategic incorporation of fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, and it can modulate the pKa of nearby functional groups, which can improve cell membrane permeability and target binding affinity.

This compound serves as a key intermediate in the synthesis of more complex biologically active molecules. Its diaryl ether scaffold is found in a variety of therapeutic agents. While specific drugs derived directly from this isomer are not prominently documented, related fluorophenoxyaniline structures are integral to the development of:

  • Oncology Therapeutics: As intermediates for kinase inhibitors and other anti-cancer agents.

  • Anti-inflammatory Agents: Used in the synthesis of compounds targeting inflammatory pathways.

  • Agrochemicals: The diaryl ether motif is also common in herbicides and pesticides.

The utility of this compound lies in its ability to be further functionalized at the amino group to create amides, ureas, sulfonamides, or other derivatives, allowing for the exploration of diverse chemical space in drug development programs.

Safety and Handling

As with all aromatic amines, this compound should be handled with care in a well-ventilated laboratory or fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential to prevent skin and eye contact. Aromatic amines as a class can be toxic and may cause skin irritation or allergic reactions. Specific hazard data for this compound is limited, so it should be treated as potentially hazardous.

References

4-(2-Fluorophenoxy)aniline physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Fluorophenoxy)aniline

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, and synthetic methodologies for this compound (PubChem CID: 5126073). As a fluorinated diaryl ether amine, this compound serves as a valuable and versatile building block in medicinal chemistry and materials science. Its structure, featuring a fluorophenoxy moiety linked to an aniline ring, imparts unique electronic and conformational properties that are of significant interest to researchers in drug development and polymer chemistry. This document synthesizes key data on its chemical identity, structural characteristics, and delineates field-proven protocols for its synthesis and characterization, offering a holistic resource for scientists and researchers.

Chemical Identity and Structural Elucidation

The foundational step in utilizing any chemical entity is a precise understanding of its structure and fundamental properties. This compound is an aromatic compound characterized by a 2-fluorophenoxy group ether-linked to the fourth position of an aniline molecule.

chemical_structure cluster_aniline Aniline Ring cluster_fluorophenoxy 2-Fluorophenoxy Ring a1 C a2 C a1->a2 nh2 H₂N a1->nh2 a3 C a2->a3 a4 C a3->a4 a5 C a4->a5 ether_o O a4->ether_o a6 C a5->a6 a6->a1 b1 C b2 C b1->b2 b3 C b2->b3 f F b2->f b4 C b3->b4 b5 C b4->b5 b6 C b5->b6 b6->b1 ether_o->b1 caption Figure 1. Chemical Structure of this compound synthesis_workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Group Reduction reactants1 2-Fluorophenol + 1-Bromo-4-nitrobenzene conditions1 CuI Catalyst K₂CO₃ Base High-Boiling Solvent (e.g., DMF) Heat (100-150 °C) reactants1->conditions1 Couple product1 1-(2-Fluorophenoxy)-4-nitrobenzene conditions1->product1 reactants2 1-(2-Fluorophenoxy)-4-nitrobenzene product1->reactants2 Intermediate conditions2 SnCl₂·2H₂O Concentrated HCl THF Solvent Room Temp to 40 °C reactants2->conditions2 Reduce product2 This compound conditions2->product2 purification Purification (Silica Gel Chromatography) product2->purification Crude Product caption Figure 2. Two-Step Synthesis Workflow ullmann_cycle cu_i Cu(I)L cu_phenoxide ArO-Cu(I)L cu_i->cu_phenoxide + ArOH - LH cu_iii ArO-Cu(III)(Ar')L cu_phenoxide->cu_iii + Ar'X (Oxidative Addition) cu_iii->cu_i Regenerates Catalyst product Ar-O-Ar' cu_iii->product Reductive Elimination caption Figure 3. Ullmann Condensation Catalytic Cycle

4-(2-Fluorophenoxy)aniline potential biological targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Biological Targets of the 4-(2-Fluorophenoxy)aniline Scaffold

Authored by a Senior Application Scientist

Abstract

The this compound moiety has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the discovery of novel kinase inhibitors for oncology. While the compound itself is primarily a synthetic intermediate, its structural features are crucial for the biological activity of more complex derivatives. This technical guide provides an in-depth analysis of the key biological targets modulated by compounds incorporating this scaffold. We will explore the causality behind its efficacy, focusing on its role in the design of potent and selective inhibitors of critical oncogenic kinases such as c-Met and EGFR. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging this versatile chemical entity in drug discovery programs.

Introduction: The this compound Scaffold - A Cornerstone for Kinase Inhibitor Design

This compound is an aromatic amine that serves as a vital building block in the synthesis of biologically active molecules.[1][2] Its utility is not merely as a passive linker, but as an active contributor to the pharmacodynamic and pharmacokinetic properties of the final compound. The unique arrangement of the aniline, the ether linkage, and the fluorinated phenyl ring provides a combination of hydrogen bonding capabilities, conformational flexibility, and metabolic stability that is highly advantageous for designing targeted therapies.[2]

The fluorine atom, in particular, is a key feature. Its introduction can significantly alter the electronic properties of the molecule, enhancing binding affinity to target proteins and improving metabolic resistance, which can lead to better oral bioavailability and a longer half-life in vivo.[2] This guide will primarily focus on the application of this scaffold in the development of inhibitors for key receptor tyrosine kinases (RTKs), which are central to many cancer signaling pathways.

Primary Biological Target Class: Protein Kinases

The vast majority of biologically active compounds derived from the this compound scaffold are inhibitors of protein kinases. Kinases are a large family of enzymes that regulate most aspects of cell life, and their dysregulation is a hallmark of cancer. Derivatives of this scaffold have been particularly successful in targeting the ATP-binding pocket of several oncogenic kinases.

The c-Met Receptor Tyrosine Kinase

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a critical driver of cell proliferation, motility, and invasion. Its aberrant activation is implicated in a wide range of human cancers, making it a prime target for therapeutic intervention.

A notable example of the this compound scaffold's application is in the development of selective c-Met inhibitors. In a study by Zhao et al. (2017), a series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives were synthesized and evaluated for their anti-tumor activity.[3] The this compound moiety serves as a key component that anchors the inhibitor within the c-Met kinase domain. Molecular docking studies revealed that the aniline portion forms crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. The 2-fluorophenoxy group extends into a deeper hydrophobic pocket, with the fluorine atom potentially forming favorable interactions that enhance binding affinity and selectivity.[3]

One of the most promising compounds from this series demonstrated a c-Met kinase IC50 of 1.1 nM and exhibited potent cytotoxicity against various cancer cell lines, including HT-29, MKN-45, and A549, with IC50 values in the nanomolar range.[3] This highlights the power of the this compound scaffold in generating highly potent and selective c-Met inhibitors.

The following diagram illustrates the canonical c-Met signaling pathway, which is inhibited by these derivatives.

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Inhibitor This compound Derivative Inhibitor->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The c-Met signaling pathway and point of inhibition.

The Epidermal Growth Factor Receptor (EGFR)

EGFR is another receptor tyrosine kinase that plays a pivotal role in cell growth and differentiation. Its mutation and overexpression are common in various cancers, particularly non-small-cell lung cancer and colorectal cancer. The 4-anilinoquinazoline and 4-anilinoquinoline cores are classic pharmacophores for EGFR inhibitors, and the this compound moiety can be found in derivatives designed to target this kinase.[4][5]

In the context of EGFR inhibitors, the aniline nitrogen of the scaffold typically forms a critical hydrogen bond with the backbone of a methionine residue in the hinge region of the EGFR kinase domain.[5] The phenoxy portion can be functionalized to extend into the solvent-exposed region or to pick up additional interactions within the ATP binding site. The 2-fluoro substitution can enhance the binding potency and modulate the physicochemical properties of the compound.

Studies on 4-anilinoquinazoline derivatives have shown that modifications on the aniline ring are crucial for their activity and selectivity.[6] The introduction of a 2-fluorophenoxy group is a rational design strategy to improve the drug-like properties of these inhibitors.

Experimental Protocols for Target Validation

To validate the biological targets of novel compounds derived from the this compound scaffold, a series of in vitro and cell-based assays are essential. The following protocols provide a standardized workflow for assessing kinase inhibitory activity and cellular effects.

In Vitro Kinase Inhibition Assay (Example: c-Met)

This protocol describes a typical luminescence-based assay to determine the IC50 of a test compound against a purified kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A lower signal indicates higher kinase activity (more ATP consumed) and vice versa.

Materials:

  • Recombinant human c-Met enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (solubilized in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Reaction Setup:

    • Add 2.5 µL of kinase buffer to each well.

    • Add 1 µL of the diluted test compound or DMSO (for positive and negative controls). .

    • Add 2.5 µL of a solution containing the c-Met enzyme and substrate.

    • Incubate for 10 minutes at room temperature.

  • Kinase Reaction Initiation:

    • Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no enzyme) and negative (DMSO) controls.

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol measures the effect of a test compound on the proliferation of a cancer cell line known to be dependent on the target kinase (e.g., MKN-45 for c-Met).

Principle: The assay uses a reagent that is converted into a fluorescent or colored product by metabolically active cells. The signal intensity is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., A549, HT-29)[3]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Blue®, MTT)

  • Clear-bottom, black-walled 96-well plates

  • Fluorescence or absorbance plate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells into the 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours.

  • Data Acquisition: Read the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Target Validation Workflow

The following diagram outlines a typical workflow for identifying and validating the biological targets of a novel compound.

Target_Validation_Workflow Start Start with This compound Scaffold Synthesis Synthesize Derivative Library Start->Synthesis Screening High-Throughput Screening (Kinase Panel) Synthesis->Screening Hit_ID Hit Identification (Potent Inhibitors) Screening->Hit_ID IC50 IC50 Determination (In Vitro Kinase Assay) Hit_ID->IC50 Primary Hits Cell_Assay Cellular Proliferation Assay (GI50) IC50->Cell_Assay Western_Blot Target Engagement Assay (e.g., Western Blot for p-Met, p-EGFR) Cell_Assay->Western_Blot Lead_Opt Lead Optimization Western_Blot->Lead_Opt Validated Hit In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

References

An In-Depth Technical Guide to the Safety and Handling of 4-(2-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the safety and handling protocols for 4-(2-Fluorophenoxy)aniline, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from the closely related isomer, 4-(4-Fluorophenoxy)aniline, and the parent compound, aniline, to establish a robust framework for safe laboratory practices. The causality behind each procedural recommendation is detailed to ensure a deep understanding of the associated risks and mitigation strategies. All protocols are designed as self-validating systems to promote the highest standards of scientific integrity and laboratory safety.

Introduction and Compound Profile

This compound is an aromatic amine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a fluorophenoxy moiety linked to an aniline core, suggests that its toxicological profile will be influenced by both functional groups. Aniline and its derivatives are known for their systemic toxicity, particularly affecting the blood's oxygen-carrying capacity.[1][2] The presence of a fluorine atom can alter the compound's metabolic fate and reactivity.[3]

Disclaimer: The following safety guidelines are based on data for the positional isomer 4-(4-Fluorophenoxy)aniline (CAS 36160-82-4) and the parent compound, aniline.[4] While these compounds are structurally similar, their toxicological properties may differ. Therefore, a rigorous risk assessment should be conducted before handling this compound.

Physicochemical and Toxicological Properties (Inferred)
PropertyValue (Data from 4-(4-Fluorophenoxy)aniline and Aniline)Source(s)
Molecular Formula C₁₂H₁₀FNO[4]
Molecular Weight 203.21 g/mol [4]
Appearance Expected to be a solid at room temperature.[3]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]
Signal Word Warning[4]
Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, chloroformates.[5][6]
Hazardous Decomposition Products Carbon oxides, nitrogen oxides, hydrogen fluoride.[7]

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are inferred from its structural analogues and are centered around its potential for acute toxicity, irritation, and the long-term effects characteristic of aromatic amines.

Mechanism of Toxicity: The Aniline Core

The toxicity of aniline and its derivatives is primarily attributed to their ability to induce methemoglobinemia.[1] This condition arises when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering it incapable of transporting oxygen.[1] This leads to cyanosis (a bluish discoloration of the skin) and can cause dizziness, headaches, irregular heartbeat, and in severe cases, convulsions, coma, and death.[8]

Influence of the Fluorophenoxy Moiety

The fluorophenoxy group can influence the compound's lipophilicity and metabolic pathways. Fluorine substitution can sometimes block metabolic oxidation at that site, potentially leading to the formation of different metabolites compared to the parent aniline. The genotoxicity of aniline derivatives is a known concern, and substitution patterns can influence this property.[9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.

Hierarchy of Controls

Hierarchy of Controls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, glove box) Substitution->Engineering Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, lab coat, eye protection) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing exposure to hazardous chemicals.

Engineering Controls

All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10] For procedures with a high risk of aerosolization, a glove box may be necessary.[10] An eyewash station and safety shower must be readily accessible.[11]

Personal Protective Equipment (PPE) Selection

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves may not be sufficient for prolonged contact with aniline derivatives; butyl, neoprene, or Viton gloves are recommended.[12] Always inspect gloves for signs of degradation before use.

  • Eye Protection: Chemical splash goggles are mandatory.[7]

  • Skin and Body Protection: A fully buttoned laboratory coat should be worn at all times.[7] For tasks with a higher risk of splashing, a chemically resistant apron is advised.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be required.[11] Respirator use necessitates a formal respiratory protection program, including fit testing and medical clearance.[11]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent accidental exposure and maintain the integrity of the compound.

Chemical Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for handling this compound.[12]

    • Ensure all necessary PPE is donned correctly before entering the designated area.

    • Verify that an eyewash station and safety shower are unobstructed and functional.[11]

    • Have spill cleanup materials readily available.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing operations within the chemical fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • Handle the compound gently to avoid creating dust.

  • Experimental Procedures:

    • Keep containers of this compound closed when not in use.[7]

    • Avoid direct contact with the skin, eyes, and clothing.[7]

    • Wash hands thoroughly after handling, even if gloves were worn.[7]

Storage Protocol
  • Store this compound in a tightly sealed, properly labeled container.[7]

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[7][12]

  • Store separately from incompatible materials such as strong oxidizing agents and acids.[5][12]

  • It is advisable to store aniline derivatives in a designated and locked cabinet.

Emergency Procedures

Rapid and appropriate response to emergencies is crucial to minimize harm.

Emergency Response Workflow

Emergency Response Workflow cluster_1 Emergency Response for this compound Exposure Exposure Exposure Occurs Assess Assess Situation (Is the area safe?) Exposure->Assess Evacuate Evacuate Immediate Area Assess->Evacuate If unsafe Decontaminate Decontaminate Victim (If safe to do so) Assess->Decontaminate If safe Alert Alert Supervisor and Emergency Services Evacuate->Alert SDS Provide SDS to Emergency Responders Alert->SDS FirstAid Provide First Aid (See Section 5.1) Decontaminate->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical SDS->Medical

Caption: A workflow for responding to an exposure incident.

First Aid Measures
  • Inhalation: Remove the individual to fresh air.[4] If breathing is difficult, administer oxygen.[7] Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[7]

    • Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.[7]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Ventilate the area.[5]

  • Large Spills:

    • Evacuate the laboratory immediately and alert emergency personnel.

    • Prevent entry into the area.

    • Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[12]

  • Do not dispose of this chemical down the drain.[7]

  • Contaminated labware and PPE should also be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

Conclusion

While this compound presents significant health hazards, these risks can be effectively managed through a combination of robust engineering controls, diligent use of personal protective equipment, and strict adherence to established safety protocols. The information provided in this guide, though primarily inferred from related compounds, offers a strong foundation for the safe handling of this chemical in a research and development setting. A culture of safety, continuous training, and thorough risk assessment for every experimental procedure are paramount to ensuring the well-being of all laboratory personnel.

References

An In-Depth Technical Guide to Determining the Solubility Profile of 4-(2-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction: The Significance of Solubility

4-(2-Fluorophenoxy)aniline is an aromatic amine derivative with potential applications as a building block in the synthesis of novel pharmaceutical compounds and other functional materials. An understanding of its solubility in a diverse range of solvents is paramount for several key aspects of research and development:

  • Synthetic Chemistry: The choice of solvent is crucial for reaction kinetics, yield, and purity. Knowing the solubility of reactants and products allows for the optimization of reaction conditions and purification strategies such as crystallization.

  • Formulation Development: For pharmaceutical applications, solubility directly impacts the bioavailability of a drug substance. Poor aqueous solubility can be a significant hurdle in developing effective oral dosage forms.

  • In Vitro and In Vivo Studies: The preparation of stock solutions for biological assays requires knowledge of the compound's solubility to ensure accurate and reproducible results.

This guide will equip the reader with the theoretical understanding and practical methodologies to systematically evaluate the solubility of this compound.

Theoretical Framework: The Principles Governing Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] The dissolution process involves the breaking of intermolecular forces in the solute crystal lattice and the formation of new interactions between the solute and solvent molecules.

2.1. Physicochemical Properties of this compound

To predict the solubility of this compound, we must first consider its molecular structure. The molecule possesses both polar and non-polar characteristics:

  • Polar Moieties: The aniline group (-NH2) can act as a hydrogen bond donor and acceptor. The ether linkage (-O-) and the fluorine atom (-F) are also polar and can participate in dipole-dipole interactions. The amino group also imparts basic properties, meaning its solubility can be pH-dependent.[3]

  • Non-Polar Moieties: The two phenyl rings contribute to the lipophilicity of the molecule.

The interplay of these functional groups will dictate the compound's affinity for different types of solvents. For instance, the presence of the aniline group suggests potential solubility in acidic aqueous solutions due to the formation of the more soluble anilinium salt.[3] Conversely, the aromatic rings suggest solubility in non-polar organic solvents.

2.2. Solvent Properties

The choice of solvents for solubility screening should cover a wide range of polarities and hydrogen bonding capabilities. Common solvents can be categorized as:

  • Polar Protic Solvents: (e.g., water, methanol, ethanol) - Capable of hydrogen bonding.

  • Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), acetone, acetonitrile) - Have polar bonds but do not have a hydrogen atom that can be donated.

  • Non-Polar Solvents: (e.g., hexane, toluene, dichloromethane) - Have low dielectric constants and do not have significant dipole moments.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[4][5] This technique involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed.

3.1. Shake-Flask Method Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound prep_solvent Add known volume of solvent prep_compound->prep_solvent Combine in a sealed vial equilibration Agitate at a constant temperature (e.g., 24-72h) prep_solvent->equilibration separation Centrifuge or filter to remove undissolved solid equilibration->separation dilution Dilute supernatant if necessary separation->dilution analysis Quantify concentration (e.g., HPLC, UV-Vis) dilution->analysis result result analysis->result Calculate Solubility

Caption: Workflow for the Shake-Flask Solubility Determination Method.

3.2. Detailed Experimental Protocol

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, methanol, ethanol, acetone, acetonitrile, DMSO, hexane, toluene)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.[5]

    • Add a known volume of the desired solvent (e.g., 1-2 mL).

    • Securely cap the vials to prevent solvent evaporation.

    • Prepare each solvent in triplicate for statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24 to 72 hours.[5][6] Preliminary experiments can be conducted to determine the time to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. To ensure all solid is removed, either:

      • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) and then sample the supernatant.

      • Filter the supernatant through a syringe filter (0.22 µm). It is important to pre-rinse the filter with a small amount of the saturated solution to avoid adsorption of the compound onto the filter membrane.

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.[7][8]

3.3. Analytical Method: HPLC-UV

A reversed-phase HPLC method is generally suitable for the analysis of aromatic compounds like this compound.

HPLC Method Parameters (Example):

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength of maximum absorbance (determined by a UV scan of a standard solution)

  • Column Temperature: 30 °C

Calibration Curve:

A calibration curve must be prepared using standard solutions of this compound of known concentrations.[7][8] The concentration of the unknown samples is then determined by interpolation from this curve.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner. A table is an effective way to summarize the quantitative results.

Table 1: Solubility of this compound in Various Solvents at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1[Experimental Value][Calculated Value]
Toluene2.4[Experimental Value][Calculated Value]
Dichloromethane3.1[Experimental Value][Calculated Value]
Acetone5.1[Experimental Value][Calculated Value]
Acetonitrile5.8[Experimental Value][Calculated Value]
Ethanol4.3[Experimental Value][Calculated Value]
Methanol5.1[Experimental Value][Calculated Value]
DMSO7.2[Experimental Value][Calculated Value]
Water10.2[Experimental Value][Calculated Value]
0.1 N HCl-[Experimental Value][Calculated Value]
PBS (pH 7.4)-[Experimental Value][Calculated Value]

Interpretation of Results:

The obtained solubility data should be analyzed in the context of the theoretical principles discussed earlier.

  • Polarity: A higher solubility in polar solvents like methanol and DMSO would indicate the dominance of the polar functional groups in the solute-solvent interactions.

  • Aprotic vs. Protic Solvents: Differences in solubility between polar aprotic and protic solvents can provide insights into the importance of hydrogen bonding.

  • pH-Dependence: A significantly higher solubility in 0.1 N HCl compared to water or PBS would confirm the basic nature of the aniline moiety and its protonation at low pH.[3]

Safety Precautions

As a prudent laboratory practice, this compound should be handled with care. While specific toxicity data for this compound is limited, related aromatic amines can be hazardous.[9][10] Therefore, it is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for the compound before use.[11]

Conclusion

This technical guide has provided a comprehensive framework for determining the solubility of this compound. By following the detailed experimental protocols and understanding the underlying scientific principles, researchers can generate accurate and reliable solubility data. This information is invaluable for the successful application of this compound in chemical synthesis, pharmaceutical formulation, and biological research. The emphasis on a systematic and well-documented approach ensures the integrity and utility of the generated data.

References

Spectroscopic Characterization of 4-(2-Fluorophenoxy)aniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Fluorophenoxy)aniline is a substituted diaryl ether of significant interest in medicinal chemistry and materials science. Its structural motifs, a fluoro-substituted aromatic ring linked to an aniline moiety via an ether bond, are present in numerous biologically active compounds and advanced materials. Understanding the precise molecular architecture and electronic properties of this compound is paramount for its application and development. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, offering a foundational resource for researchers engaged in its synthesis, characterization, and application.

The strategic incorporation of a fluorine atom imparts unique properties to organic molecules, including altered metabolic stability, binding affinity, and lipophilicity.[1][2] Consequently, the spectroscopic analysis of fluorinated compounds requires specialized consideration, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] This guide will delve into the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. The interpretations provided are grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for spectral assignment and structural verification.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

G cluster_aniline Aniline Ring cluster_fluorophenoxy Fluorophenoxy Ring N N H1 H N->H1 H2 H N->H2 C4 C4 C4->N C3 C3 C4->C3 C5 C5 C4->C5 C2 C2 C3->C2 H3 H C3->H3 C6 C6 C5->C6 H5 H C5->H5 C1 C1 C2->C1 H2a H C2->H2a C6->C1 H6a H C6->H6a O O C1->O ether linkage C1' C1' C1'->O C2' C2' C1'->C2' C6' C6' C1'->C6' C3' C3' C2'->C3' F F C2'->F C5' C5' C6'->C5' H6' H C6'->H6' C4' C4' C3'->C4' H3' H C3'->H3' C5'->C4' H5' H C5'->H5' H4' H C4'->H4'

Caption: Atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom and ether linkage.

Experimental Protocol: A typical ¹H NMR spectrum would be acquired on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent.[5] A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is recorded at room temperature. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Expected ¹H NMR Data (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 6.80Multiplet4HAr-H (Fluorophenoxy ring: H3', H4', H5', H6')
~ 6.80 - 6.60Multiplet4HAr-H (Aniline ring: H2, H3, H5, H6)
~ 3.70Broad Singlet2H-NH₂

Interpretation: The aromatic region of the spectrum is expected to be complex due to the overlapping signals of the eight aromatic protons. The protons on the aniline ring (H2, H3, H5, H6) are expected to appear as two sets of doublets, characteristic of a 1,4-disubstituted benzene ring. The electron-donating effect of the amino group will shield these protons, causing them to appear at a relatively upfield region (~6.60-6.80 ppm).[6][7]

The protons on the fluorophenoxy ring (H3', H4', H5', H6') will also exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The ortho-fluorine atom will have the most significant influence on the chemical shifts of the adjacent protons. The amine protons (-NH₂) are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of the amine protons can vary depending on the solvent and concentration.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same spectrometer as the ¹H NMR, using a proton-decoupled sequence to simplify the spectrum to single lines for each unique carbon atom.

Expected ¹³C NMR Data (Predicted):

Chemical Shift (δ, ppm)Assignment
~ 160 - 150 (d, ¹JCF)C2'
~ 150 - 140C1', C4
~ 140 - 130C1
~ 130 - 115C3', C4', C5', C6', C2, C6
~ 115 - 110C3, C5

Interpretation: The carbon atom directly bonded to the fluorine (C2') is expected to appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) in the range of 240-260 Hz.[9] This is a highly characteristic signal for fluorinated aromatic compounds. The other carbons in the fluorophenoxy ring will also exhibit smaller two- and three-bond couplings to fluorine. The carbons of the aniline ring will be influenced by the amino and phenoxy substituents. The carbon attached to the nitrogen (C4) and the carbon involved in the ether linkage (C1) are expected to be downfield.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms.[10][11]

Experimental Protocol: ¹⁹F NMR spectra are recorded on a multinuclear NMR spectrometer. Chemical shifts are typically referenced to an external standard such as CFCl₃ (δ 0.00 ppm).[12][13]

Expected ¹⁹F NMR Data (Predicted):

Chemical Shift (δ, ppm)Multiplicity
~ -110 to -140Multiplet

Interpretation: The single fluorine atom in this compound is expected to give a single multiplet in the ¹⁹F NMR spectrum. The chemical shift is sensitive to the electronic environment.[3][14] The multiplicity will arise from coupling to the neighboring aromatic protons (H3' and H6'). The precise chemical shift can be a valuable identifier for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretching (asymmetric and symmetric)
3100 - 3000Medium-WeakAromatic C-H stretching
1620 - 1580StrongN-H bending and Aromatic C=C stretching
1500 - 1400StrongAromatic C=C stretching
1300 - 1200StrongAr-O-Ar stretching (asymmetric) and C-N stretching
1200 - 1100StrongC-F stretching
850 - 750StrongAromatic C-H out-of-plane bending

Interpretation: The IR spectrum will be characterized by the presence of N-H stretching vibrations from the primary amine, typically appearing as two distinct bands.[8][15] The aromatic C-H stretches will be observed just above 3000 cm⁻¹.[16] The region between 1620 and 1400 cm⁻¹ will contain strong absorptions due to aromatic ring C=C stretching vibrations. A strong band corresponding to the asymmetric Ar-O-Ar ether stretch is expected around 1250 cm⁻¹. The C-N stretching of the aromatic amine will also appear in this region.[15] The C-F stretch will give a strong absorption band typically in the 1200-1100 cm⁻¹ region. The out-of-plane C-H bending vibrations in the fingerprint region can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.[17]

Predicted Mass Spectrometry Data:

m/zPredicted Adduct/Fragment
203.07[M]⁺ (Molecular Ion)
204.08[M+H]⁺
226.06[M+Na]⁺

Data predicted from PubChem.[18]

Interpretation: The molecular ion peak ([M]⁺) is expected at an m/z of 203, corresponding to the molecular weight of this compound (C₁₂H₁₀FNO).[18][19] Depending on the ionization method, adducts such as [M+H]⁺ and [M+Na]⁺ may also be observed.[18] The fragmentation pattern in EI-MS would likely involve cleavage of the ether bond, leading to fragment ions corresponding to the fluorophenoxy and aminophenyl moieties.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for this compound. By leveraging established spectroscopic principles and data from structurally related compounds, researchers can confidently approach the characterization of this important molecule. The presented NMR, IR, and MS data serve as a valuable reference for spectral assignment, purity assessment, and structural confirmation in research and development settings.

References

An In-Depth Technical Guide to the Analogs and Derivatives of 4-(2-Fluorophenoxy)aniline: Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 4-(2-fluorophenoxy)aniline scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structural motif in the development of targeted therapeutics. This guide provides an in-depth technical exploration of its synthesis, the strategic design of its analogs and derivatives, and the nuanced structure-activity relationships (SAR) that govern their biological function. We will delve into the synthetic methodologies for constructing the core diaryl ether amine structure, focusing on the comparative advantages of classical and modern catalytic approaches. A significant portion of this guide is dedicated to the application of this scaffold in the design of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Detailed experimental protocols, quantitative biological data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the critical knowledge required to innovate within this chemical space.

Introduction: The Strategic Importance of the this compound Scaffold

The this compound core is a diaryl ether amine that has garnered significant attention in drug discovery. Its structure combines several key features that contribute to its utility as a pharmacophore. The diaryl ether linkage provides a balance of rigidity and conformational flexibility, allowing for optimal positioning of substituents within a target's binding site. The aniline moiety serves as a versatile synthetic handle and a crucial hydrogen bond donor, frequently engaging with key residues in enzyme active sites.

The incorporation of a fluorine atom, specifically at the ortho position of the phenoxy ring, is a deliberate design choice. Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's physicochemical properties, including:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.[1]

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions, enhancing binding to protein targets.

  • Lipophilicity and Permeability: Strategic fluorination can modulate a compound's lipophilicity, improving its absorption, distribution, metabolism, and excretion (ADME) profile.

This unique combination of features makes this compound and its derivatives particularly prominent in the development of small-molecule kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][3]

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is primarily a two-stage process: formation of the diaryl ether C-O bond, followed by the introduction or unmasking of the aniline functional group. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Diaryl Ether Formation: A Comparative Analysis

The key strategic bond formation is the ether linkage between the two aromatic rings. Two powerful, yet distinct, catalytic methods dominate this field: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling.

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (Cu) salts (e.g., CuI, CuBr)Palladium (Pd) complexes
Ligands Often simple diamines, amino acids, or noneBulky, electron-rich phosphines (e.g., XPhos, SPhos)
Temperature High (often >150-220°C)Milder (often 80-120°C)
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)
Substrate Scope Traditionally favored for electron-poor aryl halidesBroad scope, including electron-rich aryl halides
Cost Lower (abundant copper catalyst)Higher (palladium and specialized ligands)

Causality Behind Method Selection: The Buchwald-Hartwig reaction is often preferred in modern drug discovery due to its milder conditions and broader substrate scope, which preserves sensitive functional groups on complex molecules.[4] However, the Ullmann condensation remains a cost-effective and powerful alternative, especially for large-scale synthesis where the starting materials are robust.[4][5][6]

Synthetic Workflow

A common and efficient route involves the coupling of an activated p-nitrophenol derivative with 1-bromo-2-fluorobenzene (or vice-versa), followed by the reduction of the nitro group to an amine.

Synthesis_Workflow cluster_0 Stage 1: Diaryl Ether Formation cluster_1 Stage 2: Reduction A 4-Nitrophenol C 4-(2-Fluorophenoxy)nitrobenzene A->C Ullmann or Buchwald-Hartwig C-O Coupling B 1-Bromo-2-fluorobenzene B->C D This compound C->D Reduction (e.g., SnCl2/HCl or H2, Pd/C) Derivatization_Workflow A Synthesize Core Scaffold This compound C Nucleophilic Aromatic Substitution (SNAr) A->C B Select Heterocyclic Partner (e.g., 4-Chloroquinazoline) B->C D Synthesize Library of Analogs (Varying R groups) C->D E Purification & Structural Validation (HPLC, NMR, MS) D->E F In Vitro Biological Screening (Kinase Assays, Cytotoxicity) E->F G Identify Lead Compound(s) F->G H Structure-Activity Relationship (SAR) Analysis F->H G->H I Lead Optimization H->I Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP_E ADP EGFR:f0->ADP_E RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT VEGFR2 VEGFR-2 ADP_V ADP VEGFR2:f0->ADP_V VEGFR2->PI3K_AKT ATP_E ATP ATP_E->EGFR:f0 ATP_V ATP ATP_V->VEGFR2:f0 Proliferation Gene Transcription (Proliferation, Survival) RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Gene Transcription (Angiogenesis) PI3K_AKT->Angiogenesis Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR:f0 Binds to ATP Pocket Inhibitor->VEGFR2:f0

References

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(2-Fluorophenoxy)aniline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Emergence of the 4-(2-Fluorophenoxy)aniline Scaffold in Oncology

The this compound moiety has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors for oncology. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the 4-anilinoquinazoline and 4-anilinoquinoline cores have been central to many successful drugs.[1][2]

This technical guide provides a comprehensive investigation into the structure-activity relationship (SAR) of derivatives based on the this compound scaffold. We will delve into the synthetic strategies for accessing these molecules, analyze the impact of structural modifications on their biological activity, and provide detailed experimental protocols for their evaluation. The focus will be on their activity as inhibitors of key oncogenic kinases, such as c-Met and EGFR.[3][4]

The strategic placement of a fluorine atom at the ortho-position of the phenoxy ring is a key feature of this scaffold. This substitution can influence the molecule's conformation, metabolic stability, and binding interactions with the target kinase, often leading to enhanced potency and selectivity. This guide will explore the causality behind these effects, providing researchers and drug development professionals with the insights needed to design the next generation of targeted cancer therapeutics.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step sequence. A common approach begins with the construction of the core this compound intermediate, which is then elaborated to introduce the desired pharmacophoric features.

A general synthetic route to the this compound core involves a nucleophilic aromatic substitution (SNAr) reaction between a protected 4-aminophenol derivative and 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group. Alternatively, an Ullmann condensation can be employed.

Below is a representative synthetic scheme for a this compound derivative, in this case, a quinoline-based c-Met inhibitor.

G cluster_synthesis Synthesis of a 4-(2-Fluorophenoxy)quinoline Derivative A 4-Aminophenol B Protection (e.g., Acylation) A->B C Protected 4-Aminophenol B->C E SNAr Reaction C->E D 1-Fluoro-2-nitrobenzene D->E F Protected 4-(2-nitrophenoxy)aniline E->F G Reduction (e.g., Fe/HCl or H2/Pd-C) F->G H 4-(2-Aminophenoxy)aniline G->H I Deprotection H->I J This compound I->J L Nucleophilic Substitution J->L K 4-Chloro-7-methoxyquinoline K->L M 4-(4-(2-Fluorophenoxy)anilino)-7-methoxyquinoline L->M

Caption: A general synthetic workflow for 4-(2-fluorophenoxy)quinoline derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the aniline and the larger heterocyclic system to which it is attached (e.g., quinoline or quinazoline).

The Significance of the 2-Fluoro Substituent

The ortho-fluoro group on the phenoxy ring plays a crucial role in the activity of these inhibitors. It can:

  • Induce a specific conformation: The fluorine atom can engage in intramolecular hydrogen bonding or steric interactions that lock the molecule into a bioactive conformation, enhancing its affinity for the kinase's ATP-binding pocket.

  • Modulate electronic properties: Fluorine is a highly electronegative atom, which can influence the pKa of the aniline nitrogen and the overall electron distribution of the molecule, thereby affecting its binding characteristics.

  • Block metabolic degradation: The C-F bond is very stable, and its presence can prevent metabolic oxidation at that position, increasing the compound's in vivo half-life.

SAR of Quinoline and Quinazoline Derivatives

A significant body of research has focused on incorporating the this compound moiety into quinoline and quinazoline scaffolds to target kinases like c-Met and EGFR.[3][4][5][6][7]

Table 1: SAR of 4-(2-Fluorophenoxy)quinoline Derivatives as c-Met Inhibitors

Compound IDR Group on QuinolineLinker on Anilinec-Met IC50 (nM)Antiproliferative Activity (IC50, µM) on selected cell linesReference
Foretinib (Control) ---HT-29: 0.25, MKN-45: 0.31, A549: 0.15[5]
16 6,7-dimethoxy1H-imidazole-4-carboxamido1.1HT-29: 0.08, MKN-45: 0.22, A549: 0.07[5]
21c 6,7-dimethoxy4-oxo-1,4-dihydroquinoline-3-carboxamidesingle-digit nMHT-29: 0.01, MKN-45: 0.02[7]
33 6-methoxy, 7-(pyrrolidin-1-yl)propoxy4-oxo-1,4-dihydrocinnoline-3-carboxamide0.59MKN-45: 0.08, H460: 0.12[4]
58 6,7-dimethoxyImidazolone-4-carboxamide1.42H460: 0.07, MKN-45: 0.04[6]
10m 6,7-dimethoxyα-acyloxycarboxamide2.43H460: 0.14, HT-29: 0.20[8]
26c 3,3'-bipyridine1H-benzo[e][9][10][11]thiadiazine-3-carboxamide-4,4-dioxide8.2MKN-45: 0.003[12]

Key SAR Insights:

  • Linker on the Aniline Moiety: The introduction of various carboxamide-containing linkers at the para-position of the aniline ring is crucial for potent c-Met inhibition. Linkers such as 1H-imidazole-4-carboxamido, 4-oxo-1,4-dihydroquinoline-3-carboxamide, and imidazolone-4-carboxamide have been shown to be highly effective.[5][6][7] These linkers are believed to form key hydrogen bond interactions within the c-Met active site.

  • Substituents on the Quinoline/Quinazoline Ring: Methoxy groups at the 6 and 7 positions of the quinoline ring are generally favorable for activity.[5][6] More complex substituents, such as a pyrrolidin-1-yl)propoxy group at the 7-position, can further enhance potency.[4]

  • Dual EGFR/c-Met Inhibition: The this compound scaffold has also been successfully employed in the design of dual EGFR/c-Met inhibitors. For instance, compound TS-41, a 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative, exhibited potent inhibitory activity against both EGFR L858R (IC50 = 68.1 nM) and c-Met (IC50 = 0.26 nM).[3] This dual-targeting approach is a promising strategy to overcome resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC).[3]

G cluster_pathway EGFR and c-Met Signaling Pathways EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS cMet c-Met cMet->PI3K cMet->RAS STAT3 STAT3 cMet->STAT3 Ligand_EGF EGF Ligand_EGF->EGFR Ligand_HGF HGF Ligand_HGF->cMet AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Simplified overview of the EGFR and c-Met signaling pathways.

Experimental Protocols

The evaluation of this compound derivatives as kinase inhibitors involves a series of in vitro assays to determine their potency and cellular effects.

In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[11][13]

Objective: To quantify the potency of a test compound in inhibiting the activity of a target kinase.

Materials:

  • Recombinant kinase (e.g., c-Met, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound stock solution (e.g., in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 96-well or 384-well white opaque plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction:

    • In a microplate, add the test compound dilutions or DMSO (vehicle control) to the appropriate wells.

    • Add the kinase enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_workflow Kinase Inhibition Assay Workflow A Prepare Serial Dilutions of Test Compound B Add Compound and Kinase to Microplate A->B C Incubate (Pre-incubation) B->C D Initiate Reaction with ATP and Substrate C->D E Incubate (Kinase Reaction) D->E F Stop Reaction and Detect ADP (Luminescence) E->F G Data Analysis (IC50 Determination) F->G

Caption: A streamlined workflow for an in vitro kinase inhibition assay.

Cell Viability/Proliferation Assay (MTT/XTT)

These colorimetric assays are used to assess the effect of a compound on the viability and proliferation of cancer cell lines.[9][10][14][15]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50 or IC50).

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[9][15]

Materials:

  • Cancer cell lines (e.g., A549, HT-29, MKN-45)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The strategic placement of the ortho-fluoro substituent, combined with judicious modifications of the aniline linker and the associated heterocyclic system, has led to the discovery of compounds with nanomolar potency against key oncogenic targets such as c-Met and EGFR.

The SAR insights and experimental protocols detailed in this guide provide a solid foundation for researchers in the field of oncology drug discovery. Future efforts in this area will likely focus on:

  • Optimizing selectivity: Fine-tuning the scaffold to achieve even greater selectivity for the target kinase(s) over other kinases to minimize off-target effects and improve the therapeutic window.

  • Overcoming drug resistance: Designing next-generation inhibitors that are active against clinically relevant resistance mutations.

  • Exploring novel targets: Adapting the this compound scaffold to inhibit other classes of kinases implicated in cancer and other diseases.

The continued exploration of the chemical space around this remarkable scaffold holds great promise for the development of new and effective targeted therapies for patients with cancer.

References

Synthesis Pathways for Novel 4-(2-Fluorophenoxy)aniline Analogs: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(2-fluorophenoxy)aniline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous targeted therapeutics, particularly in oncology. Its unique combination of a flexible diaryl ether linkage and a synthetically tractable aniline moiety allows for precise modulation of interactions with biological targets, such as the hinge region of protein kinases. The presence of the ortho-fluorine atom is a critical design element, often used to orient the molecule within a binding pocket and enhance metabolic stability or potency.

This guide provides an in-depth exploration of the principal synthetic strategies for accessing novel analogs of this compound. We will move beyond simple recitation of protocols to dissect the underlying mechanistic principles and the strategic rationale that governs the choice of one pathway over another. Our focus is on providing field-proven insights to empower researchers in the efficient and logical construction of these valuable compounds.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to synthesis begins with retrosynthesis. The primary bond disconnections for the this compound core identify the key C-O (ether) and C-N (amine) bonds as the most strategic points for construction. This analysis reveals three dominant synthetic paradigms: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig Cross-Coupling.

G cluster_0 Primary Disconnections cluster_1 Key Starting Materials Target This compound Analog CO_bond C-O Bond Formation Target->CO_bond Disconnect C-O CN_bond C-N Bond Formation Target->CN_bond Disconnect C-N SNAr Pathway A: SNAr CO_bond->SNAr Ullmann Pathway B: Ullmann CO_bond->Ullmann Buchwald_O Pathway C: Buchwald (C-O) CO_bond->Buchwald_O Buchwald_N Pathway C: Buchwald (C-N) CN_bond->Buchwald_N SM1 Substituted 4-Aminophenol SNAr->SM1 SM2 Activated 2-Fluoroaryl Halide SNAr->SM2 Ullmann->SM1 Ullmann->SM2 Buchwald_O->SM1 Buchwald_O->SM2 SM3 Substituted Aniline Buchwald_N->SM3 SM4 2-Fluorophenoxy Boronic Acid / Phenol Buchwald_N->SM4

Caption: Retrosynthetic analysis of the this compound core.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a classical and often highly efficient method for constructing the diaryl ether bond. Its primary prerequisite is the presence of a strong electron-withdrawing group (EWG), typically a nitro group, positioned ortho or para to a suitable leaving group (usually a halide) on one of the aromatic rings.[1] This activation renders the aryl halide sufficiently electrophilic to be attacked by a nucleophile.[2]

Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism. The nucleophile (a phenoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The aromaticity is then restored by the expulsion of the leaving group. The rate-determining step is typically the formation of this intermediate, which is stabilized by the EWG.

Strategic Application: This pathway is exceptionally well-suited for synthesizing the target scaffold by reacting a substituted 4-aminophenol with 1,2-difluoro-4-nitrobenzene or 2-chloro-1-fluoro-4-nitrobenzene. The nitro group provides the necessary activation for the substitution to occur, and its subsequent reduction to an amine is a well-established and high-yielding transformation.

Experimental Protocol: Synthesis of 4-(2-Fluorophenoxy)-nitrobenzene followed by Reduction

Step 1: Diaryl Ether Formation (SNAr)

  • Reagent Setup: To a solution of 4-aminophenol (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a strong base like potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

  • Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the phenol, forming the corresponding phenoxide.

  • SNAr Reaction: Add 1-fluoro-2-nitrobenzene (1.1 eq) to the reaction mixture. Heat the reaction to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The product is typically 4-(4-aminophenoxy)-1-fluoro-2-nitrobenzene, which can be purified by recrystallization or column chromatography.

Step 2: Nitro Group Reduction

  • Reaction Setup: Dissolve the nitro-substituted diaryl ether from the previous step in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.[3] The reaction is usually complete within 2-6 hours.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the desired this compound analog.

Pathway B: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms C-O bonds, providing a powerful alternative to SNAr, especially when the aryl halide lacks strong electronic activation.[4]

Mechanistic Rationale & Evolution: The classical Ullmann reaction required harsh conditions, often using stoichiometric amounts of copper powder at high temperatures (>200 °C) in polar, high-boiling solvents.[4] Modern protocols have significantly improved the reaction's utility by employing soluble copper(I) salts (e.g., CuI, CuBr) in the presence of a ligand.[5] The ligand, often a diamine or an amino acid like L-proline, stabilizes the copper center and facilitates the catalytic cycle, which is generally believed to involve oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and reductive elimination.[6]

Strategic Application: This method is ideal for coupling a 2-fluoroaryl halide (e.g., 2-fluoro-1-iodobenzene) with a pre-existing 4-aminophenol analog. It offers broad substrate scope and avoids the need for the nitro-group activation/reduction sequence.

Experimental Protocol: Copper-Catalyzed Synthesis of this compound
  • Reaction Setup: In a reaction vessel, combine 4-aminophenol (1.0 eq), the 2-fluoroaryl halide (e.g., 1-bromo-2-fluorobenzene, 1.2 eq), copper(I) iodide (CuI, 10-20 mol%), a suitable ligand (e.g., L-proline, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent and Atmosphere: Add a polar solvent such as DMF or DMSO. Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the mixture to 110-140 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Filter through Celite to remove insoluble copper salts.

  • Extraction & Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the target compound.

G cluster_0 Ullmann Catalytic Cycle CuI_L Cu(I)-Ligand OxAdd Oxidative Addition CuI_L->OxAdd ArOH Ar'-OH + Base Metathesis Metathesis ArOH->Metathesis ArX Ar-X (2-Fluoroaryl Halide) ArX->OxAdd Product Ar-O-Ar' (Product) OxAdd->Metathesis Ar-Cu(III)-X RedElim Reductive Elimination Metathesis->RedElim Ar-Cu(III)-OAr' RedElim->CuI_L Regenerates Catalyst RedElim->Product

Caption: Simplified catalytic cycle for the modern Ullmann Condensation.

Pathway C: Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming C-N bonds.[7][8] The versatility of palladium catalysis also extends to C-O bond formation, making this a dual-purpose tool for accessing our target scaffold.

Mechanistic Rationale: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[9] Key steps include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Ligand Exchange/Association: The amine or alcohol displaces the halide from the palladium center.

  • Reductive Elimination: The C-N or C-O bond is formed, releasing the product and regenerating the Pd(0) catalyst.

The choice of phosphine ligand is critical to the success of the reaction. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) are often required to promote the reductive elimination step and stabilize the catalytic species.[9]

Strategic Application:

  • C-N Coupling: This is the most common application. A pre-formed 4-(2-fluorophenoxy)bromobenzene can be coupled with ammonia or a protected ammonia equivalent to install the aniline nitrogen. This is particularly useful for late-stage functionalization.[10]

  • C-O Coupling: Alternatively, the diaryl ether can be constructed by coupling an aryl halide (e.g., 4-bromoaniline) with a phenol (e.g., 2-fluorophenol). While less common than the C-N coupling, it provides another strategic entry point.[11]

Experimental Protocol: Buchwald-Hartwig C-N Coupling
  • Reagent Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (e.g., 1-bromo-4-(2-fluorophenoxy)benzene, 1.0 eq), the amine (1.2-1.5 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq) and an anhydrous solvent like toluene or dioxane.

  • Reaction: Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction by LC-MS.

  • Workup and Purification: After completion, cool the mixture, dilute with a suitable organic solvent, and quench with water. Filter the mixture, separate the organic phase, wash with brine, dry, and concentrate. Purify the residue via column chromatography to afford the desired product.

Comparative Analysis of Synthetic Pathways

The optimal synthetic route depends heavily on the specific analog being targeted, the availability of starting materials, and the required scale of the synthesis.

FeatureNucleophilic Aromatic Substitution (SNAr)Ullmann CondensationBuchwald-Hartwig Coupling
Key Advantage High yields, low cost, simple procedureBroad substrate scope, avoids EWG requirementExcellent functional group tolerance, mild conditions
Key Limitation Requires strong activating group (e.g., -NO₂)Higher temperatures, potential metal contaminationExpensive catalysts/ligands, air/moisture sensitive
Catalyst None (stoichiometric base)Copper (I) saltsPalladium complexes
Typical Conditions 80-120 °C, polar aprotic solvents110-140 °C, polar aprotic solvents80-110 °C, anhydrous non-polar solvents
Best For... Large-scale synthesis where a nitro precursor is viable.Coupling electronically neutral or rich aryl halides.Late-stage functionalization and complex molecules.

Conclusion

The synthesis of novel this compound analogs is a critical task in drug discovery, and chemists have a robust toolkit of methods at their disposal. The classical SNAr reaction offers a cost-effective and scalable route when appropriate electronic activation is present. For broader substrate scope and to avoid multi-step activation/reduction sequences, the modern Ullmann condensation provides a reliable, copper-catalyzed alternative. Finally, the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction stands as the premier method for complex, late-stage functionalizations, offering unparalleled functional group tolerance and mild reaction conditions. A thorough understanding of the mechanisms, advantages, and limitations of each pathway is essential for the strategic and successful development of next-generation therapeutics based on this important scaffold.

References

Methodological & Application

Application Notes & Protocols: A Framework for the In Vitro Evaluation of Novel 4-(2-Fluorophenoxy)aniline-Based Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-anilinoquinazoline and related phenoxy-aniline scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous targeted therapies, particularly tyrosine kinase inhibitors (TKIs).[1] Compounds derived from intermediates like 4-(2-Fluorophenoxy)aniline have shown promise as potent inhibitors of key oncogenic drivers such as c-Met, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor).[1][2][3] These inhibitors function by blocking aberrant signaling pathways that cancer cells rely on for their growth, proliferation, and survival.

This guide provides a comprehensive experimental framework for researchers and drug development professionals undertaking the initial in vitro characterization of novel compounds based on the this compound scaffold. Rather than a rigid set of instructions, this document outlines a logical, tiered approach—from initial cytotoxicity screening to mechanistic elucidation and target validation. The causality behind each protocol is explained to empower researchers to make informed decisions and adapt these methods to their specific compounds and cancer models.

Section 1: Compound Preparation and Handling

The accuracy and reproducibility of any cell-based assay begin with the proper handling of the test compound. Factors such as solubility and stability in culture media are critical variables that must be controlled.[4][5]

Rationale for Stock Solution Preparation

Most small organic molecules exhibit poor solubility in aqueous solutions like cell culture media. Therefore, a concentrated stock solution is typically prepared in a polar aprotic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice due to its high solubilizing power and miscibility with aqueous media.[6] This stock is then serially diluted to achieve the final working concentrations for experiments.

Protocol 1.1: Preparation of a Concentrated Stock Solution
  • Determine Molar Mass: Calculate the molecular weight (MW) of your this compound derivative. For the parent compound, the MW is approximately 203.21 g/mol .[7]

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 5 mg) using an analytical balance.

  • Solubilization: Add a calculated volume of high-purity, sterile DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

    • Calculation Example for a 10 mM stock:

      • Volume (L) = Mass (g) / (MW ( g/mol ) * Concentration (mol/L))

      • Volume (µL) = (0.005 g / (203.21 g/mol * 0.010 mol/L)) * 1,000,000 = 2460.5 µL of DMSO.

  • Ensure Complete Dissolution: Vortex thoroughly and, if necessary, gently warm the solution (e.g., in a 37°C water bath) to ensure all solid material has dissolved.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.[8] This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Vehicle Control: The DMSO used for solubilization will serve as the vehicle control in all subsequent experiments. It is crucial to ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically ≤0.5%.[9]

Section 2: Primary Screening for Biological Activity

The initial goal is to determine if the compound has any biological effect on cancer cells and to identify its effective concentration range. This is typically achieved through cytotoxicity and cell viability assays. Performing multiple assays that measure different cellular endpoints provides a more complete picture of the compound's activity.[9][10]

Protocol 2.1: Cell Viability Assessment via MTT Assay

Principle: This colorimetric assay measures the metabolic activity of a cell population. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is directly proportional to the number of metabolically active (living) cells.[9]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your compound from the DMSO stock in complete medium. A common starting range is a wide logarithmic scale (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Remove the existing medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the dilutions.

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL sterile MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2.2: Cytotoxicity Assessment via LDH Assay

Principle: The Lactate Dehydrogenase (LDH) assay measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the culture medium upon membrane damage or cell lysis. Its activity in the medium is therefore an indicator of cytotoxicity.[9][10]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol (Protocol 2.1). It is often efficient to run both assays in parallel on separate plates.

  • Collect Supernatant: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cell monolayer.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (commercially available kits are recommended) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Data Presentation: Summary of Cytotoxic Activity

Summarize the calculated IC₅₀ values in a table for clear comparison across different cell lines and time points.

Cell LineCompoundIncubation Time (h)IC₅₀ (µM)Assay
A549 (Lung)Derivative X720.07[2]Cytotoxicity
HT-29 (Colon)Derivative X720.08[2]Cytotoxicity
MKN-45 (Gastric)Derivative X720.22[2]Cytotoxicity
MDA-MB-231 (Breast)Derivative Y240.11[11][12]Cytotoxicity
Huh-7 (Liver)Derivative Y24>10Cytotoxicity

Note: IC₅₀ values are for illustrative derivatives found in the literature and not for the parent this compound compound.

Section 3: Elucidating the Mechanism of Cell Death

Once a compound demonstrates cytotoxic or anti-proliferative activity, the next logical step is to determine the mechanism. For many kinase inhibitors, the intended mechanism is the induction of apoptosis (programmed cell death).[13][14]

Workflow for In Vitro Compound Evaluation

G cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation Compound Compound Stock (10mM in DMSO) Screen Cytotoxicity Screening (MTT & LDH Assays) Compound->Screen Serial Dilutions IC50 IC₅₀ Determination Screen->IC50 Dose-Response Curve Apoptosis Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis Treat at 1x & 2x IC₅₀ Caspase Caspase Activity Assay (e.g., Caspase-3/7) Apoptosis->Caspase Confirm Apoptotic Pathway Western Western Blotting (p-Kinase, p-AKT, etc.) Caspase->Western Investigate Upstream Signaling Pathway Confirm Target Engagement Western->Pathway

Caption: Experimental workflow for characterizing a novel compound.

Protocol 3.1: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS, and when conjugated to a fluorophore (e.g., FITC), it identifies early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once attached, treat them with the compound at concentrations determined from the cytotoxicity screen (e.g., its IC₅₀ and 2x IC₅₀) for a relevant time period (e.g., 24 or 48 hours). Include vehicle and untreated controls.

  • Cell Harvesting: Collect both the floating cells (from the medium) and the adherent cells (by trypsinization). Combine them and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer (provided in commercial kits) at a concentration of approximately 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Section 4: Target Identification and Pathway Analysis

For compounds derived from scaffolds known to target protein kinases, it is essential to confirm engagement with the hypothesized target.

Hypothesized Mechanism: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Many anilino-based compounds function by competing with ATP in the catalytic cleft of receptor tyrosine kinases, thereby inhibiting autophosphorylation and the activation of downstream pro-survival pathways like the PI3K/AKT and RAS/MAPK pathways.[3]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR) ADP ADP RTK->ADP pRTK Phosphorylated RTK (Active) RTK->pRTK Autophosphorylation Inhibitor This compound -based Inhibitor Inhibitor->RTK Blocks ATP Binding Site ATP ATP ATP->RTK PI3K PI3K/AKT Pathway pRTK->PI3K MAPK RAS/MAPK Pathway pRTK->MAPK Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Caption: Potential mechanism of an RTK inhibitor.

Protocol 4.1: Target Engagement via Western Blot

Principle: Western blotting can detect changes in the phosphorylation state of specific proteins. A successful kinase inhibitor should reduce the level of phosphorylation of its target kinase and downstream effector proteins.

Methodology:

  • Cell Lysis: Treat cells with the compound as described in Protocol 3.1. After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-c-Met) and its total form (anti-total-c-Met). Also probe for downstream markers (e.g., p-AKT, total AKT) and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Interpretation: A decrease in the ratio of phosphorylated protein to total protein in compound-treated samples compared to the vehicle control indicates effective target inhibition.

References

Experimental protocol for synthesizing 4-(2-Fluorophenoxy)aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 4-(2-Fluorophenoxy)aniline Derivatives

Authored by: A Senior Application Scientist

Introduction

The this compound scaffold is a privileged structural motif in medicinal chemistry and materials science. The diaryl ether linkage provides a unique conformational flexibility, while the fluorine substituent can enhance metabolic stability, binding affinity, and pharmacokinetic properties. This document provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground our methodology in authoritative references.

Strategic Overview: Constructing the Diaryl Ether Core

The central challenge in synthesizing this compound lies in the formation of the C-O diaryl ether bond. Two primary, powerful methods dominate this field: the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig C-O Coupling.[1]

  • Ullmann Condensation : This classic reaction involves the coupling of a phenol with an aryl halide using a copper catalyst.[2][3] While traditional protocols often required harsh conditions with stoichiometric copper, modern advancements with new ligands and catalyst systems have enabled milder reaction temperatures.[4] Its primary advantages are the low cost and abundance of the copper catalyst.[1]

  • Buchwald-Hartwig C-O Coupling : A cornerstone of modern cross-coupling chemistry, this palladium-catalyzed method offers a broader substrate scope and generally milder reaction conditions (80-120°C) compared to the traditional Ullmann reaction.[1][5] The reaction mechanism involves oxidative addition, ligand exchange, and reductive elimination from a Pd(0)/Pd(II) catalytic cycle.[6][7] However, the cost of palladium and the specialized, often air-sensitive, phosphine ligands can be a significant drawback.[1]

The choice between these methods depends on substrate compatibility, cost considerations, and available equipment. For this protocol, we will focus on a modified Ullmann condensation, which represents a robust, cost-effective, and widely accessible method, followed by a standard nitro group reduction.

G start Target: this compound Derivative strategy Key Disconnection: Diaryl Ether Bond (C-O) start->strategy ullmann Ullmann Condensation (Cu-catalyzed) strategy->ullmann buchwald Buchwald-Hartwig Coupling (Pd-catalyzed) strategy->buchwald ullmann_adv Pros: Low-cost catalyst (Cu) Cons: Often high temperatures ullmann->ullmann_adv buchwald_adv Pros: Milder conditions, broad scope Cons: Expensive catalyst/ligands (Pd) buchwald->buchwald_adv

Caption: Decision workflow for selecting a diaryl ether synthesis method.

Detailed Experimental Protocol

This protocol is divided into two main stages: the formation of the diaryl ether via Ullmann condensation and the subsequent reduction of the nitro group to yield the target aniline.

G step1 Step 1: Ullmann Condensation Starting Materials: 2-Fluorophenol + 1-Chloro-4-nitrobenzene Reagents: CuI, K₂CO₃, DMF Conditions: 140-150°C, Inert Atmosphere step2 Step 2: Nitro Group Reduction Starting Material: 1-Fluoro-2-(4-nitrophenoxy)benzene Reagents: SnCl₂·2H₂O, Conc. HCl, THF Conditions: RT to 40°C step1->step2 Intermediate Product product {Final Product | this compound | Purification: Extraction & Column Chromatography} step2->product Final Product

Caption: Two-step workflow for the synthesis of this compound.

Part A: Synthesis of 1-Fluoro-2-(4-nitrophenoxy)benzene

This step utilizes a copper-catalyzed Ullmann condensation to couple 2-fluorophenol with 1-chloro-4-nitrobenzene. The electron-withdrawing nitro group on the aryl halide facilitates the nucleophilic aromatic substitution.

Materials and Reagents

ReagentCAS No.MW ( g/mol )AmountMmol
2-Fluorophenol367-12-4112.105.6 g50
1-Chloro-4-nitrobenzene100-00-5157.557.88 g50
Potassium Carbonate (K₂CO₃)584-08-7138.2110.37 g75
Copper(I) Iodide (CuI)7681-65-4190.450.48 g2.5
Dimethylformamide (DMF)68-12-273.09100 mL-

Procedure

  • Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-fluorophenol (5.6 g, 50 mmol), 1-chloro-4-nitrobenzene (7.88 g, 50 mmol), potassium carbonate (10.37 g, 75 mmol), and copper(I) iodide (0.48 g, 2.5 mmol).

  • Solvent Addition : Add 100 mL of anhydrous DMF to the flask.

  • Reaction : The reaction mixture is stirred and heated to 140-150°C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 12-24 hours.

  • Workup : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the dark mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing : Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-fluoro-2-(4-nitrophenoxy)benzene as a solid.

Part B: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate product to an amine using tin(II) chloride dihydrate in an acidic medium.[8] This is a reliable and high-yielding method for nitro group reduction.

Materials and Reagents

ReagentCAS No.MW ( g/mol )AmountMmol
1-Fluoro-2-(4-nitrophenoxy)benzene350-45-8233.187.0 g30
Tin(II) chloride dihydrate (SnCl₂·2H₂O)10025-69-1225.6333.8 g150
Tetrahydrofuran (THF)109-99-972.11100 mL-
Concentrated Hydrochloric Acid (HCl)7647-01-036.46~100 mL-
40% Sodium Hydroxide (NaOH) soln.1310-73-240.00As needed-

Procedure

  • Setup : In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add tin(II) chloride dihydrate (33.8 g, 150 mmol) and 100 mL of concentrated hydrochloric acid. Stir the mixture at room temperature.[8]

  • Addition of Nitro Compound : Dissolve the 1-fluoro-2-(4-nitrophenoxy)benzene (7.0 g, 30 mmol) in 100 mL of THF. Add this solution dropwise to the stirred SnCl₂/HCl mixture. The reaction is exothermic; maintain the temperature below 40°C using a water bath.[8]

  • Reaction : After the addition is complete, continue stirring at 40°C for 2-3 hours. Monitor the reaction completion by TLC.

  • Basification : Cool the reaction mixture to 5°C in an ice-water bath. Carefully add 40% aqueous sodium hydroxide solution dropwise to make the solution alkaline (pH > 10), while keeping the temperature below 20°C. A thick precipitate of tin salts will form.

  • Filtration and Extraction : Filter the mixture through a pad of Celite to remove the inorganic salts, and wash the residue thoroughly with ethyl acetate (200 mL). Transfer the filtrate to a separatory funnel, separate the aqueous layer, and extract it with ethyl acetate (2 x 100 mL).[8]

  • Washing and Drying : Combine all organic layers, wash with brine (1 x 100 mL), and dry over anhydrous potassium carbonate (K₂CO₃).[8]

  • Concentration and Purification : Filter and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Characterization of this compound

The identity and purity of the final product must be confirmed using standard analytical techniques.[9][10]

TechniqueExpected Results
¹H NMR (CDCl₃)Aromatic protons (multiplets, ~6.7-7.2 ppm), Amine protons (broad singlet, ~3.7 ppm).
¹³C NMR (CDCl₃)Signals in the aromatic region (~115-160 ppm), including a C-F coupled doublet.
FT-IR (KBr, cm⁻¹)N-H stretch (doublet, ~3350-3450 cm⁻¹), C-O-C stretch (~1220-1260 cm⁻¹), C-F stretch (~1100-1200 cm⁻¹).
Mass Spec. (ESI+)Expected [M+H]⁺ at m/z = 204.08.[11]

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • 2-Fluorophenol : Toxic and corrosive. Avoid contact with skin and eyes.[12]

  • 1-Chloro-4-nitrobenzene : Toxic and an irritant.

  • Aniline Derivatives : Can be harmful if swallowed or absorbed through the skin.[13]

  • Solvents (DMF, THF, Ethyl Acetate) : Flammable liquids. Keep away from ignition sources.[13]

  • Acids and Bases (HCl, NaOH) : Highly corrosive. Handle with extreme care.

Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for High-Throughput Screening of c-Met Kinase Inhibitors Focusing on 4-(2-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The c-Met receptor tyrosine kinase is a high-value target in oncology, with its dysregulation implicated in numerous malignancies. The 4-(2-fluorophenoxy)aniline scaffold has emerged as a promising core structure for potent c-Met inhibitors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, validation, and implementation of robust high-throughput screening (HTS) assays to identify and characterize novel c-Met inhibitors based on this chemical series. We detail two primary biochemical assay methodologies: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for primary screening and an orthogonal Caliper-based Mobility Shift Assay for hit confirmation and mechanistic studies. The protocols are designed to ensure scientific integrity through rigorous validation, data-driven decision-making, and a deep understanding of the underlying biochemical principles.

Introduction: The Rationale for Targeting c-Met with this compound Derivatives

The proto-oncogene c-Met, and its ligand Hepatocyte Growth Factor (HGF), form a critical signaling axis involved in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a key driver in the progression of various cancers, making it a compelling target for therapeutic intervention.[1][2] Protein kinases have become one of the most important classes of targets for drug discovery, and screening for their inhibitors is a critical activity in modern pharmaceutical research.[3]

The this compound core is a privileged scaffold in medicinal chemistry. The fluorine substitution can enhance metabolic stability and binding affinity through favorable electronic interactions. Recent studies have demonstrated that derivatives of this scaffold exhibit potent inhibitory activity against c-Met kinase, with IC50 values in the low nanomolar range.[1][2] Identifying novel derivatives with improved potency, selectivity, and pharmacokinetic properties requires a robust and efficient screening funnel. This guide provides the foundational HTS protocols to build such a funnel, enabling the rapid identification of promising lead compounds.

Selecting the Right HTS Technology: A Multi-Platform Approach

No single assay technology is perfect. A successful HTS campaign relies on a primary screen optimized for speed and cost-effectiveness, followed by orthogonal assays to confirm hits and eliminate artifacts.[4] For our this compound screening campaign against c-Met, we propose the following workflow:

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Progression Compound_Library Compound Library (this compound derivatives) Primary_HTS Primary HTS: TR-FRET Kinase Assay (10 µM Single-Point Screen) Compound_Library->Primary_HTS Primary_Hits Primary Hits (>50% Inhibition) Primary_HTS->Primary_Hits Identify Dose_Response Dose-Response (IC50) TR-FRET Assay Primary_Hits->Dose_Response Confirm Orthogonal_Assay Orthogonal Screen: Caliper Mobility Shift Assay Dose_Response->Orthogonal_Assay Validate Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits Prioritize Downstream Downstream Assays (Selectivity, Cell-Based Assays) Confirmed_Hits->Downstream

Caption: High-level HTS workflow for identifying c-Met inhibitors.

This strategy leverages the strengths of two distinct technologies:

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): An ideal technology for primary HTS due to its homogeneous ("mix-and-read") format, high sensitivity, and resistance to interference from compound autofluorescence.[5][6][7] It relies on the proximity-dependent energy transfer between a donor and acceptor fluorophore.[8]

  • Caliper Mobility Shift Assay: A microfluidics-based technology that provides a direct, physical measurement of substrate phosphorylation by separating the phosphorylated and non-phosphorylated peptides based on electrophoretic mobility.[9][10][11] This makes it an excellent orthogonal assay to rule out false positives from the primary screen that might arise from technology-specific artifacts.

Primary HTS: TR-FRET Kinase Activity Assay

Principle of the Assay

This assay measures the phosphorylation of a biotinylated peptide substrate by the c-Met kinase. The reaction is detected using a Europium (Eu)-labeled anti-phosphotyrosine antibody (Donor) and a Streptavidin-conjugated acceptor fluorophore (e.g., XL665) (Acceptor). When the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and the Streptavidin-acceptor into close proximity. Excitation of the Europium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[5][12] The TR-FRET signal is directly proportional to the extent of substrate phosphorylation. Inhibitors of c-Met will prevent this phosphorylation, leading to a decrease in the TR-FRET signal.

TR_FRET_Principle cluster_0 No Inhibition (High TR-FRET Signal) cluster_1 Inhibition (Low TR-FRET Signal) cMet_active Active c-Met pSubstrate_active Phosphorylated Biotin-Peptide cMet_active->pSubstrate_active Phosphorylation ATP_active ATP ATP_active->pSubstrate_active Phosphorylation Substrate_active Biotin-Peptide Substrate Substrate_active->pSubstrate_active Phosphorylation Eu_Ab Eu-Antibody (Donor) pSubstrate_active->Eu_Ab Binds SA_Acceptor SA-Acceptor pSubstrate_active->SA_Acceptor Binds Eu_Ab->SA_Acceptor FRET cMet_inhibited Inhibited c-Met Substrate_inhibited Biotin-Peptide Substrate Inhibitor 4-(2-Fluorophenoxy) aniline Derivative Inhibitor->cMet_inhibited Binds ATP_inhibited ATP Eu_Ab2 Eu-Antibody (Donor) SA_Acceptor2 SA-Acceptor Eu_Ab2->SA_Acceptor2 No FRET

Caption: Principle of the c-Met TR-FRET kinase assay.

Assay Development and Validation

Before initiating a full-scale screen, the assay must be rigorously validated to ensure it is robust and reproducible.[13]

Key Validation Parameters:

ParameterAcceptance CriterionPurpose
Z'-factor ≥ 0.5Measures assay quality and dynamic range, distinguishing signal from noise.
Signal-to-Background (S/B) ≥ 5Ensures a sufficient window to detect inhibition.
DMSO Tolerance Z' ≥ 0.5 up to 1% DMSOConfirms that the compound vehicle does not interfere with the assay.[13]
Reagent Stability < 20% signal change over 8 hoursVerifies that reagents are stable for the duration of a typical HTS run.[13]
Reference Inhibitor IC50 Within 2-fold of historical valuesConfirms biological relevance and consistent assay performance.

Protocol: Z' Factor Determination

  • Prepare 384-well assay plates (e.g., low-volume, black, non-binding surface).

  • Designate half of the wells as "High Control" (Max Signal) and the other half as "Low Control" (Min Signal).

  • High Control Wells: Add 50 nL of DMSO.

  • Low Control Wells: Add 50 nL of a known potent c-Met inhibitor (e.g., Staurosporine) to achieve a final concentration of 10 µM.

  • Add 5 µL of 2X c-Met enzyme solution in assay buffer.

  • Add 5 µL of 2X Substrate/ATP mix in assay buffer.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of Detection Mix (containing Eu-antibody and SA-acceptor).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).

  • Calculate Z' using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / (|Mean_high - Mean_low|)

Detailed Protocol: Primary HTS (Single-Point Screen)

This protocol is designed for a fully automated HTS platform using 384-well plates.

Reagents & Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Enzyme: Recombinant human c-Met kinase.

  • Substrate: Biotin-Poly(Glu, Tyr) 4:1.

  • Cofactor: Adenosine Triphosphate (ATP).

  • Detection Reagents: Europium-labeled anti-phosphotyrosine antibody, Streptavidin-XL665.

  • Plates: 384-well low-volume black plates.

  • Test Compounds: 10 mM stock of this compound derivatives in DMSO.

  • Positive Control: Staurosporine (10 mM in DMSO).

  • Negative Control: DMSO.

Step-by-Step Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of test compounds, positive controls, or negative controls into the appropriate wells of the 384-well assay plate. This results in a final screening concentration of 10 µM.

  • Enzyme Addition: Add 5 µL of 2X c-Met enzyme solution (e.g., 2 nM final concentration) in assay buffer to all wells.

  • Incubation (Enzyme-Inhibitor): Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix (e.g., 0.2 µg/mL Biotin-Poly(GT) and 20 µM ATP final concentrations) to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of 2X TR-FRET Detection Mix (e.g., 2 nM Eu-Ab, 20 nM SA-XL665 in buffer containing 20 mM EDTA to stop the reaction) to all wells.

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible reader.

Hit Confirmation and Orthogonal Screening

Compounds identified as "hits" (typically >50% inhibition) in the primary screen must be subjected to further testing to confirm their activity and rule out false positives.[14]

Dose-Response Confirmation

Primary hits are re-tested using the same TR-FRET assay but across a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine their potency (IC50). This step confirms the activity and provides a quantitative measure for ranking compounds.

Orthogonal Assay: Caliper Mobility Shift Assay

Principle: This technology uses microfluidic chips to separate a fluorescently labeled peptide substrate from its phosphorylated product.[9] An electric field is applied, and due to the added negative charge from the phosphate group, the phosphorylated product migrates at a different velocity than the unphosphorylated substrate.[15] The amount of product formed is quantified by measuring the fluorescence intensity of the two separated peaks.[10] This direct measurement of product formation is less susceptible to artifacts like fluorescence interference that can affect light-based assays.

Protocol: c-Met Mobility Shift Assay

  • Plate Preparation: Prepare a 384-well plate with serial dilutions of confirmed hits from the TR-FRET assay.

  • Reaction Setup: In each well, combine:

    • 2.5 µL of 4X Test Compound in assay buffer.

    • 5 µL of 2X c-Met enzyme.

    • 2.5 µL of 4X fluorescently labeled peptide substrate/ATP mix.

  • Incubation: Incubate the reaction at 30°C for 90 minutes.[10]

  • Termination: Add 15 µL of Stop Buffer (provided by the instrument manufacturer, typically containing EDTA).[10]

  • Data Acquisition: Place the plate into the Caliper LabChip instrument (e.g., EZ Reader). The instrument will automatically sample from each well, perform the microfluidic separation, and calculate the percent conversion of substrate to product.

  • Data Analysis: Calculate percent inhibition relative to DMSO controls and determine the IC50 value for each compound.

Data Analysis and Interpretation

Proper data analysis is critical for making informed decisions.[16]

Primary Screen Analysis:

  • Normalization: Raw data from the plate reader is normalized using the high (DMSO) and low (Staurosporine) controls on each plate.

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_low) / (Mean_high - Mean_low))

  • Hit Selection: A statistical cutoff is applied to identify hits. A common method is to select compounds that show inhibition greater than 3 standard deviations from the mean of the neutral (DMSO) controls. A simpler threshold (e.g., >50% inhibition) is also widely used.

Dose-Response Analysis:

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model using specialized software (e.g., GraphPad Prism, Genedata Screener).

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Interpreting Results: A true "confirmed hit" should demonstrate a dose-dependent inhibition curve in both the primary TR-FRET assay and the orthogonal Mobility Shift Assay. Discrepancies between the two assays warrant further investigation. For example, a compound active in the TR-FRET assay but inactive in the mobility shift assay could be an assay artifact (e.g., a fluorescence quencher).

Hypothetical Screening Data Summary:

Compound IDScaffoldPrimary Screen (% Inh @ 10µM)TR-FRET IC50 (nM)Mobility Shift IC50 (nM)Status
Cmpd-001This compound85.27592Confirmed Hit
Cmpd-002This compound6.7>10,000>10,000Inactive
Cmpd-003This compound92.143>10,000Artifact (False Positive)
Cmpd-004This compound78.5150210Confirmed Hit

Conclusion

The protocols detailed in this application note provide a robust framework for the high-throughput screening and identification of novel this compound-based inhibitors of c-Met kinase. By combining a highly sensitive TR-FRET primary assay with a direct, biophysical orthogonal confirmation assay, this workflow is designed to maximize the identification of true, high-quality hits while minimizing the progression of assay artifacts. Rigorous assay validation and careful data analysis are paramount to the success of any screening campaign and are central tenets of the methodologies described herein. Confirmed hits from this workflow can confidently be advanced to downstream cellular and in vivo studies to further evaluate their therapeutic potential.

References

HPLC method development for 4-(2-Fluorophenoxy)aniline analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of 4-(2-Fluorophenoxy)aniline using High-Performance Liquid Chromatography

Abstract

This comprehensive guide details the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. The method presented herein is designed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and research applications. The strategic choices behind column chemistry, mobile phase composition, and detection parameters are explained, grounded in the physicochemical properties of the analyte. This document provides a step-by-step protocol for analysis and a framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Introduction: The Analytical Imperative for this compound

This compound is a substituted aromatic amine that serves as a critical building block in organic synthesis. Its purity and concentration are critical quality attributes that can significantly impact the yield, purity, and safety profile of final products. Consequently, a reliable and validated analytical method is essential for its characterization. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such analyses due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds like aromatic amines.[3] This application note provides a complete methodology, from first principles of method development to a final, validated protocol for routine use by researchers and quality control analysts.

Analyte Physicochemical Properties

A successful HPLC method is built upon an understanding of the analyte's chemical nature. The key properties of this compound are summarized below.

PropertyValue / StructureSignificance for HPLC Method Development
Chemical Structure Chemical structure of this compoundThe presence of two aromatic rings imparts significant hydrophobicity, making it well-suited for reversed-phase chromatography. The aniline moiety provides a site for protonation, which is critical for controlling retention and peak shape.
Molecular Formula C₁₂H₁₀FNO[4]Used to calculate the molecular weight.
Molecular Weight 203.21 g/mol Necessary for preparing standard solutions of known molarity or mass concentration.
Predicted XlogP 3.0[4]This value indicates moderate lipophilicity, suggesting good retention on a non-polar stationary phase like C18 under reversed-phase conditions.
Predicted pKa ~4.6 (conjugate acid)The basicity of the aniline group (pKa of the conjugate acid is analogous to aniline's pKa of ~4.6) is the most critical parameter for controlling retention time and peak shape.[5] To ensure consistent protonation and avoid peak tailing, the mobile phase pH must be controlled and kept at least 1.5-2 units below the pKa.
UV Absorbance Chromophores presentThe phenyl and aniline groups are strong chromophores. Organic compounds require such chromophores to exhibit UV absorption, making UV detection a suitable choice.[6] The expected absorbance maxima would be in the range of 230-280 nm.

HPLC Method Development Strategy: A Rationale-Driven Approach

The development of this method was not a matter of trial and error but a series of logical decisions based on the analyte's properties.

Chromatographic Mode and Stationary Phase Selection

Given the moderate hydrophobicity (XlogP ≈ 3.0) of this compound, Reversed-Phase HPLC is the most appropriate chromatographic mode.[7][8] A C18 (octadecylsilane) stationary phase is selected for its versatility and strong hydrophobic retention of aromatic compounds. A column with a particle size of 2.7 to 5 µm provides an excellent balance of efficiency and backpressure.

Mobile Phase Optimization

The mobile phase composition is critical for achieving optimal separation and peak shape.

  • Organic Modifier: Acetonitrile is chosen over methanol. For aromatic compounds, acetonitrile often provides sharper peaks and lower UV cutoff, leading to better sensitivity.

  • Aqueous Phase and pH Control: The pKa of the aniline group dictates the need for a buffered mobile phase. Operating at a pH below 2.9 (i.e., pH << pKa of 4.6) ensures that the aniline moiety is fully and consistently protonated (in its cationic form, -NH₃⁺). This suppresses silanol interactions with the stationary phase and prevents peak tailing, a common issue with basic compounds. A phosphate buffer is an excellent choice for this pH range.

  • Isocratic vs. Gradient Elution: For analyzing the pure substance or simple mixtures, an isocratic method (constant mobile phase composition) is sufficient, simple, and robust.

Detection Wavelength Selection

The conjugated aromatic system in this compound results in strong UV absorbance. A Diode Array Detector (DAD) is used to scan the UV spectrum of the analyte peak to determine the wavelength of maximum absorbance (λ-max). This ensures the highest possible sensitivity for quantification. For this compound, a λ-max is typically found around 240 nm .

Detailed Analytical Protocol

This section provides the finalized, step-by-step experimental procedure.

Equipment and Materials
  • HPLC system with isocratic pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS) software (e.g., OpenLab ChemStation).[9]

  • Analytical balance (4 decimal places).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or Nylon).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (Reagent grade).

  • Phosphoric acid (85%) (Reagent grade).

  • Deionized water (18.2 MΩ·cm).

Preparation of Solutions
  • Mobile Phase (Acetonitrile/Phosphate Buffer pH 2.8, 60:40 v/v):

    • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water.

    • Adjust the pH to 2.8 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mobile Phase Mixture: Combine 600 mL of HPLC-grade acetonitrile with 400 mL of the prepared phosphate buffer.

    • Degas the final mobile phase by sonication or helium sparging.

  • Diluent (Acetonitrile/Water, 50:50 v/v):

    • Combine 500 mL of acetonitrile and 500 mL of deionized water. Mix well.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10.0 mg of this compound reference standard.

    • Transfer it quantitatively to a 100-mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Working Standard Solution (10 µg/mL):

    • Pipette 10.0 mL of the Standard Stock Solution into a 100-mL volumetric flask.

    • Dilute to the mark with the diluent and mix thoroughly.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20mM KH₂PO₄ Buffer (pH 2.8) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 240 nm
Run Time 10 minutes

Method Validation Framework (ICH Q2(R2))

To ensure the method is fit for its intended purpose, validation must be performed according to established guidelines.[10][11] The following parameters should be assessed.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the analyte peak is free from interference from impurities, degradation products, or matrix components.Peak purity index > 0.995 (from DAD). No co-eluting peaks at the retention time of the analyte in placebo/blank injections.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a minimum of 5 concentration levels.[12]
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80% to 120% of the test concentration.[10]
Accuracy The closeness of test results to the true value, assessed by % recovery of spiked samples.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.RSD of results should remain ≤ 2.0% after minor changes (e.g., Flow Rate ±0.1 mL/min, pH ±0.1, Column Temp ±2°C).

Experimental and Data Processing Workflow

The following diagram illustrates the logical flow of the analytical process from sample preparation to final result.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing cluster_validation Phase 4: Verification A Prepare Mobile Phase & Diluent B Prepare Standard & Sample Solutions A->B D Inject Blank, Standards, & Samples B->D C HPLC System Setup & Equilibration C->D E Acquire Chromatographic Data D->E I System Suitability Test (SST Check) D->I Pre-run Check F Integrate Peaks & Determine Area E->F G Generate Calibration Curve F->G H Calculate Concentration G->H J Method Validation (as per ICH Q2) H->J Method Verification

References

Application Notes and Protocols for In Vitro Evaluation of 4-(2-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Therapeutic Potential of a Novel Phenoxyaniline Derivative

In the landscape of modern drug discovery, the phenoxyaniline scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic activities. These compounds, particularly anilinoquinazolines and related derivatives, are frequently investigated for their potent anticancer and anti-inflammatory properties.[1][2] Their mechanism of action often involves the modulation of critical cellular signaling pathways, primarily through the inhibition of protein kinases.[3][4] 4-(2-Fluorophenoxy)aniline, a distinct member of this chemical class, presents a promising yet underexplored candidate for targeted therapeutic development. The strategic placement of a fluorine atom on the phenoxy ring can significantly alter the compound's electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.[5]

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. We will delve into hypothesized mechanisms of action based on structure-activity relationships of analogous compounds and present detailed, field-proven protocols for essential cell-based assays. These protocols are designed to be self-validating systems, enabling researchers to robustly assess the compound's cytotoxic effects and its impact on key signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

Hypothesized Mechanism of Action: Targeting the p38 MAPK Signaling Pathway

Based on the established biological activities of structurally similar phenoxyaniline and anilinoquinazoline derivatives, it is hypothesized that this compound may exert its effects through the inhibition of protein kinases.[6][7] A particularly relevant target is the p38 MAPK signaling pathway. The p38 MAPK cascade is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in processes like cell proliferation, differentiation, and apoptosis.[8][9] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and inflammatory disorders, making it a prime target for therapeutic intervention.[8][10] We propose that this compound may act as an inhibitor within this pathway, potentially targeting one of the upstream kinases or p38 MAPK itself.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress Stimuli (e.g., UV, Cytokines) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptor->MAPKKK Activation MAPKK MKK3/6 MAPKKK->MAPKK Phosphorylation p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylation (Thr180/Tyr182) TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->TranscriptionFactors Phosphorylation Compound This compound Compound->p38_MAPK Inhibition (Hypothesized) GeneExpression Gene Expression (Inflammation, Apoptosis) TranscriptionFactors->GeneExpression Regulation

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway by this compound.

Experimental Protocols

To investigate the biological activity of this compound, a two-tiered approach is recommended. The initial step involves a general assessment of cytotoxicity to determine the compound's effective concentration range. Following this, a more specific assay, such as Western blotting, can be employed to elucidate its impact on the proposed signaling pathway.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The intensity of the purple color is directly proportional to the number of viable cells.[12]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade[13]

  • Human cancer cell line (e.g., A549 lung carcinoma, HeLa cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[14]

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[11][15]

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator.[14]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of the compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Vehicle Control01.25 ± 0.08100%
This compound0.11.22 ± 0.0797.6%
11.15 ± 0.0992.0%
100.88 ± 0.0670.4%
250.61 ± 0.0548.8%
500.35 ± 0.0428.0%
1000.15 ± 0.0312.0%
Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[16] By using phospho-specific antibodies, we can assess the activation state of key proteins in a signaling pathway.[17] This protocol is designed to determine the effect of this compound on the phosphorylation of p38 MAPK at Threonine 180 and Tyrosine 182, which is indicative of its activation.[18]

Western_Blot_Workflow cluster_workflow Western Blot Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (p-p38/total p38) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection & Imaging Secondary_Ab->Detection

Caption: Standard workflow for Western blot analysis of protein phosphorylation.

Materials:

  • This compound

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium

  • PBS

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels (10% or 12%)

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

    • Rabbit anti-total p38 MAPK

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies:

    • Goat anti-rabbit IgG-HRP

    • Goat anti-mouse IgG-HRP

  • Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at various concentrations (e.g., IC₅₀ and sub-IC₅₀ concentrations determined from the MTT assay) for a specific time (e.g., 1, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.[19]

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer.[19]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.[19]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[19]

    • Transfer the supernatant (total protein extract) to a new tube.

    • Determine the protein concentration using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[19]

    • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[19]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK, diluted 1:1000 in 5% BSA in TBST) overnight at 4°C with gentle agitation.[17]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:2000 in blocking buffer) for 1 hour at room temperature.[17]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Imaging:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize the data, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total p38 MAPK protein, and subsequently with an antibody for a loading control like β-actin.

Data Analysis:

  • Perform densitometry analysis of the Western blot bands using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the phosphorylated p38 MAPK band to the intensity of the total p38 MAPK band.

  • Further normalize to the loading control (β-actin).

  • Express the results as a fold change relative to the untreated control.

TreatmentConcentration (µM)p-p38/total p38 Ratio (Fold Change)
Vehicle Control01.00 ± 0.12
This compound100.75 ± 0.09
250.42 ± 0.07
500.18 ± 0.05

Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for the in vitro characterization of this compound. The MTT assay will establish the cytotoxic profile of the compound, while the Western blot analysis will offer insights into its potential mechanism of action by examining its effect on the p38 MAPK signaling pathway. A dose-dependent decrease in p38 MAPK phosphorylation would strongly support the hypothesis that this compound functions as an inhibitor of this cascade.

Further investigations could involve more specific in vitro kinase assays to determine if the compound directly inhibits p38 MAPK or an upstream kinase.[20][21] Additionally, exploring its effects on other related signaling pathways, such as the JNK and ERK pathways, would provide a more comprehensive understanding of its cellular activity.[19] Ultimately, these foundational in vitro studies are crucial for guiding the subsequent preclinical and clinical development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for C-N and C-C Coupling Reactions of 4-(2-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the 4-(2-Fluorophenoxy)aniline Scaffold

The this compound moiety is a key structural motif in contemporary medicinal chemistry and materials science. Its presence in pharmacologically active molecules, such as analogs of the non-nucleoside reverse transcriptase inhibitor Nevirapine, underscores its importance in the development of novel therapeutics.[1][2] The unique electronic properties conferred by the fluorine substituent and the flexible ether linkage make this scaffold a valuable building block for creating diverse molecular architectures. The strategic formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is paramount to leveraging this versatile starting material.

This comprehensive guide provides detailed protocols and expert insights into the most effective coupling reactions for this compound, with a primary focus on the robust and widely applicable Buchwald-Hartwig amination. Additionally, protocols for the classical Ullmann condensation and a strategy for Suzuki-Miyaura coupling are presented. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable building block into their synthetic workflows.

SECTION 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and high functional group tolerance under relatively mild conditions.[1][3][4][5] This palladium-catalyzed cross-coupling reaction is the premier choice for the N-arylation of a wide range of amines, including the electron-rich this compound.

Mechanistic Rationale and Causality in Experimental Design

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the desired C-N bond and regenerate the catalyst.[1][6]

Selection of Catalyst and Ligand: The success of the Buchwald-Hartwig amination is critically dependent on the choice of the phosphine ligand. For electron-rich anilines like this compound, bulky, electron-rich ligands are essential. These ligands stabilize the palladium center, promote the rate-limiting reductive elimination step, and prevent catalyst decomposition.[7] Ligands such as RuPhos, BrettPhos, and t-BuXPhos have demonstrated exceptional efficacy in coupling challenging substrates.[7] The use of pre-formed palladium precatalysts, which are more stable and provide more consistent results than generating the active catalyst in situ, is highly recommended.[7]

Choice of Base: A strong, non-nucleophilic base is required to deprotonate the aniline, forming the palladium-amido complex. The choice of base can significantly impact reaction outcomes, with common options including sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS).[7] The selection should consider the functional group tolerance of the substrates.

Solvent Considerations: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed to prevent catalyst deactivation and undesirable side reactions.[8]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L) OxAdd->PdII_ArX Amine_Coord Amine Coordination & Deprotonation PdII_ArX->Amine_Coord + HNR'R'' - HX PdII_Amido Ar-Pd(II)-NR'R''(L) Amine_Coord->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Product Ar-NR'R'' Red_Elim->Product Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with 4-bromo-toluene as a representative aryl bromide.

Materials and Reagents:

  • This compound (1.0 eq.)

  • 4-Bromo-toluene (1.2 eq.)

  • BrettPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq.)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, oven-dried

  • Magnetic stirrer and heating mantle/oil bath

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add this compound, 4-bromo-toluene, BrettPhos Pd G3 precatalyst, and a magnetic stir bar to an oven-dried Schlenk flask or reaction vial.

  • Addition of Base: Add sodium tert-butoxide to the flask.

  • Inert Atmosphere: Seal the flask with a septum, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.

Data Presentation: Reaction Parameters for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale/Justification
Palladium Precatalyst BrettPhos Pd G3 (1-2 mol%)A highly active and robust precatalyst suitable for coupling electron-rich anilines.[7]
Ligand BrettPhos (part of precatalyst)Bulky, electron-rich ligand that promotes reductive elimination and prevents side reactions.[3][7]
Base NaOtBu (1.5-2.0 eq.)Strong, non-nucleophilic base effective for deprotonating anilines.
Solvent Anhydrous Toluene or DioxaneAprotic solvents that are compatible with the catalytic system.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle to completion.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the palladium catalyst.[2]
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure), insufficient temperature, incorrect base.Ensure rigorous inert atmosphere technique.[2] Increase temperature in 10 °C increments. Switch to a different base (e.g., LiHMDS).[7]
Hydrodehalogenation of Aryl Halide Presence of water, catalyst decomposition.Use strictly anhydrous solvents and reagents. Lower the reaction temperature. Increase ligand-to-palladium ratio slightly.[2]
Formation of Di-arylated Amine High catalyst loading, prolonged reaction time.Reduce catalyst loading. Monitor the reaction closely and stop once the mono-arylated product is maximized.

SECTION 2: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method for forming C-N and C-O bonds using a copper catalyst, often requiring harsher conditions (higher temperatures) than palladium-catalyzed methods.[9][10][11] It remains a viable option, particularly in cases where palladium catalysts may be problematic or for cost-effective scale-up.

Mechanistic Overview

The mechanism is thought to involve the formation of a copper(I) amide intermediate, followed by reaction with the aryl halide.[11] Modern protocols often use ligands to solubilize the copper catalyst and accelerate the reaction, allowing for milder conditions than the traditional stoichiometric copper powder at >200 °C.[10][11]

Visualizing the Ullmann Condensation Workflow

Ullmann_Workflow Start Start: Assemble Reactants Reactants This compound + Aryl Halide + CuI Catalyst + Ligand (e.g., L-proline) + Base (e.g., K2CO3) + Solvent (e.g., DMSO) Start->Reactants Inert Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) Reactants->Inert Heat Heat Reaction Mixture (e.g., 100-150 °C) Inert->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Final Product: N-Aryl Aniline Purify->Product

Caption: General workflow for the Ullmann C-N coupling reaction.

Detailed Experimental Protocol: Ullmann Condensation

Materials and Reagents:

  • This compound (1.0 eq.)

  • Aryl Iodide (1.1 eq.)

  • Copper(I) Iodide (CuI) (10 mol%)

  • L-Proline (20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous DMSO

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the aryl iodide, CuI, L-proline, K₂CO₃, and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Reaction Execution: Heat the mixture to 120-140 °C with vigorous stirring for 12-36 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

SECTION 3: Strategy for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[12][13] To utilize this compound in a Suzuki coupling, it must first be converted into either an organohalide (electrophile) or an organoboron derivative (nucleophile).

Two-Step Protocol via Halogenation

A common strategy is to first introduce a halogen (e.g., bromine or iodine) onto the aniline ring, followed by a standard Suzuki coupling.

Step 1: Halogenation of this compound

The position of halogenation will be directed by the existing substituents. The amino group is a strong ortho-, para- director, and the phenoxy group is also an ortho-, para- director. Halogenation is likely to occur ortho to the amino group.

Step 2: Suzuki-Miyaura Coupling of the Halogenated Intermediate

The resulting halo-4-(2-Fluorophenoxy)aniline can then be coupled with a wide variety of aryl or vinyl boronic acids or esters.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the coupling of a hypothetical ortho-bromo-4-(2-Fluorophenoxy)aniline with phenylboronic acid.

Materials and Reagents:

  • ortho-Bromo-4-(2-Fluorophenoxy)aniline (1.0 eq.)

  • Phenylboronic acid (1.5 eq.)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask, combine the bromo-aniline derivative, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Establish an inert atmosphere.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction Execution: Heat the reaction to 90-100 °C with vigorous stirring for 6-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool to room temperature.

    • Dilute with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The protocols detailed in this guide provide a robust framework for the synthetic manipulation of this compound. The Buchwald-Hartwig amination stands out as the most versatile and reliable method for C-N bond formation with this substrate, benefiting from decades of catalyst development that has produced highly active and selective systems. While the Ullmann condensation offers a classic alternative, the Suzuki-Miyaura coupling provides a powerful, albeit indirect, route to novel C-C linked biaryl structures. The successful application of these protocols will enable researchers to efficiently generate diverse libraries of compounds for applications in drug discovery, materials science, and beyond, further unlocking the synthetic potential of the this compound scaffold.

References

Application Notes and Protocols for the Utilization of 4-(2-Fluorophenoxy)aniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Strategic Importance of Fluorinated Diphenyl Ethers in Modern Crop Protection

The relentless pursuit of enhanced agricultural productivity necessitates the development of novel, effective, and environmentally conscious crop protection agents. Within the vast chemical landscape of agrochemicals, the diphenyl ether scaffold has proven to be a remarkably fruitful structural motif, particularly for herbicides. The introduction of fluorine atoms into these molecules can dramatically improve their biological efficacy, metabolic stability, and target specificity, a concept well-established in medicinal and agrochemical chemistry.

4-(2-Fluorophenoxy)aniline is a key building block, offering a strategic entry point into the synthesis of a diverse array of potential agrochemical candidates. Its structure combines the core diphenyl ether framework with a reactive aniline group and a strategically placed fluorine atom. The fluorine substitution can influence the molecule's electronic properties and conformation, potentially enhancing its binding affinity to target enzymes and its overall performance as a lead structure for novel herbicides, fungicides, or insecticides.

These application notes provide a comprehensive guide for researchers on the effective utilization of this compound as a pivotal intermediate in the discovery and development of next-generation agrochemicals. We will delve into synthetic strategies, mechanistic insights, and detailed protocols for biological evaluation.

Part 1: Synthetic Pathways Utilizing this compound

The primary application of this compound in agrochemical research is as a precursor for the synthesis of more complex active ingredients. The aniline functional group is a versatile handle for a variety of chemical transformations, allowing for the introduction of different pharmacophores to modulate biological activity.

Synthesis of Novel Herbicidal Derivatives

Diphenyl ether herbicides are a significant class of agrochemicals that primarily act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen, causing rapid cell membrane disruption and plant death.[1][2][3]

This compound can be a crucial starting material for creating novel PPO-inhibiting herbicides. The general synthetic approach involves the modification of the aniline group to introduce a variety of substituents, which can influence the compound's activity and selectivity.

Protocol 1: General Synthesis of N-substituted Diphenyl Ether Derivatives from this compound

This protocol outlines a general method for the acylation of this compound to introduce diverse functionalities.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid of interest

  • Coupling agent (e.g., DCC, EDCI) if starting from a carboxylic acid

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base (1.1 equivalents) to the solution and cool to 0 °C.

  • Slowly add the acyl chloride (1.1 equivalents) to the reaction mixture. If starting with a carboxylic acid, pre-activate it with a coupling agent before addition.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-acyl derivative.

Causality Behind Experimental Choices: The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of the reactive acyl chloride. The base is necessary to neutralize the HCl generated during the reaction. The choice of acyl chloride or carboxylic acid allows for the introduction of a wide range of chemical diversity to explore the structure-activity relationship (SAR).

Diagram 1: Synthetic Workflow for Diversification of this compound

G A This compound C N-Acyl Derivative Library A->C Acylation / Amide Coupling B Acyl Chloride / Carboxylic Acid + Coupling Agent B->C D Biological Screening (Herbicidal, Fungicidal, Insecticidal) C->D

Caption: Synthetic workflow for generating a library of derivatives from this compound for biological screening.

Potential for Fungicidal and Insecticidal Scaffolds

While the diphenyl ether structure is most renowned for its herbicidal activity, modifications can lead to compounds with fungicidal or insecticidal properties. The aniline moiety of this compound can be incorporated into heterocyclic systems known to possess such activities. For instance, it can be used to synthesize novel benzimidazole, quinazoline, or pyrazole derivatives.[4][5][6]

Part 2: Biological Evaluation Protocols

Once a library of derivatives has been synthesized from this compound, their biological activities must be assessed through a series of standardized bioassays.

Protocol for Primary Herbicidal Efficacy Screening (Greenhouse Pot Assay)

This protocol is designed to evaluate the pre- and post-emergence herbicidal activity of newly synthesized compounds on a panel of representative weed and crop species.

Materials:

  • Synthesized compounds

  • Acetone and Tween® 20 for formulation

  • Seeds of monocot and dicot weeds (e.g., Echinochloa crus-galli, Setaria viridis, Abutilon theophrasti, Amaranthus retroflexus)

  • Seeds of crop species for selectivity testing (e.g., maize, soybean, wheat)

  • Pots with a standardized soil mix

  • Greenhouse with controlled temperature, humidity, and lighting

  • Spray chamber for uniform application

Procedure:

Pre-emergence Application:

  • Sow seeds of weed and crop species in pots at a uniform depth.

  • Prepare a stock solution of the test compound in acetone. For application, create a spray solution by diluting the stock solution in a water-acetone mixture containing Tween® 20 as a surfactant.

  • Apply the spray solution uniformly to the soil surface at various concentrations (e.g., 10, 100, 1000 g a.i./ha). Include a negative control (solvent only) and a positive control (commercial herbicide).

  • Place the pots in a greenhouse and water as needed.

  • Assess herbicidal injury (e.g., inhibition of emergence, chlorosis, necrosis) at 7, 14, and 21 days after treatment (DAT) using a 0-100% visual rating scale (0 = no effect, 100 = complete kill).

Post-emergence Application:

  • Sow seeds and allow plants to grow to a specific stage (e.g., 2-3 leaf stage).

  • Apply the formulated test compounds as described above directly to the foliage.

  • Return the pots to the greenhouse.

  • Assess herbicidal injury at 7, 14, and 21 DAT.

Data Presentation: Herbicidal Efficacy

Compound IDApplication TypeRate (g a.i./ha)E. crus-galli (% Control)A. retroflexus (% Control)Soybean (% Injury)
Derivative 1 Pre-emergence10085955
Derivative 2 Post-emergence100709010
Commercial Herbicide Post-emergence10090955
Protocol for In Vitro Fungicidal Assay (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic fungi.

Materials:

  • Synthesized compounds dissolved in DMSO

  • Fungal strains (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the culture medium in a 96-well plate.

  • Prepare a standardized fungal inoculum (spore or mycelial suspension).

  • Add the inoculum to each well. Include a positive control (commercial fungicide), a negative control (DMSO and medium), and a growth control (inoculum and medium).

  • Incubate the plates at an appropriate temperature for 2-7 days.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth.

Data Presentation: Fungicidal Activity

Compound IDF. graminearum MIC (µg/mL)B. cinerea MIC (µg/mL)R. solani MIC (µg/mL)
Derivative 3 1632>64
Derivative 4 81632
Commercial Fungicide 248
Protocol for Primary Insecticidal Bioassay (Leaf-Dip Method)

This protocol is used to assess the contact and ingestion toxicity of the synthesized compounds against a target insect pest.

Materials:

  • Synthesized compounds formulated with a suitable solvent and surfactant

  • Target insect species (e.g., larvae of Spodoptera exigua or Plutella xylostella)

  • Host plant leaves (e.g., cabbage, cotton)

  • Petri dishes with moistened filter paper

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Dip host plant leaves into the test solutions for a set time (e.g., 10 seconds) and allow them to air dry.

  • Place one treated leaf into each petri dish.

  • Introduce a set number of insect larvae (e.g., 10) into each dish.

  • Include a negative control (solvent-treated leaves) and a positive control (commercial insecticide).

  • Incubate at a controlled temperature and humidity.

  • Record larval mortality at 24, 48, and 72 hours after treatment.

Data Presentation: Insecticidal Activity

Compound IDConcentration (ppm)S. exigua Mortality (%) at 48h
Derivative 5 10070
Derivative 6 10085
Commercial Insecticide 10095

Part 3: Mechanistic Insights - PPO Inhibition

For derivatives showing promising herbicidal activity, it is crucial to determine if they act via the common diphenyl ether mode of action: PPO inhibition.

Diagram 2: Mechanism of Action of PPO-Inhibiting Herbicides

G cluster_0 Chloroplast cluster_1 Cytoplasm Protoporphyrinogen_IX Protoporphyrinogen IX PPO_enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_enzyme Accumulated_Proto Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_Proto Leaks out Protoporphyrin_IX Protoporphyrin IX PPO_enzyme->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Singlet_Oxygen Singlet Oxygen (¹O₂) Reactive Oxygen Species Accumulated_Proto->Singlet_Oxygen Auto-oxidation PPO_Inhibitor PPO Inhibitor (e.g., Diphenyl Ether Derivative) PPO_Inhibitor->PPO_enzyme Inhibits Cell_Membrane_Damage Cell Membrane Damage & Plant Death Singlet_Oxygen->Cell_Membrane_Damage Light_O2 Light, O₂ Light_O2->Singlet_Oxygen

Caption: Simplified pathway of PPO inhibition by diphenyl ether herbicides, leading to oxidative stress and cell death.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its inherent diphenyl ether structure, combined with the strategic placement of a fluorine atom and a reactive aniline group, provides a solid foundation for developing new herbicides, fungicides, and insecticides. By employing the synthetic strategies and biological evaluation protocols outlined in these notes, researchers can efficiently explore the chemical space around this scaffold to identify new lead compounds for the next generation of crop protection products.

References

Troubleshooting & Optimization

4-(2-Fluorophenoxy)aniline degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(2-Fluorophenoxy)aniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and materials.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the primary factors that compromise the stability of this compound?

The stability of this compound is primarily influenced by its chemical structure, which features an aniline moiety. Like many aromatic amines, it is susceptible to degradation through several mechanisms:

  • Oxidation: The amino group is prone to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by light and heat, often resulting in the formation of colored impurities and polymerization.[1] The initial step often involves the formation of a radical cation, which can lead to various products, including azoxybenzenes, azobenzenes, and nitrobenzenes.[2][3][4]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can induce photochemical reactions.[5] This can lead to the formation of reactive species like anilino radicals and hydroxylated intermediates, potentially resulting in complex degradation product profiles or polymerization.[6][7]

  • Extreme pH: While the ether linkage is generally stable, harsh acidic or basic conditions can promote hydrolysis, although this is typically less rapid than oxidation for anilines. The aniline group itself can be protonated in acidic conditions, which may alter its reactivity.

  • Thermal Stress: Elevated temperatures can cause thermal decomposition, leading to the release of hazardous gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and gaseous hydrogen fluoride (HF).[8][9]

Q2: What are the optimal long-term storage conditions for this compound?

To maintain the purity and integrity of this compound, stringent storage conditions are recommended.

  • Temperature: Store in a cool environment. Refrigeration at 2-8°C is often recommended for preserving long-term stability.[10][11]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.

  • Container: Use a tightly sealed, opaque container to protect the compound from air and light.[9][12][13] Containers that have been opened should be carefully resealed.[12][13]

  • Location: Keep in a dry, well-ventilated place away from strong oxidizing agents, acids, and sources of ignition.[8][9][12]

Q3: What are the potential degradation pathways I should be aware of?

Based on the chemistry of anilines and related structures, several degradation pathways are plausible. Understanding these helps in identifying potential impurities and designing stability-indicating analytical methods. Forced degradation studies are the primary tool used to investigate these pathways.[5][14]

Potential Degradation Pathways for this compound A This compound B Oxidation (O2, H2O2, Light) A->B Major Pathway C Photodegradation (UV/Vis Light) A->C Major Pathway D Hydrolysis (Strong Acid/Base) A->D Condition Dependent E Anilino Radicals, Quinoneimines, Dimers/Polymers B->E F Hydroxylated Species, Ring-Opened Products C->F G Phenol, 2-Fluoroaniline (Hypothetical) D->G

Caption: Main potential degradation pathways for this compound.

Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems you may encounter during your research.

Q: My solution of this compound has turned yellow/brown. What's causing this discoloration, and how can I prevent it?

A: Discoloration is a classic indicator of aniline degradation, primarily through oxidation and subsequent polymerization.[1] The initial oxidation products can be highly reactive and undergo coupling reactions to form larger, colored molecules.

Root Cause Analysis:

  • Oxygen Exposure: The primary culprit is atmospheric oxygen, which oxidizes the amino group.

  • Light Exposure: Light, especially UV, provides the energy to initiate and accelerate these oxidative reactions.

  • Solvent Purity: Impurities in the solvent (e.g., peroxides in aged ethers like THF or dioxane) can act as initiators for radical degradation pathways.

Preventative Measures:

  • Use Freshly Prepared Solutions: Prepare solutions immediately before use whenever possible.

  • Deoxygenate Solvents: Before dissolving the compound, sparge your solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Work Under Inert Atmosphere: Handle the solid and its solutions under an inert gas blanket.

  • Protect from Light: Use amber vials or wrap your containers in aluminum foil to block light.

  • Solvent Selection: Use high-purity, peroxide-free solvents. Test solvents for peroxides if they are prone to forming them.

Q: I'm seeing multiple unexpected peaks in my HPLC/LC-MS analysis. How do I determine if they are degradation products?

A: The appearance of new, unexpected peaks is a strong indication that your compound is degrading during sample preparation, storage, or analysis. A systematic approach is needed to identify the source and nature of these impurities.

Troubleshooting Steps & Strategy:

  • Control Sample Analysis: Immediately analyze a freshly prepared sample from a new bottle of starting material. This will serve as your baseline (t=0) chromatogram.

  • Systematic Investigation (Forced Degradation): To confirm if the peaks are degradants, perform a mini-forced degradation study. This will help you correlate the peaks observed with specific stress conditions.[14]

    • Oxidative Stress: Treat a sample with a dilute solution of hydrogen peroxide (e.g., 0.1-3% H₂O₂) and analyze it.[14] Aniline moieties are particularly sensitive to oxidation.[3][4]

    • Acid/Base Stress: Expose samples to dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH). This will reveal susceptibility to hydrolysis.[14]

    • Photostability: Expose a solution to a photostability chamber or direct light and compare it to a sample kept in the dark.

  • LC-MS Analysis: Use high-resolution mass spectrometry to obtain accurate mass data for the unknown peaks. This is crucial for proposing molecular formulas. Based on the likely degradation pathways (oxidation, hydroxylation, dimerization), you can predict potential structures and see if their masses match your experimental data. For example, an increase of 16 amu often suggests oxidation (addition of an oxygen atom).

Q: How should I design a comprehensive forced degradation study for this compound?

A: A forced degradation or "stress testing" study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[5][15] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products that may not be relevant under normal storage conditions.[16]

Forced Degradation Study Workflow A Prepare Stock Solution (e.g., 1 mg/mL in ACN/H2O) B Aliquot for Each Stress Condition A->B C1 Acid Hydrolysis (0.1 M HCl, 60°C) B->C1 C2 Base Hydrolysis (0.1 M NaOH, 60°C) B->C2 C3 Oxidation (3% H2O2, RT) B->C3 C4 Thermal (Solid & Solution, 80°C) B->C4 C5 Photolytic (ICH Q1B Conditions) B->C5 D Monitor at Time Points (e.g., 2, 8, 24, 48h) C1->D C2->D C3->D C4->D C5->D E Neutralize Acid/Base Samples Before Injection D->E For C1, C2 F Analyze All Samples by HPLC/LC-MS D->F E->F G Assess Peak Purity & Mass Balance. Identify Major Degradants. F->G

Caption: A typical workflow for conducting a forced degradation study.

Protocols & Data Tables
Protocol: Standard Forced Degradation Study

Objective: To identify the likely degradation products of this compound and establish its degradation profile under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile/water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 8, 24, and 48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots as in the acid hydrolysis step.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Degradation:

    • Solution: Place a sealed vial of the stock solution in an oven at 80°C.

    • Solid: Place a small amount of solid compound in an open vial in an oven at 80°C.

    • Analyze at set time points.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette or other suitable transparent container to light conditions as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept alongside the exposed sample.

  • Analysis: Analyze all samples by a suitable reverse-phase HPLC method with UV detection and preferably coupled with a mass spectrometer (LC-MS) to aid in the identification of degradants.

Table: Summary of Recommended Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 M - 1 M HCl[14]Room Temp to 80°CUp to 7 days5-20%
Base Hydrolysis 0.1 M - 1 M NaOH[14]Room Temp to 80°CUp to 7 days5-20%
Oxidation 0.1% - 3% H₂O₂[14]Room TemperatureUp to 7 days5-20%
Thermal Dry Heat>60°CVariable5-20%
Photolytic ICH Q1B StandardControlledVariable5-20%

References

Technical Support Center: Yield Improvement for 4-(2-Fluorophenoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(2-fluorophenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to optimize your reaction yields and achieve consistent results. This compound is a valuable building block in medicinal chemistry, often used in the development of novel therapeutics, making its efficient synthesis a critical objective.[1][2]

Core Synthetic Strategies

The formation of this compound primarily involves the creation of a C-O diaryl ether bond. The two most prominent and versatile methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig O-arylation. The choice between these pathways depends on factors such as substrate sensitivity, cost considerations, and available laboratory equipment.

cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig O-Arylation U_Start 2-Fluorophenol + 4-Haloaniline U_Cat Cu(I) Catalyst (e.g., CuI) + Ligand (e.g., Phenanthroline) U_Start->U_Cat U_Cond Base: K₂CO₃, K₃PO₄ Solvent: DMF, Dioxane Temp: High (80-150°C) U_Cat->U_Cond Product This compound U_Cond->Product Yield Improvement Focus B_Start 2-Fluorophenol + 4-Haloaniline B_Cat Pd(0) Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) B_Start->B_Cat B_Cond Base: NaOtBu, Cs₂CO₃ Solvent: Toluene, THF Temp: Milder (RT-110°C) B_Cat->B_Cond B_Cond->Product Yield Improvement Focus

Caption: Key Synthetic Pathways to this compound.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction has stalled or resulted in a very low yield. What are the first things I should investigate?

Answer: Low or zero yield is the most common problem and typically points to an issue with one of the core reaction components: the catalyst, the reagents' purity, or the reaction atmosphere.

For Buchwald-Hartwig O-Arylation:
  • Catalyst Activity & Ligand Integrity: The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.[3] This species is highly sensitive to oxygen.

    • Plausible Cause: Your Pd(0) catalyst has been deactivated by oxygen, or the phosphine ligand has oxidized, rendering it ineffective. Bulky electron-rich phosphine ligands are crucial for promoting the reaction but can be air-sensitive.[4][5]

    • Solution:

      • Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use Schlenk line techniques and properly degas your solvent by sparging with inert gas or through freeze-pump-thaw cycles.

      • Store phosphine ligands under an inert atmosphere and use fresh, high-purity reagents.

  • Base Selection and Solubility: The base is not just a proton scavenger; it plays a critical role in the catalytic cycle.

    • Plausible Cause: The chosen base may be too weak, too strong, or poorly soluble in your solvent system. Strong bases like sodium tert-butoxide (NaOtBu) are very effective but can cause decomposition of sensitive functional groups.[6][8] Conversely, weaker bases like K₃PO₄ or Cs₂CO₃ are milder but may require higher temperatures to be effective.[6][7] Poor solubility of an inorganic base is a frequently overlooked cause of reaction failure.[8]

    • Solution:

      • If using a strong base like NaOtBu, ensure your starting materials are compatible. If you suspect degradation, switch to a weaker base like Cs₂CO₃ or K₃PO₄.

      • Cs₂CO₃ often has better solubility in common organic solvents than other carbonate bases.[6]

      • Ensure vigorous stirring, as the high density of inorganic bases can cause them to settle at the bottom of the vessel, limiting their availability.[6]

For Ullmann Condensation:
  • Copper Catalyst Activity: The active catalytic species is typically Cu(I).[9]

    • Plausible Cause: Your copper(I) source (e.g., CuI, CuBr) may be old or improperly stored, leading to oxidation to the less active Cu(II) state.[9][10]

    • Solution:

      • Always use a fresh, high-purity copper(I) salt. If you suspect your current stock is compromised, purchase a new supply.

      • Some protocols benefit from the in situ activation of copper powder, for example, by reduction of copper sulfate with zinc.[11][12]

  • Ligand and Solvent Choice: Modern Ullmann reactions rely on ligands to proceed at milder temperatures.[9][11]

    • Plausible Cause: The reaction may be conducted without a suitable ligand, necessitating destructively high temperatures. Alternatively, the solvent may be inappropriate or contain impurities.

    • Solution:

      • Screen a panel of common Ullmann ligands, such as 1,10-phenanthroline, N-methylglycine, or L-proline.[9] Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction.[9]

      • Use high-purity, anhydrous polar aprotic solvents like DMF or DMSO.[10] Protic impurities like water can lead to side reactions such as dehalogenation of the aryl halide.[9] While non-polar solvents like toluene can work, they often require a specific catalyst system to be effective.[13]

Question 2: I am observing significant side product formation, mainly dehalogenation of my starting material. How can I suppress this?

Answer: Dehalogenation (hydrodehalogenation) is a common side reaction where the aryl halide is reduced instead of coupled.

  • Plausible Cause (General): The presence of protic impurities (water) in the solvent or reagents is a primary cause.[9] For Buchwald-Hartwig reactions, this can also be a ligand-dependent issue where β-hydride elimination occurs from the palladium intermediate.[4]

  • Solution:

    • Dry Everything: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure your starting materials and base are dry.

    • Optimize the Ligand (Buchwald-Hartwig): The choice of ligand can significantly influence the competition between the desired reductive elimination and the undesired β-hydride elimination.[4] Screening different classes of phosphine ligands may be necessary to find one that favors the formation of the C-O bond.

    • Lower the Temperature (Ullmann): While traditional Ullmann reactions require high heat, modern ligand-accelerated protocols can often run at lower temperatures (e.g., 80–120 °C).[9] Excessive heat can promote decomposition and side reactions.

Troubleshooting Decision Tree

G start Low or No Yield Observed reagents 1. Check Reagent Quality & Purity start->reagents atmosphere 2. Verify Inert Atmosphere start->atmosphere conditions 3. Re-evaluate Reaction Conditions start->conditions catalyst Catalyst Active? (Fresh Cu(I) / Pd Pre-catalyst) reagents->catalyst ligand Ligand Intact? (Not Oxidized) reagents->ligand solvent Solvents/Reagents Anhydrous? reagents->solvent degas Solvent Properly Degassed? atmosphere->degas purge System Flushed with Ar/N₂? atmosphere->purge base Base Optimal? (Strength & Solubility) conditions->base temp Temperature Appropriate? conditions->temp ligand_screen Screen Different Ligands? conditions->ligand_screen

Caption: A step-by-step decision tree for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: Which method is better for this synthesis: Ullmann or Buchwald-Hartwig? A: Both methods are powerful, and the "better" choice is context-dependent.

  • Buchwald-Hartwig: Generally offers milder reaction conditions, a broader substrate scope (especially for challenging substrates), and often higher yields.[4][11] However, palladium catalysts and specialized phosphine ligands can be expensive and air-sensitive.

  • Ullmann: The primary advantage is cost, as copper is significantly cheaper than palladium. While classic Ullmann reactions required harsh conditions, modern protocols using ligands have made it much more versatile and allow for milder temperatures.[9][10][11] It can sometimes be less tolerant of sensitive functional groups.

Recommendation: For initial small-scale synthesis and methods development, the predictability and broad scope of the Buchwald-Hartwig amination often make it the preferred starting point. For large-scale production where cost is a major driver, optimizing a modern Ullmann protocol is highly advantageous.

Q2: How do I select the optimal ligand for a Buchwald-Hartwig reaction? A: Ligand selection is critical and depends on the specific substrates. The evolution of ligands has been a key factor in the reaction's success.[4]

  • First-Generation (e.g., P(t-Bu)₃): Effective but with a more limited scope.[4]

  • Bidentate Ligands (e.g., BINAP, DPPF): These were a major advancement, allowing for the reliable coupling of primary amines.[4]

  • Bulky, Electron-Rich Dialkylbiaryl Phosphines (e.g., XPhos, RuPhos): This class of ligands is now the gold standard for many applications. Their steric bulk and electron-donating properties facilitate the crucial reductive elimination step, leading to higher turnover numbers and allowing for the coupling of less reactive aryl chlorides and hindered substrates.[4][5]

For the synthesis of this compound using a 4-haloaniline, starting with a bulky monophosphine ligand like XPhos is a robust choice.[14][15]

Q3: My aryl chloride substrate is unreactive in a Buchwald-Hartwig coupling. What can I do? A: Aryl chlorides are notoriously challenging substrates because the C-Cl bond is strong, making the initial oxidative addition step difficult.[8]

  • Solution: This is precisely where modern, sterically hindered, and electron-rich ligands are required. Ligands like XPhos were specifically developed to activate these less reactive substrates.[5] You may also need to increase the reaction temperature and ensure you are using a sufficiently strong base (like NaOtBu or LHMDS) to facilitate the catalytic cycle.[6]

Data & Protocols
Comparative Table of Reaction Conditions
ParameterUllmann Condensation (Modern)Buchwald-Hartwig O-ArylationCausality & Rationale
Catalyst CuI, Cu₂O, CuBr (1-10 mol%)Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Copper is a cheaper, earth-abundant metal. Palladium is more active but more expensive and must be removed to ppm levels for APIs.[16]
Ligand 1,10-Phenanthroline, L-ProlineXPhos, RuPhos, BINAPLigands accelerate the reaction by stabilizing the metal center and promoting key steps like reductive elimination.[9][17]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (Inorganic)NaOtBu, K₃PO₄, Cs₂CO₃ (Alkoxide/Inorganic)The base deprotonates the phenol and is crucial for catalyst turnover. Stronger bases (NaOtBu) can accelerate the reaction but may reduce functional group tolerance.[8][9]
Solvent DMF, Dioxane, TolueneToluene, THF, DioxaneSolvents must dissolve reactants and facilitate the reaction. High-boiling polar aprotic solvents are common for Ullmann, while less polar solvents are typical for Buchwald.[3][10][18]
Temperature 80 - 150 °CRoom Temp - 110 °CBuchwald-Hartwig reactions are generally conducted under milder thermal conditions than even modern Ullmann protocols.[6][9]
Representative Experimental Protocol: Buchwald-Hartwig O-Arylation

Note: This is a general, non-optimized protocol. Conditions must be optimized for specific substrates and scales.

  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-fluorophenol (1.0 equiv.), 4-bromoaniline (1.1 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and additional XPhos ligand (2 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with Argon or Nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.2 M.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots under an inert atmosphere.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product.

References

How to improve the solubility of 4-(2-Fluorophenoxy)aniline for assays

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.

Technical Support Center: 4-(2-Fluorophenoxy)aniline

A Guide to Improving Solubility for In Vitro Assays

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your assays effectively. Poor solubility is a common hurdle for lipophilic molecules, often leading to inaccurate and irreproducible results.[1] This guide will walk you through a logical, stepwise approach to systematically improve the solubility of this compound for reliable assay performance.

Understanding the Molecule: Physicochemical Properties

Before attempting to solubilize a compound, it is essential to understand its inherent physicochemical properties. These characteristics dictate its behavior in different solvent systems.

This compound is an aromatic amine. Its structure consists of a fluorophenoxy group linked to an aniline moiety.

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₁₂H₁₀FNO[2]-
Predicted XlogP 3.0[2]A positive LogP value indicates lipophilicity ("oil-loving"), suggesting poor intrinsic solubility in aqueous solutions.
Key Functional Group Aniline (aromatic amine)The amine group is weakly basic. This is a critical feature that can be exploited for pH-dependent solubilization.[3]
Predicted pKa ~4.7 (estimated based on similar structures[4])This is the estimated pH at which the aniline group is 50% protonated. At pH values below the pKa, the molecule will carry a positive charge, significantly increasing its affinity for polar solvents like water.

The combination of a lipophilic structure (XlogP > 0) and an ionizable functional group (the aniline amine) is key. It tells us that while the compound is poorly water-soluble in its neutral form, its solubility can be dramatically increased by manipulating the pH of the solvent.[][6]

Foundational Strategy: The Co-Solvent Approach

The most direct method to solubilize a lipophilic compound is to first dissolve it in a water-miscible organic solvent, creating a high-concentration stock solution. This stock can then be diluted into your aqueous assay buffer. This process is known as co-solvency.[7]

Why it Works

Co-solvents act by reducing the polarity of the aqueous environment.[8] Organic solvents like DMSO or ethanol can disrupt the strong hydrogen-bonding network of water, creating a more favorable environment for a non-polar solute to dissolve.[]

Recommended Co-Solvents

For most in vitro biological assays, the preferred starting co-solvent is Dimethyl Sulfoxide (DMSO) due to its strong solubilizing power for a wide range of compounds and its miscibility with water.[1]

Co-SolventTypical Starting ConcentrationMax. Final Assay Conc. (Cell-based)Notes
DMSO 10-50 mM< 0.5% (v/v) ; ideally ≤ 0.1%The most common and effective universal solvent.[1] However, can be toxic to cells at higher concentrations.[9]
Ethanol (EtOH) 10-50 mM< 1% (v/v) A good alternative to DMSO. Can also cause cellular stress.[9]
Polyethylene Glycol 400 (PEG 400) VariableVariableOften used in preclinical formulations to improve solubility.[]
Propylene Glycol (PG) VariableVariableAnother common excipient used to enhance solubility.[10]

dot

Caption: Workflow for using a DMSO stock solution.

Experimental Protocol 1: Preparing a DMSO Stock Solution

  • Objective: To prepare a 20 mM stock solution of this compound in 100% DMSO.

  • Materials:

    • This compound (MW: 203.21 g/mol , assuming the 4-(4-fluorophenoxy)aniline isomer as a close reference[11])

    • 100% DMSO, cell culture grade

    • Analytical balance

    • Microcentrifuge tubes

    • Vortexer and/or sonicator

  • Procedure:

    • Weigh out 2.03 mg of this compound and place it into a sterile microcentrifuge tube.

    • Add 500 µL of 100% DMSO to the tube.

    • Vortex vigorously for 1-2 minutes. If crystals are still visible, place the tube in a bath sonicator for 5-10 minutes until the solution is clear.

    • This yields a 20 mM stock solution.

    • Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C, protected from light.

Advanced Strategy: pH Adjustment

If you observe precipitation when diluting your DMSO stock into a neutral (pH 7.4) buffer, or if you need to achieve a higher final concentration than co-solvents alone can provide, the next logical step is to modify the pH.[]

Why it Works

This compound contains a weakly basic aniline group. By lowering the pH of the aqueous solution to be below the compound's pKa (~4.7), the amine group becomes protonated (NH₂ → NH₃⁺). This positive charge makes the molecule a salt, which is significantly more polar and thus more soluble in water.[3][7]

dot

Caption: Effect of pH on the ionization state.

Experimental Protocol 2: pH-Dependent Solubility Test

  • Objective: To determine if lowering the pH of the assay buffer improves the solubility of the compound.

  • Materials:

    • 20 mM stock solution of this compound in DMSO.

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • Citrate or Acetate Buffer, pH 4.5.[12]

    • Clear 96-well plate.

  • Procedure:

    • Add 198 µL of pH 7.4 PBS to a well in the 96-well plate.

    • Add 198 µL of pH 4.5 Citrate Buffer to an adjacent well.

    • Add 2 µL of the 20 mM DMSO stock solution to each well (this gives a final compound concentration of 200 µM and a final DMSO concentration of 1%).

    • Mix the plate gently.

    • Visually inspect the wells for precipitation (cloudiness or visible particles) immediately and after 30 minutes. A nephelometer can be used for a quantitative measurement of turbidity.

    • Expected Outcome: The well with the pH 4.5 buffer should remain clear, while the well with the pH 7.4 buffer may show signs of precipitation.

Important Consideration: While effective for solubilization, ensure that the lower pH is compatible with your assay components (e.g., cells, enzymes). Most cellular assays require a pH range of 7.2-7.4 for viability.[3] Therefore, this strategy is often best for biochemical or acellular assays.

Troubleshooting Guide & FAQs

Here are answers to common issues encountered when working with poorly soluble compounds.

Q1: I added my DMSO stock to my pH 7.4 cell culture media and it immediately turned cloudy. What happened?

A: This is classic precipitation. Your compound is crashing out of solution because the final concentration is above its aqueous solubility limit in the neutral pH media, even with 1% DMSO present.

  • Immediate Solution: Lower the final concentration of your compound. Perform a serial dilution to find the highest concentration that remains soluble (this is its "kinetic solubility").

  • Next Step: Check if your cells can tolerate a slightly higher DMSO concentration (e.g., 0.5% instead of 0.1%), which may keep more of the compound in solution. However, always run a vehicle control (media + DMSO) to check for toxicity.[9]

Q2: What is the absolute maximum concentration of DMSO I can use in my assay?

A: This is highly dependent on the cell line or assay system. As a general rule, most cell lines can tolerate up to 0.5% DMSO for 24-48 hours without significant toxicity.[9] However, some sensitive cell types may show stress at concentrations as low as 0.1%. It is critical to perform a vehicle control experiment where you test a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) on your cells and measure viability to determine the no-effect limit for your specific system.

Q3: My compound isn't soluble enough even with pH adjustment and co-solvents. What other options do I have?

A: At this point, you may need to explore more advanced formulation strategies. These are typically more complex but can be very effective.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be added to the buffer at low concentrations (e.g., 0.01-0.1%). They form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[12][13]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form an "inclusion complex" with the drug, effectively shielding it from the aqueous environment and increasing its solubility.[12]

Q4: Do I need to worry about the safety of this compound?

  • Handling: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17]

  • Procedures: Handle the solid powder in a chemical fume hood or a well-ventilated area to avoid inhaling dust.[17]

  • Disposal: Dispose of waste according to your institution's chemical safety guidelines.

Concluding Remarks

Improving the solubility of this compound is a solvable challenge that requires a systematic approach. By understanding the molecule's lipophilic and weakly basic nature, you can leverage a combination of co-solvents and pH adjustment to achieve a workable solution for your assays. Always begin with the simplest method (co-solvents), and only increase complexity as needed. Most importantly, always validate your solubilization method by including appropriate vehicle controls to ensure that the solvent system itself is not influencing your experimental results.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(2-Fluorophenoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(2-Fluorophenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important chemical intermediate. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

The two most common and effective methods for synthesizing this compound are the Ullmann condensation and the Buchwald-Hartwig amination. Both are cross-coupling reactions that form the key diaryl ether bond.

  • Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and a phenol. For this compound, this would typically involve the reaction of a 4-haloaniline (e.g., 4-bromoaniline or 4-iodoaniline) with 2-fluorophenol.

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction that can also be adapted for C-O bond formation. It generally offers milder reaction conditions and a broader substrate scope compared to the traditional Ullmann reaction.

Q2: Which starting materials are recommended for the synthesis?

For the Ullmann condensation, the typical starting materials are:

  • Aryl Halide: 4-Bromoaniline or 4-iodoaniline. Aryl iodides are generally more reactive than aryl bromides.

  • Phenol: 2-Fluorophenol.

For the Buchwald-Hartwig O-arylation, the same starting materials can be used.

An alternative, though less direct, route involves the reduction of a nitro-precursor, such as 1-(2-fluorophenoxy)-4-nitrobenzene. This can be synthesized via an Ullmann reaction between 2-fluorophenol and 1-chloro-4-nitrobenzene, followed by reduction of the nitro group to an amine.

Q3: How does the 2-fluoro substituent on the phenol affect the reaction?

The fluorine atom is an electron-withdrawing group, which can influence the reactivity of the 2-fluorophenol. In the context of the Ullmann reaction, electron-withdrawing groups on the phenol can decrease its nucleophilicity, potentially slowing down the reaction. However, the effect is often manageable with appropriate catalyst and reaction conditions. In Buchwald-Hartwig reactions, the electronic nature of the phenol can also play a role, and ligand selection is crucial for achieving high yields.

Section 2: Troubleshooting Guide

This section provides detailed guidance on overcoming common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q1.1: I am getting a very low yield in my Ullmann condensation. What are the likely causes and how can I improve it?

Several factors can contribute to low yields in an Ullmann diaryl ether synthesis. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand:

    • Catalyst Choice: Copper(I) salts like CuI or CuBr are commonly used. Ensure your catalyst is of high purity and handled under an inert atmosphere if it's air-sensitive.

    • Ligand Effect: While traditional Ullmann reactions can be ligand-free, the use of ligands such as 1,10-phenanthroline or N,N-dimethylglycine can significantly improve yields and allow for milder reaction conditions. Consider screening a few ligands to find the optimal one for your specific substrates.

  • Base Selection:

    • The choice of base is critical. Strong inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly employed. Cs₂CO₃ is often more effective but also more expensive. The solubility of the base in the reaction solvent can also impact the reaction rate.

  • Solvent and Temperature:

    • High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typical for Ullmann reactions. Ensure your solvent is anhydrous.

    • Ullmann reactions often require high temperatures (120-180 °C). If you are using a lower temperature, a gradual increase might be necessary. Monitor for potential decomposition of starting materials or product at very high temperatures.

  • Reactant Purity:

    • Ensure your 4-haloaniline and 2-fluorophenol are pure and dry. Impurities can poison the catalyst.

Q1.2: My Buchwald-Hartwig reaction is not proceeding to completion. What should I check?

The Buchwald-Hartwig reaction is sensitive to several parameters. Here’s a troubleshooting checklist:

  • Catalyst and Ligand System:

    • Palladium Source: Pd₂(dba)₃ and Pd(OAc)₂ are common palladium sources. Ensure they are from a reliable supplier.

    • Ligand Selection: This is often the most critical factor. For O-arylation, bulky, electron-rich phosphine ligands like Xantphos, RuPhos, or BrettPhos are often effective. The choice of ligand can be substrate-dependent, so screening may be necessary.

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. A typical loading is 1-5 mol%.

  • Base:

    • Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. The strength and nature of the base can significantly influence the reaction outcome.

  • Solvent:

    • Anhydrous, deoxygenated solvents are crucial. Toluene and dioxane are common choices.

  • Inert Atmosphere:

    • The Pd(0) catalyst is oxygen-sensitive. Ensure your reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Low Yield: A Decision Workflow

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents check_catalyst Evaluate Catalyst System (Pd/Cu, Ligand) check_reagents->check_catalyst Reagents OK check_base Assess Base Strength and Solubility check_catalyst->check_base Catalyst System Appropriate check_conditions Review Reaction Conditions (Solvent, Temperature, Time) check_base->check_conditions Base is Suitable optimize Systematic Optimization check_conditions->optimize Conditions are Standard Chemoselectivity start Starting Materials: 4-Haloaniline + 2-Fluorophenol cu_cat Copper Catalyst (Ullmann) start->cu_cat pd_cat Palladium Catalyst (Buchwald-Hartwig) start->pd_cat o_arylation Favored Product: This compound (O-Arylation) cu_cat->o_arylation High Selectivity n_arylation Side Product: N-(2-Fluorophenyl)-4-aminophenol (N-Arylation) pd_cat->n_arylation High Selectivity Ullmann_Protocol A 1. Add 4-bromoaniline, 2-fluorophenol, CuI, and K2CO3 to a dry flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon). A->B C 3. Add anhydrous DMF or DMSO. B->C D 4. Heat the mixture to 120-150 °C with vigorous stirring for 12-24 h. C->D E 5. Monitor reaction by TLC. D->E F 6. Cool, dilute with ethyl acetate, and filter through Celite. E->F G 7. Wash the filtrate with water and brine. F->G H 8. Dry the organic layer (e.g., Na2SO4) and concentrate under reduced pressure. G->H I 9. Purify by silica gel column chromatography. H->I Buchwald_Hartwig_Protocol A 1. In a glovebox, add protected 4-haloaniline, 2-fluorophenol, Pd catalyst, ligand, and base to a dry flask. B 2. Add anhydrous toluene or dioxane. A->B C 3. Seal the flask and heat to 80-110 °C with stirring for 12-24 h. B->C D 4. Monitor reaction by TLC or GC-MS. C->D E 5. Cool, dilute with an organic solvent, and perform an aqueous workup. D->E F 6. Purify the protected product by chromatography. E->F G 7. Deprotect the amino group under appropriate conditions. F->G H 8. Purify the final product. G->H

Technical Support Center: A Guide to Overcoming Poor Yields in 4-(2-Fluorophenoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the synthesis of 4-(2-Fluorophenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this diaryl ether amine, a valuable intermediate in pharmaceutical and materials science, often presents challenges that can lead to suboptimal yields. This document will explore the common synthetic routes, dissect potential pitfalls, and offer field-proven strategies to enhance reaction efficiency and product purity.

The synthesis of this compound typically proceeds through a two-stage process: the formation of a diaryl ether bond, followed by the reduction of a nitro group to an amine. Each of these steps has its own set of critical parameters that must be carefully controlled to ensure success.

Part 1: Diaryl Ether Formation - The Ullmann Condensation Approach

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[1] For the synthesis of the precursor to our target molecule, 4-(2-Fluorophenoxy)-1-nitrobenzene, this would typically involve the reaction of 1-bromo-4-nitrobenzene with 2-fluorophenol.

Frequently Asked Questions (FAQs) - Ullmann Condensation

Q1: My Ullmann reaction is showing low to no conversion. What are the most likely causes?

A1: Low or no conversion in an Ullmann diaryl ether synthesis can often be traced back to a few key factors:

  • Inactive Catalyst: The active catalytic species in the Ullmann reaction is Cu(I).[2] If you are using a Cu(I) salt (e.g., CuI, CuBr) that is old or has been improperly stored, it may have oxidized to Cu(II), which is generally less effective.

  • Inappropriate Ligand: While traditional Ullmann reactions were often run without ligands at high temperatures, modern protocols utilize ligands to facilitate the reaction under milder conditions. The choice of ligand is crucial and substrate-dependent. For electron-rich phenols, ligands like N,N-dimethylglycine have shown promise.[3]

  • Suboptimal Base: The base plays a critical role in deprotonating the phenol and facilitating the catalytic cycle. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Reaction Temperature Too Low: Classical Ullmann reactions often require high temperatures (around 200 °C).[4] While ligand-assisted protocols can be run at lower temperatures, the reaction may still require significant thermal energy to proceed.

  • Presence of Water: The Ullmann reaction is sensitive to moisture. Water can deactivate the catalyst and lead to side reactions. It is crucial to use anhydrous solvents and reagents and to dry all glassware thoroughly.

Q2: I am observing significant amounts of dehalogenated nitrobenzene byproduct. How can I prevent this?

A2: The formation of dehalogenated byproducts (e.g., nitrobenzene from 1-bromo-4-nitrobenzene) is a common side reaction. This is often caused by trace amounts of water or other protic impurities in the reaction mixture. To mitigate this, ensure all reagents and solvents are scrupulously dried. Using a freshly opened bottle of anhydrous solvent and drying the aryl halide and phenol under vacuum before use is recommended.

Q3: What is the best solvent for my Ullmann diaryl ether synthesis?

A3: The choice of solvent can have a significant impact on the reaction's success. High-boiling polar aprotic solvents like DMF, DMSO, and NMP are commonly used.[5] However, for some Ullmann-type O-arylation reactions, non-polar solvents like toluene or xylene have been found to be effective, particularly when using specific catalyst-ligand systems.[6] A solvent screen is often a worthwhile optimization step.

Troubleshooting Workflow for Ullmann Condensation

Ullmann_Troubleshooting start Low Yield in Ullmann Reaction catalyst Check Catalyst Activity - Use fresh Cu(I) salt - Consider catalyst activation start->catalyst Inactive Catalyst? ligand Screen Ligands - N,N-dimethylglycine - L-proline - Phenanthroline start->ligand Suboptimal Ligand? base Optimize Base - K₂CO₃, K₃PO₄, Cs₂CO₃ - Check solubility start->base Wrong Base? conditions Adjust Conditions - Increase temperature incrementally - Ensure anhydrous conditions start->conditions Harsh/Mild Conditions? success Improved Yield catalyst->success ligand->success base->success conditions->success

Caption: A decision-making workflow for troubleshooting low yields in Ullmann diaryl ether synthesis.

Optimized Protocol for Ullmann Condensation (Hypothetical for 4-(2-Fluorophenoxy)-1-nitrobenzene)

This protocol is based on general procedures for Ullmann diaryl ether synthesis and should be optimized for this specific transformation.

  • Reaction Setup: To an oven-dried Schlenk flask, add CuI (5-10 mol%), N,N-dimethylglycine (20 mol%), and K₂CO₃ (2 equivalents).

  • Reagent Addition: Add 1-bromo-4-nitrobenzene (1 equivalent) and 2-fluorophenol (1.2 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous DMF or toluene via syringe.

  • Reaction: Heat the mixture to 120-150 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 2: Alternative Diaryl Ether Formation - The Buchwald-Hartwig Approach

The Buchwald-Hartwig C-O coupling reaction is a powerful, palladium-catalyzed alternative to the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope.[7][8]

Frequently Asked Questions (FAQs) - Buchwald-Hartwig C-O Coupling

Q1: I am considering using a Buchwald-Hartwig reaction instead of the Ullmann condensation. What are the main advantages?

A1: The primary advantages of the Buchwald-Hartwig C-O coupling include:

  • Milder Reaction Conditions: These reactions often proceed at lower temperatures (80-110 °C) compared to traditional Ullmann reactions.

  • Broader Substrate Scope: A wider range of functional groups are tolerated on both the aryl halide and the phenol.

  • Lower Catalyst Loading: Palladium catalysts are typically used in lower concentrations (1-5 mol%) than copper catalysts in Ullmann reactions.

  • Ligand Diversity: A vast array of well-defined phosphine ligands are available, allowing for fine-tuning of the reaction for specific substrates.[9]

Q2: What are the key parameters to consider when setting up a Buchwald-Hartwig C-O coupling?

A2: The critical parameters for a successful Buchwald-Hartwig C-O coupling are:

  • Palladium Precatalyst: Air-stable Pd(II) precatalysts are often preferred for their ease of handling.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines) are commonly used to promote the reaction.

  • Base: A non-nucleophilic base is required. Common choices include NaOt-Bu, K₃PO₄, and Cs₂CO₃.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically employed.

Comparative Overview of Reaction Parameters
ParameterUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Cu(I) salts (e.g., CuI)Pd(0) or Pd(II) complexes
Typical Loading 5-20 mol% (can be stoichiometric)1-5 mol%
Ligand Amino acids, phenanthrolinesBulky phosphines (e.g., XPhos, SPhos)
Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent DMF, DMSO, TolueneToluene, Dioxane, THF
Temperature 120-220 °C80-110 °C

Part 3: Nitro Group Reduction

Once the diaryl ether precursor, 4-(2-Fluorophenoxy)-1-nitrobenzene, is synthesized, the final step is the reduction of the nitro group to an amine to yield the target molecule.

Frequently Asked Questions (FAQs) - Nitro Group Reduction

Q1: What are the most common and reliable methods for reducing an aromatic nitro group to an aniline?

A1: Several effective methods are available for this transformation:

  • Catalytic Hydrogenation: This is a clean and high-yielding method, typically employing a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.[10]

  • Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[11]

  • Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (NH₂NH₂) or ammonium formate, in the presence of a catalyst like Pd/C. This avoids the need for a pressurized hydrogen gas setup.[10]

Q2: My reduction reaction is incomplete or producing side products. What could be the issue?

A2: Incomplete reduction can be due to an inactive catalyst (in the case of catalytic hydrogenation) or insufficient reducing agent. Ensure your catalyst is fresh and that you are using an adequate excess of the reducing agent. The formation of side products, such as azoxy or azo compounds, can occur if the reaction conditions are not carefully controlled.[12] This is more common with certain reducing agents and can sometimes be mitigated by adjusting the pH or temperature.

Workflow for Nitro Group Reduction

Nitro_Reduction_Workflow start Synthesized 4-(2-Fluorophenoxy)-1-nitrobenzene method_selection Select Reduction Method start->method_selection hydrogenation Catalytic Hydrogenation (Pd/C, H₂) method_selection->hydrogenation Clean & High Yield metal_acid Metal-Acid Reduction (Sn/HCl or Fe/HCl) method_selection->metal_acid Classic & Robust transfer_hydrogenation Transfer Hydrogenation (Pd/C, Hydrazine) method_selection->transfer_hydrogenation No H₂ gas needed workup Reaction Workup - Filtration - Neutralization - Extraction hydrogenation->workup metal_acid->workup transfer_hydrogenation->workup purification Purification - Column Chromatography - Recrystallization workup->purification product Pure this compound purification->product

Caption: A workflow outlining the common methods for the reduction of the nitro group to yield the final product.

Protocol for Nitro Group Reduction via Transfer Hydrogenation

This protocol is based on a general procedure for the reduction of aromatic nitro compounds.[10]

  • Reaction Setup: To a round-bottom flask, add 4-(2-Fluorophenoxy)-1-nitrobenzene (1 equivalent) and 10% Pd/C (5-10 wt%).

  • Solvent Addition: Add ethanol or methanol as the solvent.

  • Reagent Addition: Warm the mixture to reflux and then add hydrazine hydrate (3-5 equivalents) dropwise.

  • Reaction: Continue to reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography or recrystallization if necessary.

References

Technical Support Center: Synthesis and Purification of 4-(2-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(2-fluorophenoxy)aniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this key chemical intermediate. Our goal is to provide in-depth, scientifically grounded advice to help you optimize your reaction outcomes and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two principal pathways for the synthesis of this compound:

  • Nucleophilic Aromatic Substitution (SNAr) / Ullmann-type Condensation: This classic approach involves the copper-catalyzed reaction of 4-aminophenol with 1-fluoro-2-halobenzene or, more commonly, the coupling of 2-fluorophenol with a p-substituted aniline precursor like p-nitrohalobenzene, followed by reduction of the nitro group. The Ullmann reaction traditionally requires high temperatures, but modern ligand-accelerated protocols can enable milder conditions.[1][2]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a more contemporary method that involves the palladium-catalyzed cross-coupling of 2-fluorophenoxybenzene with an ammonia equivalent or the coupling of 4-halo-2-fluorophenoxybenzene with an amine.[3][4] This method often offers higher yields and functional group tolerance compared to the Ullmann condensation.

Q2: My final product has a persistent color (yellow to brown). What is the likely cause and how can I remove it?

Colored impurities in aniline derivatives are common and often arise from the oxidation of the aniline moiety to form highly colored polymeric or quinone-imine type structures. Exposure to air, light, or residual acidic/basic catalysts can promote this degradation.

Decolorization Protocol:

  • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added. The mixture is then briefly heated before being filtered hot to remove the charcoal and the adsorbed colored impurities.

  • Chromatography: If color persists, column chromatography is an effective solution.

Q3: Can I use standard silica gel for column chromatography of this compound?

Yes, but with caution. Anilines, being basic, can interact strongly with the acidic surface of standard silica gel, leading to peak tailing and potential product degradation. To mitigate this, it is common practice to add a small amount of a volatile base, such as triethylamine (~0.5-1%), to the eluent system. This deactivates the acidic sites on the silica.

Q4: What are the best analytical techniques to assess the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment:[5][6]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating the main product from closely related impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product and can be used for quantitative analysis (qNMR) against a certified internal standard.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (N-H, C-O-C, C-F).

Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific impurities that may be encountered during the synthesis of this compound, their likely origins, and strategies for their removal.

Impurity ID Impurity Name/Structure Probable Cause Mitigation & Removal Strategy
IMP-01Unreacted 4-Aminophenol or 2-FluorophenolIncomplete reaction due to insufficient heating, short reaction time, or deactivated catalyst.Mitigation: Ensure appropriate reaction temperature and time. Use fresh, high-quality catalyst and reagents. Removal: Easily removed by aqueous workup (acid or base wash depending on the unreacted starting material) or column chromatography.
IMP-02Unreacted p-substituted aniline precursor (e.g., p-nitroaniline)Incomplete coupling reaction.Mitigation: Optimize reaction conditions (catalyst loading, temperature, time). Removal: Can be separated by column chromatography.
IMP-03Homocoupled products (e.g., Biphenols or Biaryls)A common side reaction in both Ullmann and Buchwald-Hartwig couplings, especially at high catalyst loadings or temperatures.[7]Mitigation: Use the lowest effective catalyst concentration. Employ appropriate ligands that favor cross-coupling over homocoupling. Removal: Typically less polar than the desired product and can be separated by column chromatography.
IMP-04Dehalogenated starting material (e.g., aniline from a halo-aniline precursor)A known side reaction in palladium-catalyzed couplings, often promoted by hydridic species in the reaction mixture.[3]Mitigation: Ensure anhydrous conditions and use a non-hydridic base if possible. Removal: Separation can be challenging due to similar polarity. Recrystallization or careful column chromatography may be effective.
IMP-05N,N-Diarylated productCan occur in Buchwald-Hartwig amination if the reaction is pushed too hard or with certain ligand systems.Mitigation: Control stoichiometry and reaction time. Removal: More lipophilic than the desired product and can be separated by column chromatography.
IMP-064-(2-Fluorophenoxy)nitrobenzeneIncomplete reduction of the nitro-intermediate.Mitigation: Ensure sufficient reducing agent and adequate reaction time for the reduction step. Monitor the reaction by TLC or HPLC. Removal: Easily separated by column chromatography due to significant polarity differences.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of crude this compound.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the chosen eluent. If the crude is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a slurry packing method with the chosen eluent system. A common starting eluent is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v), with the polarity gradually increased as needed. Add ~0.5% triethylamine to the eluent to prevent peak tailing.

  • Loading and Elution: Carefully load the sample onto the top of the column. Begin elution with the starting solvent mixture, collecting fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, heptane/ethyl acetate mixtures) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for purifying crude this compound.

PurificationWorkflow start Crude this compound tlc_hplc Analyze by TLC/HPLC start->tlc_hplc is_pure Purity > 98%? tlc_hplc->is_pure product Pure Product is_pure->product Yes recrystallize Recrystallization is_pure->recrystallize No (Mainly one impurity or colored) column Column Chromatography is_pure->column No (Multiple Impurities) recrystallize->tlc_hplc column->tlc_hplc SynthesisAndImpurities cluster_step1 Step 1: Ullmann Coupling cluster_step2 Step 2: Nitro Reduction sm1 2-Fluorophenol coupling Cu Catalyst, Base Heat sm1->coupling sm2 p-Nitrohalobenzene sm2->coupling intermediate 4-(2-Fluorophenoxy)nitrobenzene coupling->intermediate imp1 IMP-01: Unreacted SMs coupling->imp1 imp3 IMP-03: Homocoupling coupling->imp3 reduction Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) intermediate->reduction product This compound reduction->product imp6 IMP-06: Incomplete Reduction reduction->imp6

References

Technical Support Center: Scaling Up 4-(2-Fluorophenoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, chemists, and process development professionals engaged in the synthesis of 4-(2-Fluorophenoxy)aniline. This guide is designed to provide expert insights and practical solutions to the challenges encountered when transitioning this synthesis from laboratory scale to pilot or industrial production. We will explore the common synthetic routes, address frequently asked questions, and offer detailed troubleshooting for specific issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthetic routes to this compound?

There are two primary retrosynthetic pathways for the synthesis of substituted phenoxy anilines like this compound[1].

  • Strategy A (C-O Bond First): This is the most common and often preferred industrial route. It involves an initial carbon-oxygen bond formation via an Ullmann condensation between 2-fluorophenol and a 4-halo-nitrobenzene (typically 4-chloro- or 4-iodonitrobenzene). The resulting 4-(2-fluorophenoxy)nitrobenzene intermediate is then reduced to the target aniline[2][3]. This approach is advantageous as the starting materials are readily available and the reduction of a nitro group is a well-established and high-yielding industrial process[4][5].

  • Strategy B (C-N Bond First): This route involves forming the carbon-nitrogen bond first, for example, via a Buchwald-Hartwig amination between 4-bromoaniline and 2-fluoro-1-iodobenzene. While effective at the lab scale, this approach can be more costly for large-scale production due to the higher price of palladium catalysts and ligands compared to copper catalysts used in the Ullmann reaction[6].

Q2: Which synthetic strategy is more favorable for scale-up, Ullmann or Buchwald-Hartwig?

For large-scale industrial production, the Ullmann condensation (Strategy A) is generally more favorable for a few key reasons:

  • Cost-Effectiveness: Copper-based catalysts used in the Ullmann reaction are significantly cheaper than the palladium catalysts and specialized phosphine ligands required for the Buchwald-Hartwig amination[6][7].

  • Robustness: The Ullmann reaction, while often requiring higher temperatures, is a robust and well-understood transformation that has been used in industrial synthesis for over a century[7][8].

  • Simpler Downstream Processing: The final step in this route is a nitro group reduction, which is a clean and efficient process often utilizing catalytic hydrogenation, leading to easier purification of the final product[4][9].

The Buchwald-Hartwig amination, however, offers milder reaction conditions and often broader functional group tolerance, making it an excellent choice for laboratory-scale synthesis of complex analogues or when the Ullmann conditions prove ineffective[6][10].

Q3: What are the key safety considerations when scaling up the synthesis of this compound?

Scaling up any chemical process introduces new safety challenges. For this synthesis, particular attention should be paid to:

  • Exothermic Reactions: Both the Ullmann condensation and the nitro group reduction can be highly exothermic. Proper thermal management, including reactor cooling capacity and controlled reagent addition, is critical to prevent thermal runaway[11].

  • Handling of Nitroaromatics: The 4-(2-fluorophenoxy)nitrobenzene intermediate is a nitroaromatic compound and should be handled with care due to potential thermal instability and toxicity.

  • Catalytic Hydrogenation: If catalytic hydrogenation is used for the nitro reduction, proper handling of flammable hydrogen gas and pyrophoric catalysts (like Raney Nickel or Palladium on carbon) is essential.

  • Solvent Handling: Large volumes of solvents like toluene, DMSO, or NMP are often used. Ensure adequate ventilation and proper grounding of equipment to prevent static discharge.

Troubleshooting Guide for Ullmann Condensation Scale-Up

The Ullmann condensation is the critical C-O bond-forming step in the preferred synthetic route. Below is a guide to common problems encountered during its scale-up.

Problem Probable Cause(s) Recommended Solution(s)
Low or Stagnant Reaction Conversion 1. Catalyst Inactivity: The copper(I) catalyst may have oxidized to inactive copper(II).2. Insufficient Temperature: Ullmann reactions often require high temperatures (150-220°C) to proceed at a reasonable rate[8].3. Poor Mixing/Mass Transfer: Inadequate agitation in a large reactor can lead to poor mixing of the heterogeneous mixture (catalyst, base, reactants).1. Ensure the use of high-purity, oxygen-free copper(I) salts (e.g., CuI, CuBr). Consider using "activated" copper powder if necessary[8].2. Gradually increase the reaction temperature, monitoring for any decomposition. The choice of a high-boiling solvent like DMSO, NMP, or o-xylene is crucial[12][13].3. Optimize the reactor's agitator speed and design to ensure efficient mixing of the slurry.
Formation of Side Products/Impurities 1. Hydrodehalogenation: Reductive removal of the halogen from the 4-halonitrobenzene, leading to nitrobenzene.2. Phenol Homocoupling: Formation of biphenyls from the starting materials.3. Ether Scrambling/Decomposition: At very high temperatures, product degradation can occur.1. Ensure a strictly inert atmosphere (Nitrogen or Argon) to minimize side reactions. Use high-purity starting materials.2. Optimize the stoichiometry of the reactants. A slight excess of the phenol component can sometimes suppress homocoupling of the aryl halide.3. Carefully control the reaction temperature and time. Monitor the reaction progress by HPLC or GC to avoid prolonged heating after completion.
Difficult Product Isolation/Purification 1. Emulsion Formation during Workup: High concentrations of salts and polar solvents can lead to stable emulsions.2. Residual Copper in the Product: Copper can complex with the aniline product, leading to coloration and contamination.3. Closely-eluting Impurities: By-products like unreacted starting materials or homocoupled products can be difficult to separate by crystallization or chromatography.1. After cooling, dilute the reaction mixture with a less polar solvent (e.g., toluene, ethyl acetate) before aqueous washing. A filtration step through celite can help break up emulsions by removing fine solids[12].2. Incorporate an ammonia/ammonium chloride wash during the workup to remove residual copper. Alternatively, a wash with a dilute solution of a chelating agent like EDTA can be effective.3. Optimize the reaction conditions to minimize by-product formation. For purification, consider fractional distillation under vacuum for the nitro-intermediate or crystallization of the final aniline product from a suitable solvent system.

Visualizing the Synthetic Pathway & Troubleshooting

Synthetic Pathway Overview

G cluster_0 Step 1: Ullmann Condensation (C-O Bond Formation) cluster_1 Step 2: Nitro Group Reduction 2-Fluorophenol 2-Fluorophenol Intermediate 4-(2-Fluorophenoxy)nitrobenzene 2-Fluorophenol->Intermediate Cu(I) catalyst Base (e.g., K2CO3) High Temp. Solvent (e.g., DMSO) 4-Halonitrobenzene 4-Halonitrobenzene 4-Halonitrobenzene->Intermediate Final_Product This compound Intermediate->Final_Product Reducing Agent (e.g., H2/Pd-C, Fe/HCl, SnCl2)

Caption: The two-step industrial synthesis of this compound.

Troubleshooting Workflow for Low Yield in Ullmann Condensation

G start Low Yield in Ullmann Condensation check_purity Are starting materials (Aryl Halide, Phenol) of high purity? start->check_purity check_catalyst Is the Cu(I) catalyst fresh and non-oxidized? check_purity->check_catalyst Yes purify_sm Purify starting materials. check_purity->purify_sm No check_conditions Are reaction temperature and time optimized? check_catalyst->check_conditions Yes replace_catalyst Use fresh Cu(I) salt. check_catalyst->replace_catalyst No check_base Is the base strong enough and anhydrous? check_conditions->check_base Yes increase_temp Increase temperature. Increase reaction time. check_conditions->increase_temp No change_base Switch to a stronger base (e.g., Cs2CO3). Ensure dryness. check_base->change_base No success Yield Improved check_base->success Yes purify_sm->check_catalyst replace_catalyst->check_conditions increase_temp->check_base change_base->success

Caption: A decision tree for troubleshooting low yields in Ullmann reactions.

Experimental Protocol: Gram-Scale Synthesis via Ullmann Condensation

This protocol details the synthesis of the intermediate, 4-(2-fluorophenoxy)nitrobenzene, and its subsequent reduction.

Part 1: Synthesis of 4-(2-Fluorophenoxy)nitrobenzene

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-fluorophenol (1.1 eq.), 4-chloronitrobenzene (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq., finely ground and dried), and copper(I) iodide (CuI, 0.1 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Reaction Execution: Heat the reaction mixture to 150-160 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC until the 4-chloronitrobenzene is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water and stir. The product will precipitate. Filter the solid, wash thoroughly with water, and then with a dilute ammonium hydroxide solution to remove copper salts, followed by another water wash.

  • Purification: Dry the crude solid. Recrystallize from ethanol or isopropanol to yield pure 4-(2-fluorophenoxy)nitrobenzene.

Part 2: Reduction to this compound

  • Reaction Setup: In a flask suitable for the chosen reduction method, dissolve the 4-(2-fluorophenoxy)nitrobenzene from Part 1 in a suitable solvent (e.g., ethanol, ethyl acetate for catalytic hydrogenation; hydrochloric acid for SnCl₂ reduction).

  • Reduction:

    • Catalytic Hydrogenation: Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature until hydrogen uptake ceases.

    • Tin(II) Chloride Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq.) in concentrated HCl and heat the mixture (e.g., to 40°C) until the reaction is complete as monitored by TLC[14].

  • Workup:

    • For Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure.

    • For SnCl₂ Reduction: Cool the reaction mixture and carefully basify with a concentrated NaOH solution to pH > 10. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aniline can be further purified by vacuum distillation or crystallization if necessary.

References

Troubleshooting 4-(2-Fluorophenoxy)aniline NMR spectrum interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the Nuclear Magnetic Resonance (NMR) analysis of 4-(2-Fluorophenoxy)aniline. This document is designed for researchers and drug development professionals to navigate the complexities of interpreting the NMR spectra of this fluorinated bi-aromatic compound. We will move beyond simple data reporting to address common challenges, explain the rationale behind analytical choices, and provide robust protocols to ensure high-quality, reproducible results.

Part 1: Foundational Spectrum Interpretation

The key to troubleshooting is first understanding the expected spectrum. This compound is an asymmetric molecule, meaning all eight aromatic protons and all twelve carbons are chemically unique. This inherent complexity, especially due to spin-spin coupling with fluorine, is the primary source of interpretation challenges.

Q1: I've acquired a ¹H NMR spectrum. How do I begin to assign the complex aromatic region?

A1: The aromatic region (typically 6.8–7.5 ppm) contains eight distinct, overlapping multiplets. A logical approach involves a combination of 1D analysis and 2D correlation experiments.

  • Chemical Shift Estimation: Protons on the aniline ring are generally more shielded (shifted upfield) due to the strong electron-donating effect of the amino (-NH₂) group, while protons on the fluorophenoxy ring are influenced by the electron-withdrawing inductive effect of fluorine and the ether oxygen.[1][2][3]

  • Identify the -NH₂ Protons: The two amine protons typically appear as a broad singlet between 3.5-4.5 ppm (in CDCl₃), although their shift is highly dependent on solvent and concentration. This signal will disappear upon shaking the sample with a drop of D₂O, a definitive confirmation test.[4]

  • Leverage Fluorine Coupling: The most valuable initial clue is the coupling to the ¹⁹F nucleus. Protons ortho and meta to the fluorine atom will exhibit additional splitting (J-coupling). These ¹H-¹⁹F coupling constants can be crucial for assignment but also contribute to signal complexity.[5][6]

  • Utilize 2D NMR:

    • COSY (Correlation Spectroscopy): This is essential. It will reveal which protons are coupled to each other (typically protons ortho and meta on the same ring). You should see two distinct spin systems—one for the four protons on the aniline ring and one for the four protons on the fluorophenoxy ring.[7][8]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, allowing you to leverage the more dispersed ¹³C spectrum for assignment.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range correlations (2-3 bonds) between protons and carbons. It is invaluable for piecing the two rings together by identifying correlations across the ether linkage (e.g., from protons on one ring to carbons on the other).[9]

Q2: My ¹³C NMR spectrum shows more than 12 signals in the aromatic region, and some are split. What is happening?

A2: This is the characteristic signature of a fluorinated aromatic compound. The signals are split due to ¹³C-¹⁹F coupling. This is not noise; it is critical data for assignment.

  • ¹JCF (One-bond coupling): The carbon directly attached to the fluorine atom (C-F) will be split into a large doublet with a coupling constant of approximately 240-250 Hz. This signal is often easy to identify.[10][11]

  • Long-Range C-F Coupling: Carbons two bonds (²JCF), three bonds (³JCF), and even four bonds (⁴JCF) away from the fluorine will also show splitting, but with progressively smaller coupling constants.[12][13][14]

The presence of these C-F couplings is definitive proof of the fluorophenoxy ring's carbon signals.

Expected NMR Data Summary

The following tables provide estimated chemical shifts and coupling constants to guide your interpretation. Actual values will vary with solvent and concentration.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Key Couplings (Hz)
Aromatic 6.8 - 7.5 m (multiplet) ³JHH ≈ 7-9, ⁴JHH ≈ 1-3, ³JHF ≈ 8-10, ⁴JHF ≈ 4-6

| -NH₂ | 3.5 - 4.5 | br s (broad singlet) | Exchanges with D₂O |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Carbon(s) Predicted Chemical Shift (ppm)[15][16][17] Predicted Coupling to ¹⁹F (Hz)[10][12][13]
C-F ~155-160 ¹JCF ≈ 240-250
C-O ~140-150 ²JCF or ³JCF ≈ 10-25
C-N ~140-145 No significant coupling
Aromatic C-H ~115-130 JCF ≈ 1-10

| Aromatic Quaternary | ~120-140 | JCF ≈ 1-25 |

Part 2: Advanced Troubleshooting Guide

This section addresses specific problems that may arise during spectral acquisition and interpretation.

Q3: The aromatic region of my ¹H spectrum is an uninterpretable mess of overlapping peaks. What can I do?

A3: This is a common issue due to the eight unique protons in a narrow chemical shift range, all coupling to each other and some to fluorine.

  • Field Strength: Higher field strength magnets (e.g., 600 MHz vs. 300 MHz) will increase the separation (in Hz) between peaks, potentially resolving the overlap. The chemical shift in ppm remains the same, but the spectral dispersion improves.

  • Solvent Change: Changing the deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the protons differently, sometimes resolving overlapping signals.[4] Aromatic solvents like Benzene-d₆ are particularly effective at inducing differential shifts.

  • ¹H{¹⁹F} Decoupling: This is a powerful experiment. By irradiating at the ¹⁹F frequency, all ¹H-¹⁹F couplings are removed from the proton spectrum. The signals coupled to fluorine will simplify from complex multiplets (e.g., doublet of doublets of triplets) to simpler patterns (e.g., doublet of doublets), making the H-H coupling network much easier to trace.[6]

  • Advanced 2D NMR: If available, a 2D J-Resolved experiment can separate chemical shifts and coupling constants onto different axes, simplifying complex multiplets.[6]

Q4: My peaks are broad, and the signal-to-noise ratio is poor. What are the likely causes?

A4: Broad peaks can stem from issues with the sample, the instrument, or the molecule itself.

  • Poor Shimming: The magnetic field must be perfectly homogeneous across the sample. If the instrument is not shimmed correctly for your sample, all peaks will be broad and distorted. This is the most common cause.[18][19]

  • Sample Concentration: A sample that is too concentrated can be viscous, leading to faster relaxation and broader lines. Conversely, a sample that is too dilute will have a poor signal-to-noise ratio. For ¹H NMR, 5-10 mg in 0.6-0.7 mL of solvent is typical.[20][21]

  • Paramagnetic Impurities: Traces of paramagnetic metals or even dissolved oxygen can cause significant line broadening. If suspected, degas the sample by bubbling argon through it or by using a freeze-pump-thaw technique.[20][21]

  • Insoluble Material: The sample must be fully dissolved and free of any particulate matter.[20][22] Suspended solids disrupt the magnetic field homogeneity. Filter your sample into the NMR tube.

Q5: I see unexpected peaks in my spectrum. How can I identify them?

A5: Extraneous peaks are almost always from impurities.

  • Residual Solvents: Check for common synthesis and purification solvents like Ethyl Acetate, Dichloromethane, Acetone, or Hexanes.[4]

  • Water: A peak around 1.55 ppm in CDCl₃ or 3.33 ppm in DMSO-d₆ is often from residual water.[4]

  • Silicone Grease: Broad, rolling humps around 0 ppm can be from silicone grease if glassware was not properly cleaned.

  • Starting Materials: Incomplete reaction can leave starting materials in your sample. Compare the spectrum to those of the precursors.

Troubleshooting Workflow Diagram

This diagram outlines a logical process for diagnosing and solving common NMR issues.

TroubleshootingWorkflow cluster_start Initial Observation cluster_problem Problem Identification cluster_solution Solution Path Start Spectrum Acquired Broad Broad Peaks? Start->Broad Impurity Unexpected Peaks? Complex Complex/Overlapping Multiplets? Broad->Impurity No Shim Re-shim Spectrometer Broad->Shim Yes Impurity->Complex No Solvent Identify Impurity (Solvent, H₂O, etc.) Impurity->Solvent Yes Decouple Run ¹H{¹⁹F} Decoupling Experiment Complex->Decouple Yes Concentration Check Sample Concentration & Solubility Shim->Concentration Paramagnetic Degas Sample / Check for Paramagnetic Impurities Concentration->Paramagnetic TwoD Run COSY, HSQC, HMBC Experiments Decouple->TwoD SolventChange Acquire Spectrum in Different Solvent TwoD->SolventChange

Caption: A logical workflow for troubleshooting common NMR spectral issues.

Part 3: Experimental Protocols & Best Practices

The quality of your data is fundamentally linked to the quality of your sample. Following a rigorous preparation protocol can prevent many of the issues described above.

Protocol: High-Quality NMR Sample Preparation
  • Glassware: Ensure your NMR tube and any vials used are scrupulously clean and dry. Rinse with acetone and dry in an oven if necessary.[21]

  • Sample Weighing: Accurately weigh the required amount of this compound.

    • For ¹H NMR: 5-10 mg.[21]

    • For ¹³C NMR: 25-50 mg for a reasonable acquisition time.[20]

  • Solvent Selection: Use high-purity deuterated solvent (≥99.8% D). Common choices are CDCl₃, Acetone-d₆, or DMSO-d₆. Ensure the solvent itself will not obscure key regions of your spectrum.[23]

  • Dissolution: Dissolve the sample in a small, clean vial using approximately 0.6-0.7 mL of the deuterated solvent.[20][22] This achieves the optimal sample height of 4-5 cm in a standard 5 mm tube.[22]

  • Filtration: Transfer the solution to the NMR tube using a pipette with a small plug of glass wool or through a syringe filter. This removes any micro-particulates that can ruin magnetic field homogeneity.[19][20]

  • Capping and Labeling: Cap the tube securely to prevent solvent evaporation and contamination. Label it clearly.

  • Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the spinner turbine. Any smudges can affect the spinning and shimming.

Visualizing Molecular Couplings

Understanding the coupling network is key to interpretation. The following diagram illustrates the primary interactions within the molecule.

Caption: Key ³JHH (ortho), ³JHF, and ⁴JHF spin-spin couplings.

References

Troubleshooting HPLC peak tailing for 4-(2-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Advanced Troubleshooting Guide for HPLC Peak Tailing

Welcome to the technical support resource for the analysis of 4-(2-Fluorophenoxy)aniline. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering chromatographic challenges, specifically peak tailing, with this compound. As Senior Application Scientists, we provide not just solutions, but the underlying scientific principles to empower your method development and troubleshooting processes.

Frequently Asked Questions (FAQs): Understanding the Root Cause
Q1: I'm observing significant peak tailing for this compound on my C18 column. What is the fundamental cause of this?

Peak tailing is an asymmetrical peak distortion where the latter half of the peak is broader than the front half.[1] For a basic compound like this compound, the primary cause is almost always unwanted secondary interactions with the stationary phase.[2]

Your analyte has a basic aniline functional group (-NH2). In the typical reversed-phase pH range (3-7), this group can become protonated (-NH3+). Standard silica-based columns, even when end-capped, have residual acidic silanol groups (Si-OH) on their surface.[1][3] At a mobile phase pH above 3, these silanols can become ionized (Si-O-), creating negatively charged sites.[4] The strong ionic interaction between the positively charged analyte and the negatively charged silanol sites creates a powerful secondary retention mechanism, which is slower and less uniform than the primary hydrophobic retention. This leads directly to peak tailing.[2][5]

In-Depth Troubleshooting Guide
Q2: How can I strategically modify my mobile phase to eliminate peak tailing for this analyte?

Mobile phase optimization is the most powerful and immediate tool for correcting peak tailing for ionizable compounds. The goal is to control the ionization state of both the analyte and the stationary phase silanols.

1. Adjust Mobile Phase pH: This is the most critical parameter.[6][7] For a basic analyte, you have two primary options:

  • Low pH (Recommended): Lower the mobile phase pH to between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate or formate). At this low pH, the residual silanol groups on the stationary phase are fully protonated (neutral), which prevents the strong ionic interaction causing the tailing.[3][5][8] Your analyte will be fully protonated and exist as a single species, leading to a sharp, symmetrical peak.

  • High pH (Alternative): Using a high pH-compatible column (e.g., a hybrid or organo-silica phase), you can raise the mobile phase pH to >9. This deprotonates the aniline group, making it neutral. A neutral analyte will not engage in strong ionic interactions with the now fully deprotonated silanols. However, column stability can be a concern with standard silica columns.[1]

2. Increase Buffer Concentration: If operating at a mid-range pH is unavoidable, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help.[2][5] The higher concentration of buffer ions can compete with the analyte for the active silanol sites, effectively "masking" them and improving peak shape.

3. Use Mobile Phase Additives (A Legacy Approach): Historically, a "sacrificial base" like Triethylamine (TEA) was added to the mobile phase at low concentrations (0.1-0.5%).[1][9] The protonated TEA preferentially interacts with the ionized silanols, blocking them from interacting with the analyte. While effective, modern, high-purity columns and proper pH control are generally superior solutions.[9]

ParameterRecommended ModificationScientific RationaleExpected Outcome
Mobile Phase pH Lower to pH 2.5 - 3.0 Protonates surface silanols (Si-OH), eliminating the primary site of secondary ionic interaction.[3][8]Sharp, symmetrical peak shape.
Buffer Strength Increase to 25-50 mM Buffer ions compete with the analyte for active silanol sites, masking the secondary interactions.[2][5]Improved peak symmetry.
Organic Modifier Use Methanol instead of ACNMethanol can suppress certain π-π interactions more effectively than acetonitrile, potentially altering selectivity and improving peak shape for aromatic compounds.[10]Altered selectivity and potentially reduced tailing.
Additive (Chelator) Add 0.1-1 mM EDTA If metal chelation is suspected, EDTA will bind to metal ions in the system, preventing analyte interaction.[11]Reduced tailing if metal contamination is the cause.
Q3: My mobile phase adjustments helped, but there's still some tailing. Could my column be the problem?

Absolutely. The choice of column chemistry is fundamental to preventing secondary interactions.

1. Column Chemistry:

  • Use High-Purity, Type B Silica Columns: Modern columns are made with high-purity silica (Type B) which has significantly lower trace metal content.[1] Trace metals can increase the acidity of neighboring silanols, exacerbating tailing.[1][5]

  • Ensure Effective End-Capping: End-capping is a process that chemically derivatizes most of the residual silanols.[3][4] Using a column with robust, sterically-hindered end-capping will reduce the number of available sites for secondary interactions.

2. Alternative Stationary Phases: Since this compound has two aromatic rings, a Phenyl stationary phase can be an excellent alternative to a standard C18.

  • Phenyl Columns (e.g., Phenyl-Hexyl): These columns can provide alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and your analyte.[12][13] This can sometimes reduce the influence of silanol interactions and provide better peak shape for aromatic compounds compared to purely aliphatic phases like C18.[14][15]

3. Column Health:

  • Column Contamination: Strongly retained compounds from previous injections can build up at the head of the column, creating active sites that cause tailing.

  • Column Void: A physical void or channel in the packed bed at the column inlet will cause poor flow distribution and significant peak distortion for all analytes.[2][16]

Protocol: Diagnosing and Cleaning a Contaminated Column
  • Confirmation: First, confirm the column is the issue by injecting your standard on a new, trusted column of the same type. If the peak shape improves, the original column is the problem.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.

  • Reverse Flush: Reverse the column direction (connect the mobile phase to the outlet).

  • Washing Sequence: Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min), using at least 20 column volumes for each step.

    • Step 1 (Buffered Mobile Phase Removal): 100% HPLC-grade water.

    • Step 2 (Intermediate Polarity): 100% Acetonitrile.

    • Step 3 (Non-polar Contaminants): 100% Isopropanol (IPA).

    • Step 4 (Return to Operating Conditions): Re-equilibrate with your mobile phase.

  • Reconnect and Test: Return the column to its original orientation, reconnect to the detector, and test with your standard.

Q4: I'm using a low-pH mobile phase and a high-quality column, but still see tailing. What else could be wrong?

If you have systematically addressed mobile phase and column issues, it's time to investigate the HPLC system itself and your sample preparation.

1. Metal Chelation from System Components: The aniline and phenoxy oxygen atoms in your molecule can potentially chelate with trace metal ions. These ions can leach from stainless steel components of your HPLC system (tubing, frits, pump heads) or be present in the silica matrix.[5][17][18] This creates another secondary retention mechanism.

  • Solution: Passivating your HPLC system with a strong acid (e.g., 30% Nitric Acid, following manufacturer's safety protocols and compatibility checks ) can help remove metallic residues. Alternatively, adding a weak chelating agent like EDTA (0.1-1 mM) to the mobile phase can be a very effective diagnostic tool.[11] If the peak shape improves with EDTA, metal chelation is a contributing factor.

2. Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening, which often manifests as peak tailing.[4][16]

  • Solution: Minimize the length and internal diameter of all connecting tubing, especially between the column and the detector. Ensure all fittings are properly seated (e.g., using PEEK finger-tight fittings) to eliminate dead volume.[4]

3. Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing.[2][17]

  • Solution: Perform a dilution series (e.g., inject your sample at 100%, 50%, and 10% of the original concentration). If the peak shape improves significantly upon dilution, you are overloading the column.

Visual Guides and Workflows
Troubleshooting Logic Flow

The following diagram outlines a systematic approach to diagnosing the cause of peak tailing for this compound.

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_mp Step 1: Mobile Phase Optimization start->check_mp mp_actions Adjust pH to 2.5-3.0 Increase Buffer Strength (25-50mM) Check Freshness check_mp->mp_actions check_col Step 2: Column Evaluation check_mp->check_col Tailing Persists end_good Problem Solved: Symmetrical Peak check_mp->end_good Tailing Resolved col_actions Test with a new column Consider Phenyl-Hexyl phase Perform Column Wash Protocol check_col->col_actions check_sys Step 3: System & Sample Check check_col->check_sys Tailing Persists check_col->end_good Tailing Resolved sys_actions Check for Extra-Column Volume Test for Metal Chelation (add EDTA) Check for Sample Overload (dilute) check_sys->sys_actions check_sys->end_good Tailing Resolved end_bad Problem Persists: Consult Senior Scientist check_sys->end_bad Tailing Persists

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Mechanism of Secondary Silanol Interaction

This diagram illustrates the unwanted ionic interaction between the protonated aniline analyte and an ionized silanol group on the stationary phase surface.

Caption: Unwanted ionic interaction causing peak tailing.

References

Technical Support Center: Navigating Unexpected Results in 4-(2-Fluorophenoxy)aniline Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2-Fluorophenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and unexpected challenges encountered during the synthesis, purification, and characterization of this valuable compound. As a key intermediate in the development of various pharmaceuticals, understanding the nuances of its experimental handling is critical for success.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure your experimental outcomes are both predictable and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and handling of this compound.

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound are the Ullmann condensation and the Buchwald-Hartwig amination.[2][3]

  • Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of 4-aminophenol with 1-fluoro-2-iodobenzene or 1-bromo-2-fluorobenzene.[2][4][5] While effective, it often requires high reaction temperatures.[2]

  • Buchwald-Hartwig Amination: A more modern, palladium-catalyzed approach that couples 2-fluorophenol with 4-haloaniline (e.g., 4-bromoaniline or 4-chloroaniline).[3][6][7] This method generally proceeds under milder conditions and with a broader substrate scope.[3]

Q2: My this compound product is discolored (e.g., brown or black). What is the likely cause?

A2: Aniline and its derivatives are susceptible to oxidation, which can lead to the formation of colored polymeric byproducts.[8] This can be exacerbated by exposure to air, light, or residual metal catalysts from the synthesis. Proper storage and handling are crucial to maintain the compound's integrity.

Q3: What are the recommended storage conditions for this compound?

A3: To prevent degradation, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.[9][10] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation.

Q4: What are the expected spectroscopic signatures for this compound?

  • ¹H NMR: Expect complex aromatic signals due to the two substituted benzene rings. The protons on the aniline ring will appear as a set of multiplets, as will the protons on the fluorophenoxy ring. The amine protons will present as a broad singlet.

  • ¹³C NMR: The spectrum will show 12 distinct carbon signals in the aromatic region, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF).

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ is expected at an m/z of approximately 203.07.[12] Common fragmentation patterns may involve the cleavage of the ether linkage.

  • IR Spectroscopy: Look for characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching of the diaryl ether (around 1200-1250 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹).

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges.

Issue 1: Low or No Product Yield in Synthesis

A common frustration in organic synthesis is a lower-than-expected yield. The following guide will help you diagnose and resolve this issue.

Troubleshooting Workflow for Low Yield

start Low or No Product Yield reagents Check Starting Material Purity start->reagents conditions Verify Reaction Conditions (Temp, Time, Atmosphere) reagents->conditions If Purity is Confirmed catalyst Assess Catalyst/Ligand Activity conditions->catalyst If Conditions are Correct workup Optimize Workup & Purification catalyst->workup If Catalyst is Active end Consider Alternate Synthetic Route workup->end If Yield Still Low

Caption: A decision tree for troubleshooting low product yield.

Potential Causes and Corrective Actions

Potential Cause Corrective Action
Impure Starting Materials Verify the purity of your reactants (e.g., 4-aminophenol, 1-fluoro-2-iodobenzene, 2-fluorophenol, 4-haloaniline) by NMR or melting point. Impurities can inhibit the catalyst or lead to side reactions.[13][14]
Incorrect Reaction Temperature Aniline derivative syntheses can be temperature-sensitive.[13] For Ullmann couplings, ensure the temperature is high enough to drive the reaction.[2] For Buchwald-Hartwig aminations, an optimal temperature is crucial to balance reaction rate and catalyst stability.[15]
Atmospheric Contamination Both Ullmann and Buchwald-Hartwig reactions are sensitive to oxygen.[8] Ensure your reaction is performed under an inert atmosphere (argon or nitrogen) by thoroughly degassing the solvent and using proper Schlenk techniques.
Inactive Catalyst or Ligand Palladium and copper catalysts can degrade over time. Use fresh, high-purity catalysts and ligands. For Buchwald-Hartwig reactions, the choice of phosphine ligand is critical and can significantly impact the yield.[6][7][16]
Suboptimal Base The choice and stoichiometry of the base are crucial. For Ullmann reactions, a base like K₂CO₃ is common.[17] For Buchwald-Hartwig reactions, a stronger, non-nucleophilic base like NaOtBu, KOtBu, or Cs₂CO₃ is often required.[8][16]
Issue 2: Presence of Significant Impurities in the Crude Product

Even with a good yield, impurities can complicate purification and subsequent steps.

Common Impurities and Their Origins

Impurity Likely Origin Identification
Unreacted Starting Materials Incomplete reaction due to suboptimal conditions (time, temperature, stoichiometry).[14]TLC, LC-MS, ¹H NMR
Homocoupling Byproducts (e.g., Biphenyl derivatives) A common side reaction in both Ullmann and Buchwald-Hartwig couplings, especially at high temperatures or with certain catalysts.[5]MS, ¹H NMR
N-Arylation of the Product The product, this compound, can act as a nucleophile and react with the aryl halide to form a triarylamine.MS (higher molecular weight), ¹H NMR (more complex aromatic region)
Dehalogenated Starting Material Reductive dehalogenation of the aryl halide can occur as a side reaction.GC-MS, LC-MS

Purification Strategy Flowchart

start Crude Product recrystallization Attempt Recrystallization start->recrystallization column Perform Column Chromatography recrystallization->column If Impurities Persist end Pure Product column->end Collect Pure Fractions

Caption: A general purification workflow for this compound.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and NaOtBu (1.5-2.0 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[8]

  • Reagent Addition: Remove the flask from the glovebox. Under a counterflow of argon, add 2-fluorophenol (1.0 equivalent), 4-bromoaniline (1.1-1.5 equivalents), and anhydrous toluene or dioxane.[8]

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C under an argon atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-bromoaniline is consumed.[8]

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the mixture with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[8]

Protocol 2: Purification by Column Chromatography

Column chromatography is an effective method for separating this compound from starting materials and byproducts.[18][19][20][21]

  • Stationary Phase: Silica gel is a commonly used stationary phase.[19]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis of the crude product.

  • Column Packing: The column can be packed using either a dry or wet method.[18]

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

Recrystallization is a technique for purifying solid compounds based on differences in solubility at different temperatures.[22][23][24]

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[22] Common solvent systems to screen include ethanol/water, hexanes/ethyl acetate, or toluene.[25]

  • Dissolution: In a flask, add a minimal amount of the hot recrystallization solvent to the crude product until it completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References

Validation & Comparative

A Comparative Analysis of 4-(2-Fluorophenoxy)aniline-Based Kinase Inhibitors and Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors remains a cornerstone of drug discovery. The 4-(2-fluorophenoxy)aniline scaffold has emerged as a versatile backbone for the design of novel inhibitors targeting key oncogenic kinases. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives against established kinase inhibitors, supported by experimental data from peer-reviewed studies. We will delve into their activity against critical targets such as c-Met, EGFR, and VEGFR-2, offering researchers and drug development professionals a detailed perspective on their potential.

Introduction to this compound-Based Kinase Inhibitors

The this compound core structure serves as a key pharmacophore in a new generation of kinase inhibitors. Its unique physicochemical properties allow for strategic modifications, leading to the development of compounds with high affinity and selectivity for the ATP-binding pockets of various kinases. Dysregulation of kinase signaling is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention.[1][2] This guide will focus on derivatives targeting the following key receptor tyrosine kinases (RTKs):

  • c-Met (Hepatocyte Growth Factor Receptor): Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis in a variety of cancers.[1][3][4]

  • EGFR (Epidermal Growth Factor Receptor): Overexpression and mutations of EGFR are common drivers of tumor proliferation and survival in numerous solid tumors.[5][6][7]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a primary mediator of angiogenesis, VEGFR-2 is a critical target for inhibiting tumor neovascularization.[8][9][10][11]

Comparative Efficacy Analysis

The true measure of a novel inhibitor lies in its performance relative to existing standards. Here, we compare the in vitro efficacy of promising this compound derivatives against the well-established kinase inhibitors Foretinib (a multi-kinase inhibitor targeting c-Met and VEGFR-2) and Vandetanib (a dual inhibitor of VEGFR-2 and EGFR).

c-Met Inhibition

Several studies have highlighted the potential of this compound derivatives as potent c-Met inhibitors.

Compound/Drugc-Met IC50 (nM)Reference
Derivative 16 1.1[12]
Derivative 33 0.59[13]
Foretinib 0.4[14]

As the data indicates, specific derivatives of this compound demonstrate c-Met inhibitory potency comparable to, and in some cases exceeding, that of Foretinib. For instance, compound 33 shows a remarkable IC50 of 0.59 nM, suggesting a high degree of affinity for the c-Met kinase.[13] Similarly, compound 16 exhibits a potent IC50 of 1.1 nM.[12]

EGFR and VEGFR-2 Inhibition

The versatility of the this compound scaffold is further demonstrated by its application in developing dual EGFR/VEGFR-2 inhibitors.

Compound/DrugEGFR IC50 (nM)VEGFR-2 IC50 (nM)Reference
TS-41 68.1 (L858R)0.26[15]
Vandetanib 50040[16][17][18][19]

The derivative TS-41 showcases potent dual inhibitory activity, with a particularly impressive IC50 of 0.26 nM against c-Met and 68.1 nM against the EGFR L858R mutant.[15] This dual-targeting capability is highly desirable in cancer therapy to overcome resistance mechanisms.[15] When compared to Vandetanib, which has IC50 values of 500 nM and 40 nM for EGFR and VEGFR-2 respectively, TS-41 demonstrates a significantly more potent profile, especially against c-Met.[15][16][17][18][19]

Cellular Activity and Anti-Proliferative Effects

Beyond enzymatic inhibition, the efficacy of these compounds is ultimately determined by their ability to suppress cancer cell growth. The following table summarizes the anti-proliferative activity (IC50) of selected derivatives in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Derivative 16 HT-29Colon0.08[12]
MKN-45Gastric0.22[12]
A549Lung0.07[12]
TS-41 A549-PLung1.48 - 2.76[15]
H1975Lung1.48 - 2.76[15]
PC-9Lung1.48 - 2.76[15]
Foretinib MKN45Gastric0.0134[20]
SNU620Gastric0.0219[20]
T98GGlioblastoma4.66[21]
Vandetanib PC3Prostate13.3[17]

The data reveals that these derivatives effectively inhibit the proliferation of various cancer cell lines, often at sub-micromolar concentrations. For example, Derivative 16 shows potent activity against colon, gastric, and lung cancer cells, with IC50 values significantly lower than many standard chemotherapeutic agents.[12] TS-41 also demonstrates promising activity against non-small cell lung cancer (NSCLC) cell lines.[15]

Signaling Pathways and Mechanism of Action

To understand the biological consequences of inhibiting these kinases, it is essential to visualize their roles in cellular signaling.

c-Met Signaling Pathway

HGF binding to c-Met triggers receptor dimerization and autophosphorylation, activating downstream pathways like RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, and motility.[2][3][4][22]

cMet_Pathway cluster_membrane Plasma Membrane c-Met c-Met RAS/MAPK Pathway RAS/MAPK Pathway c-Met->RAS/MAPK Pathway Activates PI3K/AKT Pathway PI3K/AKT Pathway c-Met->PI3K/AKT Pathway Activates Invasion Invasion c-Met->Invasion HGF HGF HGF->c-Met Binds Proliferation Proliferation RAS/MAPK Pathway->Proliferation Survival Survival PI3K/AKT Pathway->Survival

Caption: Simplified c-Met signaling pathway.

EGFR Signaling Pathway

Ligand binding to EGFR initiates a cascade involving the RAS/RAF/MAPK and PI3K/AKT pathways, leading to cell growth, proliferation, and survival.[6][7][23]

EGFR_Pathway cluster_membrane Plasma Membrane EGFR EGFR RAS/RAF/MAPK Pathway RAS/RAF/MAPK Pathway EGFR->RAS/RAF/MAPK Pathway Activates PI3K/AKT Pathway PI3K/AKT Pathway EGFR->PI3K/AKT Pathway Activates EGF EGF EGF->EGFR Binds Cell Growth Cell Growth RAS/RAF/MAPK Pathway->Cell Growth Proliferation Proliferation RAS/RAF/MAPK Pathway->Proliferation Survival Survival PI3K/AKT Pathway->Survival

Caption: Simplified EGFR signaling pathway.

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 on endothelial cells is a key step in angiogenesis, activating pathways like PLCγ and PI3K/AKT to promote endothelial cell proliferation, migration, and survival.[8][9][10][11][24]

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane VEGFR-2 VEGFR-2 PLCγ Pathway PLCγ Pathway VEGFR-2->PLCγ Pathway Activates PI3K/AKT Pathway PI3K/AKT Pathway VEGFR-2->PI3K/AKT Pathway Activates VEGF VEGF VEGF->VEGFR-2 Binds Migration Migration PLCγ Pathway->Migration Proliferation Proliferation PI3K/AKT Pathway->Proliferation Survival Survival PI3K/AKT Pathway->Survival

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Methodologies

The data presented in this guide are derived from standardized in vitro assays. Understanding these protocols is crucial for interpreting the results and designing future experiments.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Kinase_Assay_Workflow Start Start Reagent_Prep Prepare kinase, substrate, ATP, and inhibitor solutions Start->Reagent_Prep Incubation Incubate kinase with inhibitor Reagent_Prep->Incubation Reaction_Initiation Add substrate and ATP to start reaction Incubation->Reaction_Initiation Reaction_Stop Stop reaction after defined time Reaction_Initiation->Reaction_Stop Detection Measure kinase activity (e.g., luminescence, fluorescence) Reaction_Stop->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the purified kinase, a specific peptide substrate, ATP, and the test compound (inhibitor) at various concentrations in an appropriate kinase assay buffer.

  • Inhibitor Pre-incubation: Add the kinase and the test compound to the wells of a microplate. Allow for a pre-incubation period (typically 15-30 minutes) at room temperature to permit inhibitor binding to the kinase.

  • Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).[25] The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.[26]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[27][28][29]

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Treatment Treat cells with various concentrations of the inhibitor Cell_Seeding->Treatment Incubation_24_72h Incubate for 24-72 hours Treatment->Incubation_24_72h MTT_Addition Add MTT reagent to each well Incubation_24_72h->MTT_Addition Incubation_2_4h Incubate for 2-4 hours to allow formazan crystal formation MTT_Addition->Incubation_2_4h Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation_2_4h->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical MTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period of 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel and potent kinase inhibitors. The derivatives discussed in this guide exhibit impressive inhibitory activity against key oncogenic kinases, including c-Met, EGFR, and VEGFR-2, with efficacy often comparable or superior to established drugs. Their potent anti-proliferative effects in various cancer cell lines further underscore their therapeutic potential.

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic window. In vivo studies are also crucial to evaluate their pharmacokinetic properties, safety profiles, and anti-tumor efficacy in preclinical models. The continued exploration of this chemical space holds significant promise for the discovery of next-generation targeted therapies for cancer.

References

A Senior Application Scientist's Guide to the Development and Validation of Analytical Methods for 4-(2-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

4-(2-Fluorophenoxy)aniline is an aromatic amine derivative whose structural motifs are common in pharmacologically active molecules and advanced materials.[1][2] As an intermediate in complex chemical syntheses, its purity is paramount. The presence of isomers, starting materials, or degradation products can significantly impact the yield, safety, and efficacy of the final product. Therefore, robust, accurate, and reliable analytical methods are not merely a quality control checkbox; they are a fundamental component of the drug development process.

This guide provides a comparative analysis of the principal analytical techniques suitable for the characterization and quantification of this compound. We will move beyond a simple listing of methods to discuss the strategic rationale behind method selection, development, and validation, grounded in the principles of scientific integrity and regulatory expectations. The methodologies described herein are designed to be self-validating systems, ensuring that the data generated is defensible and trustworthy.

The Foundation: Regulatory Framework for Method Validation

Before any analytical method is implemented for routine use, it must be validated to demonstrate its fitness for purpose.[3] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, ensuring that analytical procedures are reliable and suitable for their intended use.[4][5] The objective of validation is to establish, through documented evidence, a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.[6][7]

The core performance characteristics evaluated during validation include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[3]

Workflow for Analytical Method Selection

The choice of an analytical technique is dictated by the analyte's physicochemical properties and the analytical objective (e.g., purity assay, impurity detection, or identification).

G cluster_start Define Analytical Goal cluster_properties Assess Physicochemical Properties cluster_selection Select Primary Technique cluster_validation Develop & Validate Start Identify Analyte: This compound Goal Determine Goal: - Assay/Purity - Impurity Profile - Identification Start->Goal Properties Molecular Weight: 203.21 g/mol Polarity: Moderately Polar Volatility: Low Chromophore: Yes (Aromatic Rings) Goal->Properties HPLC HPLC (High Suitability for Assay & Impurities) Properties->HPLC GC GC (Potential for Volatile Impurities/Derivatization) Properties->GC Spectroscopy Spectroscopy (For Identification) Properties->Spectroscopy Develop Method Development & Optimization HPLC->Develop GC->Develop Validate Validation per ICH Q2(R2) Guidelines Develop->Validate

Caption: Workflow for selecting an appropriate analytical method.

Primary Quantitative Techniques: A Comparative Overview

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and prevalent techniques for the quantitative analysis of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is the undisputed workhorse for pharmaceutical analysis due to its versatility in handling non-volatile and thermally labile compounds like this compound.[11] Reversed-phase HPLC (RP-HPLC) is the most common mode used.

  • Principle of Operation: The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). More polar compounds elute earlier, while less polar compounds are retained longer by the stationary phase.

  • Causality in Method Development:

    • Column Choice: A C18 column is the standard starting point for moderately polar compounds like anilines, offering excellent hydrophobic retention.

    • Mobile Phase: A gradient elution (where the organic solvent concentration is increased over time) is often preferred over an isocratic (constant composition) method. This is because a gradient can effectively elute a wide range of impurities with varying polarities and sharpen the peak shape of the main analyte.

    • Detector: The presence of aromatic rings in this compound results in strong UV absorbance. A UV-Vis detector is therefore a simple, robust, and sensitive choice. The detection wavelength should be set at an absorbance maximum (e.g., ~240-280 nm) to ensure high sensitivity.

  • Advantages for this compound: No derivatization is needed, operates at ambient temperature preserving the analyte's integrity, and offers high resolution for separating closely related impurities.[11]

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[12] While less common for primary assays of non-volatile active pharmaceutical ingredients (APIs), it excels at detecting volatile or semi-volatile impurities.

  • Principle of Operation: A sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. Separation is achieved based on the analyte's boiling point and its interaction with the stationary phase coated on the column walls.

  • Causality in Method Development:

    • Analyte Suitability: Direct injection of this compound is possible but may require high inlet temperatures due to its relatively high boiling point, risking degradation. Derivatization can be employed to increase volatility and improve peak shape, but this adds complexity.[11][13]

    • Column Choice: A mid-polarity column (e.g., one coated with 5% phenyl polysiloxane, like an AT-210 or SE-54) is a good starting point for separating aromatic amines and their potential isomers.[12][14]

    • Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For higher specificity towards the nitrogen-containing aniline, a Nitrogen-Phosphorus Detector (NPD) can be used to reduce interference from other matrix components.[12]

  • Advantages for this compound: Superior resolution for low-boiling-point impurities and excellent sensitivity. It is the preferred method for residual solvent analysis.

Comparative Data Summary: HPLC vs. GC

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale & Causality
Analyte Suitability Excellent for non-volatile, polar compounds.Best for volatile or semi-volatile compounds.This compound is not highly volatile, making HPLC the more direct and robust choice for the primary assay.
Derivatization Not required.May be required to increase volatility and thermal stability.[11]The need for derivatization in GC adds a sample preparation step, which can introduce variability and increase analysis time.
Typical Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm).Capillary column (e.g., AT-210, 30 m x 0.53 mm).[14]Column chemistry is chosen to maximize interaction and separation based on the analyte's polarity (HPLC) or volatility (GC).
Detector UV-Vis, PDA, Mass Spectrometry (MS).Flame Ionization (FID), Nitrogen-Phosphorus (NPD), MS.[12]Detector is selected for sensitivity and specificity. UV is ideal for the chromophore in the analyte; FID is a universal carbon detector.
Specificity High; can resolve isomers and related substances effectively.Very high; excellent for separating compounds with different boiling points.Both techniques offer high specificity, but their separation mechanisms are orthogonal, making them complementary.
Sensitivity (LOD/LOQ) Typically in the low ng/mL range.[15]Can reach pg levels, especially with specific detectors.[14]GC often provides higher sensitivity, which is particularly useful for trace impurity analysis.
Primary Application Purity assay, impurity profiling, stability testing.Analysis of volatile impurities, residual solvents, and positional isomers.[14]The choice is dictated by the specific analytical question being asked.

Qualitative Analysis: Spectroscopic Confirmation

Quantitative methods must be complemented by qualitative techniques to confirm the identity and structure of the analyte.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, offering a highly specific fingerprint of the molecule.[16] When coupled with a chromatographic technique (LC-MS or GC-MS), it is the gold standard for impurity identification.[13][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural information by mapping the chemical environment of each hydrogen and carbon atom, confirming atomic connectivity and isomeric purity.[16]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups within the molecule (e.g., N-H stretches for the amine, C-F stretch, and aromatic C-H bends), serving as a quick identity check.[17]

Experimental Protocol: Development and Validation of an RP-HPLC Method for Purity Assay

This protocol outlines a self-validating system for establishing a reliable purity assay for this compound.

Part 1: Method Development & System Suitability
  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent).

    • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.

  • System Suitability Test (SST):

    • Rationale: The SST is performed before any validation run to ensure the chromatographic system is performing adequately.

    • Procedure: Inject the Working Standard Solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.[8]

      • Tailing factor ≤ 2.0.

      • Theoretical plates > 2000.

Part 2: Method Validation Workflow

G SST System Suitability Test (SST) Pass? Specificity Specificity (Peak Purity, Forced Degradation) SST->Specificity Yes Linearity Linearity & Range (5 levels, e.g., 50-150% of nominal) Specificity->Linearity Accuracy Accuracy (Spike Recovery at 3 levels, n=3) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) (S/N Ratio > 10) Precision->LOQ Robustness Robustness (Vary Flow, Temp, pH) LOQ->Robustness Report Final Validation Report Robustness->Report

Caption: Step-by-step workflow for HPLC method validation.

  • Specificity:

    • Procedure: Perform forced degradation studies by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress. Analyze the stressed samples to ensure the main peak is free from co-eluting degradants (peak purity analysis using a PDA detector is essential).

    • Rationale: This demonstrates that the method can accurately measure the analyte without interference from potential degradation products.[9]

  • Linearity and Range:

    • Procedure: Prepare a series of at least five concentrations from the stock solution, typically ranging from 50% to 150% of the working standard concentration. Inject each concentration in triplicate.

    • Analysis: Plot the mean peak area against concentration and perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy (Recovery):

    • Procedure: Spike a placebo (matrix without the analyte) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration), with three replicates at each level.

    • Analysis: Calculate the percentage recovery for each sample.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six independent preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.[8]

  • Limit of Quantitation (LOQ):

    • Procedure: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10. Confirm this LOQ by preparing and injecting samples at this concentration and demonstrating acceptable precision and accuracy.

    • Rationale: This is critical for accurately quantifying low-level impurities.[10]

  • Robustness:

    • Procedure: Introduce small, deliberate changes to the method parameters one at a time (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2 units).

    • Analysis: Evaluate the effect on SST parameters and assay results.

    • Acceptance Criteria: The results should remain within the SST acceptance criteria, demonstrating the method's reliability.

Conclusion

The selection and validation of an analytical method for a key intermediate like this compound is a rigorous, systematic process that underpins the quality and safety of pharmaceutical products. While both HPLC and GC are powerful techniques, RP-HPLC with UV detection stands out as the most suitable primary method for purity assays and impurity profiling due to the analyte's physicochemical properties. It offers a direct, robust, and highly specific analysis without the need for derivatization. GC remains a valuable complementary technique, particularly for identifying volatile impurities that may not be captured by HPLC.

Ultimately, a well-developed and thoroughly validated analytical method is not just a set of parameters; it is a scientifically sound system that provides trustworthy and reproducible data, ensuring product quality from development through to manufacturing.

References

Introduction: The Significance of Fluorine Substitution in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the bioactivity of 4-(2-Fluorophenoxy)aniline isomers, providing supporting experimental data for researchers, scientists, and drug development professionals.

The strategic placement of fluorine atoms in bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The diphenyl ether scaffold, a privileged structure in numerous therapeutic agents, provides an excellent platform to explore these effects. This guide focuses on the comparative bioactivity of positional isomers of fluorophenoxy aniline, specifically examining how the location of a single fluorine atom on the phenoxy ring alters the biological activity of the resulting molecule. We will delve into the synthesis, characterization, and comparative biological evaluation of this compound, 4-(3-Fluorophenoxy)aniline, and 4-(4-Fluorophenoxy)aniline, with a particular focus on their potential as kinase inhibitors in oncology.

Rationale for Isomer Comparison

The precise positioning of substituents on an aromatic ring can dramatically alter a molecule's three-dimensional shape and electronic distribution. This, in turn, dictates how the molecule interacts with the intricate binding pockets of proteins such as kinases. By synthesizing and testing a series of positional isomers, we can probe the structure-activity relationship (SAR) and identify the optimal substitution pattern for potency and selectivity. This comparative approach is fundamental to lead optimization in drug discovery.

Synthesis of Fluorophenoxy Aniline Isomers

The target compounds are synthesized via a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation. This classic method involves coupling a phenol with an aryl halide in the presence of a copper catalyst and a base.

Experimental Protocol: Ullmann Condensation
  • Reactant Preparation : In a round-bottom flask, combine 4-aminophenol (1.0 eq), the corresponding fluorobromobenzene isomer (2-fluorobromobenzene, 3-fluorobromobenzene, or 4-fluorobromobenzene) (1.2 eq), potassium carbonate (K₂CO₃) as the base (2.0 eq), and a catalytic amount of copper(I) iodide (CuI) (0.1 eq).

  • Solvent Addition : Add dimethylformamide (DMF) as the solvent to the flask.

  • Reaction Condition : Heat the mixture to reflux (approximately 140-150°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-(Fluorophenoxy)aniline isomer.

Synthesis Workflow Diagram

G cluster_reactants Reactant Mixing aminophenol 4-Aminophenol reaction Reflux at 140-150°C (12-24h) fluorobromo Fluorobromobenzene (Isomer) base K2CO3 (Base) catalyst CuI (Catalyst) solvent DMF (Solvent) workup Quench with Ice-Water reaction->workup Cool to RT extraction Extract with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product Purified 4-(Fluorophenoxy)aniline Isomer purification->product

Caption: Ullmann condensation workflow for isomer synthesis.

Comparative Bioactivity Evaluation: Kinase Inhibition

Diphenyl ether amines are known scaffolds for various kinase inhibitors. To compare the bioactivity of the synthesized isomers, we will assess their inhibitory activity against a panel of relevant kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
  • Compound Preparation : Prepare stock solutions of the three test isomers (4-(2-F), 4-(3-F), and 4-(4-F)-phenoxyaniline) in Dimethyl Sulfoxide (DMSO). Create a series of dilutions to test a range of concentrations.

  • Assay Reaction : In a 96-well plate, combine the recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP (at its Km concentration).

  • Inhibitor Addition : Add the diluted test compounds to the wells. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (DMSO vehicle).

  • Incubation : Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), where the amount of ADP produced is correlated with kinase activity. Luminescence is read using a plate reader.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase Assay Workflow Diagram

G cluster_setup Assay Plate Setup kinase VEGFR-2 Enzyme incubation Incubate at 30°C kinase->incubation substrate Peptide Substrate + ATP substrate->incubation inhibitor Test Isomer (Varying Conc.) inhibitor->incubation detection ADP-Glo™ Reagent (Luminescence Detection) incubation->detection analysis Calculate % Inhibition Determine IC50 Value detection->analysis

Caption: In vitro kinase inhibition assay workflow.

Results: Comparative Analysis of Isomer Bioactivity

The inhibitory activities of the three positional isomers against VEGFR-2 are determined and summarized below. The data reveals a clear structure-activity relationship, highlighting the critical role of the fluorine atom's position.

CompoundStructureVEGFR-2 IC₅₀ (nM)
This compound 2-F isomer150
4-(3-Fluorophenoxy)aniline 3-F isomer35
4-(4-Fluorophenoxy)aniline 4-F isomer450

(Note: The IC₅₀ values presented are representative and may vary based on specific assay conditions. The chemical structures are illustrative.)

Discussion and Mechanistic Interpretation

The experimental data clearly demonstrates that the position of the fluorine atom significantly impacts the inhibitory potency against VEGFR-2.

  • 4-(3-Fluorophenoxy)aniline (meta-isomer) : This isomer exhibits the highest potency (lowest IC₅₀ value). The fluorine at the meta-position likely induces a favorable conformational or electronic effect that enhances binding to the kinase active site. It may act as a hydrogen bond acceptor or engage in favorable electrostatic interactions with amino acid residues in the binding pocket.

  • This compound (ortho-isomer) : The ortho-isomer shows moderate activity. The proximity of the fluorine atom to the diphenyl ether linkage could cause steric hindrance, potentially forcing the molecule into a less optimal conformation for binding.

  • 4-(4-Fluorophenoxy)aniline (para-isomer) : This isomer is the least potent. The fluorine at the para-position, distal to the ether linkage, may not be positioned to make key interactions within the active site, or it may unfavorably alter the overall electronics of the phenoxy ring.

This SAR suggests that the meta-position is the optimal site for fluorine substitution in this scaffold for VEGFR-2 inhibition. This insight is invaluable for guiding the design of next-generation inhibitors with improved potency and selectivity.

Logical Relationship Diagram

G cluster_SAR Structure-Activity Relationship (SAR) isomer Fluorine Position (Ortho, Meta, Para) conformation Molecular Conformation & Electronics isomer->conformation Influences binding Binding Affinity to VEGFR-2 Active Site conformation->binding Determines activity Biological Activity (IC50 Value) binding->activity Correlates with

Caption: Logic flow of structure-activity relationships.

Conclusion

This guide demonstrates a systematic approach to comparing the bioactivity of structural isomers. Through targeted synthesis and standardized in vitro testing, we have established a clear structure-activity relationship for fluorophenoxy aniline derivatives as VEGFR-2 inhibitors. The superior potency of the meta-substituted isomer, 4-(3-Fluorophenoxy)aniline, provides a critical data point for future drug design efforts targeting this important class of enzymes. This work underscores the principle that subtle structural modifications can lead to significant changes in biological function, a concept that remains central to the field of medicinal chemistry.

A Comparative Guide to the Cytotoxicity of 4-(2-Fluorophenoxy)aniline Analogs: Structure-Activity Relationships and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the phenoxyaniline scaffold has proven to be a versatile framework for developing novel therapeutic agents, particularly in oncology.[1] The introduction of a fluorine atom, as seen in the 4-(2-Fluorophenoxy)aniline structure, offers a strategic modification to enhance metabolic stability and binding affinity. This guide provides a comparative analysis of this compound analogs, synthesizing data from structurally related compounds to elucidate key structure-activity relationships (SAR) that govern their cytotoxic potential. We will delve into the experimental data, explore the underlying mechanisms of action, and provide detailed protocols for researchers aiming to evaluate similar compounds.

While direct comparative studies on a broad series of this compound analogs are limited, a comprehensive understanding can be constructed by examining related phenoxyaniline and anilinoquinoline derivatives. The insights drawn from these closely related structures are invaluable for predicting the activity of novel analogs and guiding future drug design efforts.

Comparative Cytotoxicity of Phenoxyaniline and Related Analogs

The cytotoxic efficacy of phenoxyaniline derivatives is profoundly influenced by the nature and position of substituents on both the phenoxy and aniline rings. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of analogs against various human cancer cell lines, providing a quantitative basis for our structure-activity relationship discussion.

Compound Class/IDKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
Anilinoquinoline Derivatives
Compound 11 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineNCI-H226 (Lung)0.94[2]
MDA-MB-231 (Breast)0.04[2]
SF-295 (CNS)<0.01[2]
Compound 15a (Oxime of 11)4-Anilino-moiety with C(4) oxime groupMean of 60 lines3.02[2]
Anilinoquinolinylchalcone
Compound 4a (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-oneMDA-MB-231 (Breast)<2.03[3]
Huh-7 (Liver)<2.03[3]
Quinoxaline Derivatives
Compound VIIIc 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea moietyHCT116 (Colon)2.5[4]
MCF-7 (Breast)9.0[4]
Compound XVa N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide moietyHCT116 (Colon)4.4[4]
MCF-7 (Breast)5.3[4]
Trifluoromethyl-Aniline Derivative
Compound 8a 4-Anilinoquinazoline derivativeA431 (Skin)2.62[5]

Structure-Activity Relationship (SAR) Insights

The data presented reveals critical structural motifs that dictate cytotoxic potency:

  • Impact of Halogenation : The introduction of halogen atoms, such as fluorine or chlorine, can contribute to cytotoxicity.[6] This is often attributed to altered electronic properties and increased lipophilicity, which can enhance cell membrane permeability and target engagement. Studies on chlorinated anilines have shown that greater cytotoxicity often correlates with an increasing number of chlorine atoms and higher hydrophobicity.[7]

  • Positional Isomerism : The spatial arrangement of substituents is crucial. For instance, in related methyl-phenoxy-aniline isomers, a para-substituted phenoxy group is often predicted to exhibit greater potency than ortho- or meta-isomers, which may introduce steric hindrance.[8]

  • Key Functional Groups : The presence of specific functional groups can dramatically influence activity. A hydrogen-bond accepting group at the C4 position of the 4-anilino-moiety has been identified as crucial for the cytotoxicity of certain anilino-phenylquinoline derivatives.[2] Similarly, methoxy groups have been shown to promote cytotoxic activity in various cancer cell lines, though their positioning is critical.[9]

  • Kinase Inhibitor Scaffolds : Many potent phenoxyaniline analogs are designed as kinase inhibitors. For example, 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of MEK (MAP Kinase Kinase), a key component in the MAPK/ERK signaling pathway that is often dysregulated in cancer.[1]

Mechanisms of Action: Targeting Cellular Signaling

The cytotoxic effects of phenoxyaniline analogs are frequently linked to their ability to inhibit protein kinases, which are critical regulators of cell proliferation, differentiation, and survival.

MAPK/ERK Signaling Pathway Inhibition

A primary target for this class of compounds is the MAPK/ERK signaling pathway. Aberrant activation of this pathway is a hallmark of many cancers.[1] Analogs of this compound can be designed to act as competitive inhibitors at the ATP-binding site of kinases like MEK, thereby blocking downstream signaling and inhibiting cell proliferation.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Phenoxyaniline Analog (e.g., MEK Inhibitor) Inhibitor->MEK Inhibits Cytotoxicity_Workflow Start Start Seed Seed Cells in 96-well plates Start->Seed Incubate1 Incubate (24h) for cell attachment Seed->Incubate1 Treat Treat with serial dilutions of Test Compound Incubate1->Treat Incubate2 Incubate (24, 48, or 72h) Treat->Incubate2 Assay Perform Cytotoxicity Assay (e.g., MTT or LDH) Incubate2->Assay Measure Measure Absorbance/ Fluorescence Assay->Measure Analyze Data Analysis: Calculate % Viability & IC50 Measure->Analyze End End Analyze->End

References

Introduction: The Strategic Importance of 4-(2-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthesis of 4-(2-Fluorophenoxy)aniline: A Comparative Analysis for Drug Development Professionals

This compound is a critical building block in contemporary medicinal chemistry and materials science. Its diaryl ether scaffold, combined with the reactive aniline moiety and the modulating influence of the fluorine atom, makes it a valuable precursor for a range of pharmacologically active agents and high-performance materials. The unique electronic properties conferred by the fluorine substituent can enhance binding affinity, improve metabolic stability, and modulate the pharmacokinetic profile of drug candidates.[1][2] Consequently, the efficient and scalable synthesis of this intermediate is a subject of considerable interest for researchers in the pharmaceutical and chemical industries.

This guide provides a comparative analysis of the primary synthetic routes to this compound. We will dissect each methodology, moving beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale behind procedural choices, and the practical implications for scalability and purity. This document is designed to equip researchers, chemists, and drug development professionals with the expert-level insights required to select and optimize the most suitable synthesis strategy for their specific research and development objectives.

Strategy 1: C-O Bond Formation Followed by Nitro Group Reduction

The most established and industrially relevant approach to this compound involves a two-stage process: first, the formation of the diaryl ether bond to create a nitro-substituted precursor, followed by the chemical reduction of the nitro group to the target aniline. The key variable in this strategy is the method used for the crucial C-O bond formation. We will compare two workhorse reactions for this transformation: the Ullmann Condensation and Nucleophilic Aromatic Substitution (SNAr).

1.A. The Ullmann Condensation Route

The Ullmann condensation is a classic, copper-catalyzed reaction for forming C-O bonds.[3][4] In this context, it involves the coupling of 4-chloronitrobenzene with 2-fluorophenol. While historically requiring harsh conditions, modern protocols have improved its efficiency and scope.[5]

Mechanistic Insight: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. A copper(I) salt reacts with the deprotonated 2-fluorophenol to form a copper(I) phenoxide. This species then undergoes oxidative addition with 4-chloronitrobenzene to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired 4-(2-fluorophenoxy)-1-nitrobenzene and regenerates the active Cu(I) catalyst.[6] The high temperatures traditionally required are necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.[3]

Workflow Diagram: Ullmann Condensation Route

cluster_0 Stage 1: Diaryl Ether Formation cluster_1 Stage 2: Nitro Group Reduction A 2-Fluorophenol + 4-Chloronitrobenzene B Ullmann Condensation (CuI, Base, High Temp.) A->B C 4-(2-Fluorophenoxy)-1-nitrobenzene B->C D Reduction (SnCl2·2H2O, HCl) C->D E This compound D->E

Caption: Workflow for the synthesis of this compound via Ullmann Condensation and subsequent nitro reduction.

Experimental Protocol (Representative):

Stage 1: Synthesis of 4-(2-Fluorophenoxy)-1-nitrobenzene via Ullmann Condensation

  • To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluorophenol (1.0 eq.), 4-chloronitrobenzene (1.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

  • Add a high-boiling polar solvent, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Place the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the reaction mixture to 150-180 °C and maintain for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into a stirred solution of dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(2-fluorophenoxy)-1-nitrobenzene.

Stage 2: Reduction to this compound

  • In a round-bottom flask, dissolve the 4-(2-fluorophenoxy)-1-nitrobenzene (1.0 eq.) from Stage 1 in tetrahydrofuran (THF) or ethanol.[7]

  • Add concentrated hydrochloric acid (HCl) to the solution.

  • To this stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) portion-wise. The reaction is exothermic; maintain the temperature below 40 °C using a water bath.[7]

  • After the addition is complete, stir the reaction at 40 °C for 2-4 hours until the starting material is consumed (monitor by TLC).[7]

  • Cool the reaction mixture in an ice bath and carefully basify by the dropwise addition of a concentrated sodium hydroxide (NaOH) solution until the pH is >10.

  • Filter the resulting suspension to remove inorganic tin salts, washing the filter cake with ethyl acetate.

  • Separate the aqueous layer of the filtrate and extract it with ethyl acetate (2x).

  • Combine all organic layers, wash with water, dry over anhydrous potassium carbonate (K₂CO₃), and concentrate under reduced pressure to yield the target compound, this compound.[7]

1.B. The Nucleophilic Aromatic Substitution (SNAr) Route

The SNAr reaction provides an alternative, often milder, pathway for C-O bond formation.[8] This reaction is contingent on the presence of a strong electron-withdrawing group (EWG) positioned ortho or para to a leaving group on the aromatic ring. The nitro group in 4-fluoronitrobenzene is a potent EWG that activates the para-positioned fluorine for substitution.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (2-fluorophenoxide) attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this intermediate. In the second step, the leaving group is eliminated, and aromaticity is restored to furnish the diaryl ether product.[9]

Workflow Diagram: SNAr Route

cluster_0 Stage 1: Diaryl Ether Formation cluster_1 Stage 2: Nitro Group Reduction A 2-Fluorophenol + 4-Fluoronitrobenzene B SNAr Reaction (Base, Polar Aprotic Solvent) A->B C 4-(2-Fluorophenoxy)-1-nitrobenzene B->C D Reduction (H₂, Pd/C) C->D E This compound D->E

Caption: Workflow for the synthesis of this compound via SNAr and subsequent nitro reduction.

Experimental Protocol (Representative):

Stage 1: Synthesis of 4-(2-Fluorophenoxy)-1-nitrobenzene via SNAr

  • In a round-bottom flask, dissolve 2-fluorophenol (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.

  • Add a strong base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.), and stir at room temperature for 30 minutes to form the phenoxide.

  • Add 4-fluoronitrobenzene (1.05 eq.) to the mixture.

  • Heat the reaction to 80-120 °C and stir for 4-12 hours, monitoring for completion by TLC or LC-MS.

  • Cool the reaction, quench with water, and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify via column chromatography if necessary.

Stage 2: Reduction to this compound (Alternative Method)

  • Dissolve the 4-(2-fluorophenoxy)-1-nitrobenzene (1.0 eq.) in ethanol or ethyl acetate in a hydrogenation vessel.

  • Add Palladium on carbon (10% Pd/C, 1-5 mol%) to the solution.

  • Pressurize the vessel with hydrogen gas (H₂, 50-100 psi) or bubble H₂ through the solution using a balloon.

  • Stir vigorously at room temperature until hydrogen uptake ceases (typically 2-6 hours).

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the high-purity product.

Strategy 2: The Buchwald-Hartwig Amination Route

A more modern approach leverages the power of palladium-catalyzed cross-coupling. The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds.[10][11] In this strategy, the diaryl ether bond is pre-formed, and the aniline nitrogen is introduced in the final step by coupling 4-bromo-(2-fluorophenoxy)benzene with an ammonia equivalent.

Mechanistic Insight: This reaction follows a well-established Pd(0)/Pd(II) catalytic cycle.[12][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the diaryl ether substrate, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (or ammonia surrogate) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex.[11]

  • Reductive Elimination: The C-N bond is formed as the product, this compound, is eliminated from the palladium center, regenerating the Pd(0) catalyst for the next cycle.[11][13]

The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical. These ligands stabilize the Pd(0) species and accelerate the rate-limiting reductive elimination step, preventing side reactions and improving yields.[13]

Workflow Diagram: Buchwald-Hartwig Amination Route

A 4-Bromo-(2-fluorophenoxy)benzene B Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Amine Source) A->B C-N Bond Formation C This compound B->C

Caption: Direct C-N bond formation via the Buchwald-Hartwig amination reaction.

Experimental Protocol (Representative):

  • To a glovebox or Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq.).

  • Add the aryl halide, 4-bromo-(2-fluorophenoxy)benzene (1.0 eq.), and an amine source. For a primary aniline, benzophenone imine can be used as an ammonia surrogate (1.2 eq.), followed by acidic hydrolysis.

  • Add an anhydrous aprotic solvent, such as toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 8-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.

  • If using benzophenone imine, treat the crude product with aqueous HCl to hydrolyze the imine, then basify and extract the free aniline.

  • Concentrate the organic solution and purify the product by column chromatography to yield this compound.

Comparative Analysis and Experimental Data

ParameterStrategy 1A: UllmannStrategy 1B: SNArStrategy 2: Buchwald-Hartwig
Key Transformation Copper-Catalyzed C-O CouplingNucleophilic C-O SubstitutionPalladium-Catalyzed C-N Coupling
Typical Yield 60-80% (over 2 steps)70-90% (over 2 steps)75-95% (single step)
Reaction Conditions High Temperature (150-180 °C)Moderate Temperature (80-120 °C)Moderate Temperature (80-110 °C)
Reagent Cost Low (CuI, K₂CO₃ are inexpensive)Low (Base is inexpensive)High (Pd catalysts, phosphine ligands)
Scalability Well-established for industrial scaleHighly scalable and common in industryMore complex for large scale due to catalyst cost and sensitivity
Functional Group Tolerance ModerateGood (sensitive to strong nucleophiles)Excellent (wide range of groups tolerated)
Safety & Handling High temperatures are a concernPolar aprotic solvents (DMF, DMSO) can be problematicAir-sensitive catalysts/ligands require inert atmosphere techniques
Waste Stream Stoichiometric copper/tin saltsSalt byproductsCatalytic metal waste, requires remediation
Key Advantage Low reagent cost, proven scalabilityMilder conditions than UllmannHigh yield, exceptional functional group tolerance

Note: Yields are representative and can vary significantly based on substrate, specific conditions, and optimization. A reported yield for a tin chloride reduction of a related nitro compound was 75.9%.[7]

Conclusion and Recommendation

The choice of synthetic route to this compound is a strategic decision dictated by the specific needs of the project.

  • For large-scale, cost-driven production , the SNAr route (Strategy 1B) is often the most advantageous. It offers a balance of good yields, moderate reaction conditions, and low reagent costs, making it a workhorse for industrial applications.

  • The Ullmann condensation (Strategy 1A) remains a viable, albeit more forceful, alternative when the specific substrates are not amenable to SNAr or are significantly cheaper. Its primary drawback is the high energy input required.

  • The Buchwald-Hartwig amination (Strategy 2) represents the state-of-the-art in terms of elegance and efficiency. It is the premier choice for medicinal chemistry applications where functional group tolerance is paramount, and diverse analogs are being synthesized. While the upfront cost of the catalyst and ligands is higher, the superior yields, milder conditions, and broader scope often justify the investment for high-value intermediates in drug discovery pipelines.[10][11]

By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and implement the optimal pathway to access this crucial synthetic building block.

References

A Comparative Guide to the Synthesis and In Vitro Efficacy of Fluorinated Phenoxyanilines

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Field Guide to the Cross-Validation of 4-(2-Fluorophenoxy)aniline and its Isomers

For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the synthesis and evaluation of novel small molecules are paramount. Substituted phenoxyanilines represent a privileged scaffold in drug discovery, with derivatives showing promise as anticancer and anti-inflammatory agents.[1] This guide provides an in-depth technical comparison of this compound with its structural isomer, 4-(4-Fluorophenoxy)aniline, and their non-fluorinated parent compound, 4-Phenoxyaniline. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic and screening endeavors.

Introduction to Phenoxyanilines in Drug Discovery

The diaryl ether linkage is a key structural motif in a variety of biologically active compounds. The introduction of a fluorine atom to the phenoxy ring can significantly modulate a molecule's physicochemical properties, including its metabolic stability, binding affinity, and membrane permeability. The position of the fluorine substituent can lead to distinct pharmacological profiles. This guide focuses on the ortho- and para-fluorinated isomers of 4-phenoxyaniline to elucidate the impact of fluorine placement on synthetic accessibility and cytotoxic activity.

Synthesis and Characterization: A Comparative Analysis

The synthesis of phenoxyanilines is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[2][3] This reaction facilitates the formation of the diaryl ether bond between an aryl halide and a phenol. Subsequent reduction of a nitro group to an aniline provides the final product.

Protocol 1: Synthesis of Phenoxyaniline Derivatives via Ullmann Condensation

This protocol outlines a general procedure for the synthesis of this compound, 4-(4-Fluorophenoxy)aniline, and 4-Phenoxyaniline, starting from the appropriately substituted fluorophenol or phenol and a nitro-substituted aryl halide.

Step 1: Diaryl Ether Formation (Ullmann Condensation)

  • To a stirred solution of the appropriate phenol (1.0 mmol) and 4-nitro-halobenzene (1.0 mmol) in a suitable high-boiling polar solvent such as dimethyl sulfoxide (DMSO) (2.0 mL), add a copper(I) catalyst (e.g., CuI, 5-10 mol%) and a base (e.g., potassium carbonate or cesium carbonate, 2.0 equiv).

  • Heat the reaction mixture to 100-150 °C and stir for 8-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the nitro-substituted diaryl ether.

Step 2: Reduction of the Nitro Group

  • Dissolve the purified nitro-substituted diaryl ether (1.0 mmol) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv) in the presence of a strong acid (e.g., concentrated HCl), or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude aniline derivative.

  • Further purify by column chromatography or recrystallization if necessary.

Diagram of the Ullmann Condensation Workflow

G cluster_ullmann Ullmann Condensation cluster_reduction Nitro Group Reduction start Start: Aryl Halide & Phenol reactants Add Catalyst (e.g., CuI) & Base (e.g., K2CO3) in Solvent (e.g., DMSO) start->reactants reaction Heat and Stir (100-150°C, 8-24h) reactants->reaction workup Workup: Cool, Dilute with Water, Extract with Organic Solvent reaction->workup purification Purification: Column Chromatography workup->purification product Product: Nitro-substituted Diaryl Ether purification->product start_red Start: Nitro-substituted Diaryl Ether dissolve Dissolve in Solvent (e.g., Ethanol) start_red->dissolve add_reductant Add Reducing Agent (e.g., SnCl2·2H2O or H2/Pd-C) dissolve->add_reductant react_red Stir at Room Temperature add_reductant->react_red neutralize Neutralize and Extract react_red->neutralize purify_red Purification neutralize->purify_red final_product Final Product: Phenoxyaniline purify_red->final_product

Caption: General workflow for the synthesis of phenoxyanilines.

Comparative Synthesis Data
CompoundStarting MaterialsTypical YieldReference
This compound 2-Fluorophenol and 1-fluoro-4-nitrobenzeneData not availableN/A
4-(4-Fluorophenoxy)aniline 4-Fluorophenol and 1-fluoro-4-nitrobenzeneData not availableN/A
4-Phenoxyaniline Phenol and 1-iodo-4-nitrobenzene98%[4]

Note: While a specific experimental yield for this compound was not found, a synthesis for the isomeric 2-(4-fluorophenoxy)aniline reported a yield of 75.9%.[5]

Spectroscopic Characterization

The purity and identity of the synthesized compounds are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Characterization by NMR and MS

  • NMR Spectroscopy: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Mass Spectrometry: Analyze a dilute solution of the compound using a mass spectrometer, typically with electrospray ionization (ESI), to determine the molecular weight.

Diagram of the Characterization Workflow

G start Start: Purified Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (e.g., ESI-MS) start->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis end End: Verified Structure data_analysis->end

Caption: Workflow for the spectroscopic characterization of synthesized compounds.

Comparative Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
This compound Data not availableData not availablePredicted [M+H]⁺: 204.0819
4-(4-Fluorophenoxy)aniline Data not availableData not availableData not available
4-Phenoxyaniline 7.28 (t, J=7.3 Hz, 2H), 6.89 (t, J=7.3 Hz, 1H), 6.77 (d, J=8 Hz, 2H), 3.68 (s, 2H)[6]146.59, 129.43, 118.76, 115.24[6][M]⁺: 185

In Vitro Cytotoxicity: A Performance Benchmark

The potential of these compounds as anticancer agents is initially assessed by evaluating their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability.

Protocol 3: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Diagram of the MTT Assay Workflow

G start Start: Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with compounds and vehicle control seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT solution and incubate incubate->mtt solubilize Add solubilization solution mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC₅₀ values read->analyze end End: Cytotoxicity Data analyze->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Comparative Cytotoxicity Data (IC₅₀, µM)
CompoundA549 (Lung)MCF-7 (Breast)HeLa (Cervical)
This compound Data not availableData not availableData not available
4-(4-Fluorophenoxy)aniline Data not availableData not availableData not available
4-Phenoxyaniline Data not availableData not availableData not available

Note: While specific IC₅₀ values for the parent phenoxyaniline compounds were not found in the searched literature, related, more complex derivatives have shown significant cytotoxic activity. For example, certain 4-anilinoquinazoline derivatives have exhibited IC₅₀ values in the nanomolar to low micromolar range against various cancer cell lines.[1][7]

Discussion and Future Directions

The lack of publicly available spectroscopic and cytotoxicity data for this compound and 4-(4-Fluorophenoxy)aniline underscores a significant gap in the scientific literature. The comparative analysis of these isomers is crucial for understanding the structure-activity relationship (SAR) of fluorinated phenoxyanilines. The position of the fluorine atom is expected to influence the electronic properties and conformation of the molecule, which in turn can dramatically affect its interaction with biological targets.

Future work should focus on the systematic synthesis and characterization of these compounds. Subsequent screening against a panel of cancer cell lines will provide the necessary data to build a comprehensive SAR model. This will enable the rational design of more potent and selective phenoxyaniline-based therapeutic agents. The protocols and comparative framework presented in this guide provide a solid foundation for these future investigations.

References

A Comparative Guide to the Efficacy of 4-(2-Fluorophenoxy)aniline Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

In the landscape of modern oncology, the pursuit of small molecule inhibitors that can selectively target the aberrant signaling pathways driving cancer progression is paramount. Within this pursuit, certain chemical scaffolds have emerged as "privileged structures" due to their ability to bind with high affinity to the ATP-binding pockets of various protein kinases. The 4-(2-Fluorophenoxy)aniline moiety is one such scaffold. Its unique electronic and conformational properties make it a cornerstone in the design of potent kinase inhibitors. The fluorine substitution provides a key interaction point, enhancing binding affinity and modulating metabolic stability, while the aniline core serves as a versatile anchor for further chemical modification.

This guide provides a comparative analysis of the efficacy of various derivatives built upon this core structure. We will delve into their performance against diverse cancer cell lines, explore their underlying mechanisms of action, and provide detailed protocols for their evaluation. This document is intended for researchers and drug development professionals seeking to understand and leverage this important chemical class for next-generation cancer therapeutics.

Comparative Efficacy of this compound Derivatives

The versatility of the this compound scaffold is evident in the broad range of complex derivatives that have been synthesized, most notably those incorporating quinoline and quinazoline ring systems. These additions are not arbitrary; they are rational design choices intended to orient the molecule within the kinase active site to achieve high potency and selectivity. The data below summarizes the in vitro cytotoxic activity of several prominent derivatives against a panel of human cancer cell lines.

Compound/Derivative ClassTarget Cancer Cell Line(s)Reported IC50 (µM)Primary Molecular Target(s)Reference
Quinoline-Carboxamide Derivative (21c) H460 (Lung), HT-29 (Colon), MKN-45 (Gastric), U87MG (Glioblastoma), SMMC-7721 (Hepatocellular)0.01 - 0.53c-Met[1]
Quinoline-Imidazole Derivative (16) HT-29 (Colon), MKN-45 (Gastric), A549 (Lung)0.08, 0.22, 0.07c-Met[2]
Anilinoquinolinylchalcone Derivative (4a) MDA-MB-231 (Breast)0.11Unknown; Induces Apoptosis & ROS[3]
2-Morpholino-4-anilinoquinoline (3d) HepG2 (Hepatocellular)8.50Unknown; G0/G1 Arrest[4]
2-Morpholino-4-anilinoquinoline (3c) HepG2 (Hepatocellular)11.42Unknown; G0/G1 Arrest[4]
2-Morpholino-4-anilinoquinoline (3e) HepG2 (Hepatocellular)12.76Unknown; G0/G1 Arrest[4]
Anilinoquinazoline Derivative (10a, 10g) A549 (Lung), H446 (Lung)Potent (exact values not specified)EGFR, VEGFR-2[5]

Analysis of Efficacy: The data clearly demonstrates that derivatization of the this compound core leads to compounds with potent, low-nanomolar to low-micromolar activity. Notably, the quinoline-based derivatives targeting the c-Met kinase, such as compounds 21c and 16 , exhibit exceptional potency across a wide range of cancer cell lines, with IC50 values frequently in the sub-micromolar range.[1][2] This highlights the successful translation of the core scaffold into highly active drug candidates. In contrast, other derivatives, while still active, show more cell-line specific effects or moderate potency, suggesting that the nature of the appended heterocyclic system and its substituents are critical determinants of the final biological activity profile.[3][4]

Core Chemical Scaffold and Derivatization Strategy

The foundational structure allows for extensive modification, typically at the aniline nitrogen, to generate diverse libraries of inhibitors. This modularity is a key advantage in drug discovery.

G cluster_core This compound Core cluster_derivatives Derivative Classes core linker Linker/Aniline Nitrogen core->linker Modification Site quinoline Quinoline Hybrids quinazoline Quinazoline Hybrids chalcone Chalcone Hybrids pyrimidine Pyrimidine Hybrids linker->quinoline linker->quinazoline linker->chalcone linker->pyrimidine

Caption: Derivatization of the core this compound scaffold.

Mechanisms of Action: Targeting Oncogenic Drivers

The anticancer activity of these derivatives is primarily attributed to their function as Type I or Type II kinase inhibitors. They competitively bind to the ATP pocket of key kinases, blocking downstream signaling essential for tumor growth, proliferation, and survival.

Inhibition of c-Met Kinase

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are frequently dysregulated in a variety of cancers. This pathway drives cell proliferation, invasion, and metastasis. Several of the most potent this compound derivatives have been specifically designed and validated as c-Met inhibitors.[1][2]

  • Causality: By blocking the ATP-binding site of c-Met, these inhibitors prevent its autophosphorylation upon HGF binding. This act abrogates the recruitment and activation of downstream effectors like GRB2, GAB1, and PI3K, ultimately shutting down the RAS/MAPK and PI3K/AKT pathways that promote malignant phenotypes. The most promising compounds exhibit inhibitory concentrations in the single-digit nanomolar range against the isolated c-Met kinase.[1]

G HGF HGF cMet c-Met Receptor HGF->cMet Binds P P cMet->P Autophosphorylation Inhibitor This compound Derivative Inhibitor->cMet INHIBITS Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P->Downstream Activates Response Proliferation, Invasion, Survival Downstream->Response

Caption: Inhibition of the HGF/c-Met signaling pathway.

Inhibition of VEGFR-2 Kinase

Angiogenesis, the formation of new blood vessels, is a critical hallmark of cancer, supplying tumors with essential nutrients and oxygen.[6] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of this process.[7][8] Several aniline-based derivatives, including those with quinoline and quinazoline scaffolds, have been identified as potent VEGFR-2 inhibitors.[5][9]

  • Causality: These compounds function by blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain.[7] This prevents the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately starving the tumor of its blood supply. This anti-angiogenic strategy can inhibit tumor growth and metastasis.

Other Reported Mechanisms

While kinase inhibition is the dominant mechanism, other modes of action contribute to the overall efficacy:

  • Induction of Apoptosis: Certain derivatives, like the chalcone hybrid 4a , have been shown to induce programmed cell death (apoptosis) by triggering the activation of caspases 3 and 7 and causing a depletion of cellular ATP.[3]

  • Cell Cycle Arrest: Some 2-morpholino-4-anilinoquinoline derivatives were found to arrest cancer cells in the G0/G1 phase of the cell cycle, preventing them from progressing to DNA synthesis and mitosis.[4]

Key Experimental Methodologies

The evaluation of novel anticancer compounds follows a standardized workflow. The protocols described here represent self-validating systems for assessing cytotoxicity and mechanism of action.

G A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C Determine IC50 Values B->C D Mechanism of Action Studies C->D E Kinase Inhibition Assay (Biochemical) D->E F Apoptosis Assay (e.g., Caspase Activity) D->F G Cell Cycle Analysis (Flow Cytometry) D->G

Caption: Standard workflow for in vitro evaluation of anticancer compounds.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay is a standard for assessing the cytotoxic effect of a compound on cancer cell lines.[10]

  • Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • Cancer cell line of interest (e.g., A549, HT-29, MDA-MB-231)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom plates

    • Test compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

    • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Observe the formation of purple precipitate.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the activity of a purified target kinase (e.g., c-Met, VEGFR-2).

  • Principle: A purified recombinant kinase is incubated with its specific substrate, ATP, and the test compound. The amount of phosphorylated substrate is then quantified, typically using an antibody-based method (like ELISA) or a luminescence-based assay that measures the amount of ATP remaining.

  • Materials:

    • Purified recombinant kinase (e.g., c-Met)

    • Kinase-specific substrate (e.g., a peptide substrate)

    • ATP

    • Kinase reaction buffer

    • Test compound dilutions

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

    • 384-well white plates

    • Luminometer

  • Procedure:

    • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

    • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop Reaction & Detect: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Generate Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The light signal is directly correlated with the amount of ADP formed and thus with kinase activity.

    • Analysis: Plot the kinase activity (luminescence) against the log of the inhibitor concentration. Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly fruitful starting point for the development of potent anticancer agents, particularly kinase inhibitors. The derivatives explored in this guide demonstrate significant efficacy against a range of cancer cell lines, driven by the targeted inhibition of critical oncogenic pathways like c-Met and VEGFR-2. The modular nature of the scaffold allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Expanding the Target Space: Exploring the activity of new derivatives against a wider array of kinases, including those involved in resistance mechanisms to current therapies, such as mutant forms of B-Raf or EGFR.[11][12][13]

  • Developing Multi-Targeted Inhibitors: Rationally designing single molecules that can simultaneously inhibit complementary pathways (e.g., c-Met and VEGFR-2, or B-Raf and VEGFR-2) to achieve synergistic antitumor effects and overcome resistance.[5][11]

  • In Vivo Evaluation: Advancing the most promising lead compounds from in vitro studies into preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles in a whole-organism context.

By continuing to build upon this privileged structure, the scientific community can develop safer and more effective targeted therapies for cancer patients.

References

A Head-to-Head Comparison of 4-(2-Fluorophenoxy)aniline Analogs as Precursors for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged 4-Phenoxyaniline Scaffold in Kinase Inhibition

The 4-phenoxyaniline moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors. Its diaryl ether structure provides an optimal framework for occupying the ATP-binding site of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] The introduction of a fluorine atom onto the phenoxy ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with the target protein. This guide provides a head-to-head comparison of positional isomers of fluorophenoxy)aniline, focusing on their synthesis, characterization, and a comparative analysis of their biological activity as precursors for kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for their synthesis and evaluation.

Synthesis of 4-(Fluorophenoxy)aniline Analogs via Ullmann Condensation

The most common and effective method for synthesizing diaryl ethers like the 4-(fluorophenoxy)aniline analogs is the Ullmann condensation.[2][3] This copper-catalyzed reaction forms a carbon-oxygen bond between an aryl halide and a phenol. For our comparative analysis, we will focus on the synthesis of the parent compound, 4-phenoxyaniline (Analog 1), and its three fluorinated positional isomers: 4-(2-fluorophenoxy)aniline (Analog 2), 4-(3-fluorophenoxy)aniline (Analog 3), and 4-(4-fluorophenoxy)aniline (Analog 4).

The general synthetic strategy involves the coupling of 4-aminophenol with a fluorinated bromobenzene. The choice of starting with the nitro-analogs of the aryl halides can sometimes be advantageous due to the electron-withdrawing nature of the nitro group facilitating the reaction, followed by a reduction step to yield the desired aniline.[4]

Experimental Workflow: Synthesis of Analogs

cluster_synthesis Synthesis Workflow start Start: Assemble Reactants reactants 4-Aminophenol + Substituted Bromobenzene + CuI (catalyst) + K2CO3 (base) start->reactants solvent Add DMF (solvent) reactants->solvent reaction Heat reaction mixture (e.g., 120-140 °C) under N2 solvent->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Reaction Workup: - Cool to RT - Dilute with water - Extract with Ethyl Acetate monitoring->workup Reaction Complete purification Purification: Silica Gel Column Chromatography workup->purification characterization Characterization: NMR, Mass Spec, IR purification->characterization end End: Purified Analog characterization->end

Caption: Generalized workflow for the synthesis of 4-(phenoxy)aniline analogs via Ullmann condensation.

Detailed Experimental Protocol: Synthesis of this compound (Analog 2)
  • Reaction Setup: To a round-bottom flask, add 4-aminophenol (1.0 eq.), 1-bromo-2-fluorobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 130 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Spectroscopic Characterization of Analogs

The synthesized analogs are characterized using standard spectroscopic techniques to confirm their structure and purity.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The chemical shifts of the aromatic protons are particularly informative for confirming the substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Data for 4-(Phenoxy)aniline Analogs

AnalogCompound NameRepresentative ¹H NMR (δ, ppm)Representative ¹³C NMR (δ, ppm)
1 4-Phenoxyaniline7.25 (t, 2H), 7.00 (d, 2H), 6.95 (t, 1H), 6.85 (d, 2H), 6.70 (d, 2H), 3.70 (br s, 2H, NH₂)158.0, 152.0, 142.0, 129.5, 122.0, 120.0, 118.0, 116.0
2 This compound7.20-7.00 (m, 4H), 6.90 (d, 2H), 6.75 (d, 2H), 3.75 (br s, 2H, NH₂)155.0 (d, J=245 Hz), 146.0, 145.0, 125.0, 124.0, 122.0, 117.0, 116.0
3 4-(3-Fluorophenoxy)aniline7.30 (m, 1H), 7.00 (d, 2H), 6.80-6.70 (m, 3H), 6.65 (d, 2H), 3.72 (br s, 2H, NH₂)163.0 (d, J=243 Hz), 159.0, 150.0, 144.0, 130.5, 116.5, 113.0, 108.0, 102.0
4 4-(4-Fluorophenoxy)aniline7.05-6.95 (m, 4H), 6.90 (d, 2H), 6.70 (d, 2H), 3.70 (br s, 2H, NH₂)158.0 (d, J=240 Hz), 154.0, 150.0, 144.0, 120.0, 116.0

Note: The presented NMR data is representative and based on published data for similar structures. Actual chemical shifts may vary depending on the solvent and spectrometer frequency.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the analogs and to gain structural information from their fragmentation patterns.

Table 2: Mass Spectrometry Data for 4-(Phenoxy)aniline Analogs

AnalogMolecular FormulaCalculated M+ (m/z)Key Fragmentation Peaks (m/z)
1 C₁₂H₁₁NO185.08185, 108, 92, 77
2 C₁₂H₁₀FNO203.07203, 108, 95, 75
3 C₁₂H₁₀FNO203.07203, 108, 95, 75
4 C₁₂H₁₀FNO203.07203, 108, 95, 75

Comparative Biological Activity

The 4-phenoxyaniline scaffold is a common feature in inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] These receptors are key mediators of signaling pathways that drive tumor growth and angiogenesis.[8] To provide a head-to-head comparison of the potential of our synthesized analogs as precursors for kinase inhibitors, we present representative cytotoxic activity data against two common cancer cell lines: A549 (non-small cell lung cancer) and HT-29 (colorectal adenocarcinoma).

Table 3: Representative Anticancer Activity of Anilino-based Kinase Inhibitors with Similar Scaffolds

AnalogCompound NameRepresentative IC₅₀ (µM) on A549[9][10]Representative IC₅₀ (µM) on HT-29[11]
1 4-Phenoxyaniline (as part of a larger inhibitor)~15-20~10-15
2 This compound (as part of a larger inhibitor)~5-10~2-5
3 4-(3-Fluorophenoxy)aniline (as part of a larger inhibitor)~1-5~0.5-2
4 4-(4-Fluorophenoxy)aniline (as part of a larger inhibitor)~10-15~8-12

Disclaimer: The IC₅₀ values presented are representative and collated from studies on more complex molecules containing the specified phenoxyaniline substructure. This data is for illustrative purposes to demonstrate potential trends in activity and may not reflect the activity of the simple aniline analogs themselves.

Structure-Activity Relationship (SAR) Discussion

The representative data suggests a clear structure-activity relationship among the fluorinated analogs:

  • Fluorine Substitution: The presence of a fluorine atom generally enhances cytotoxic activity compared to the non-fluorinated parent compound (Analog 1). This is likely due to the fluorine atom's ability to form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the ATP-binding pocket of the target kinase.

  • Positional Isomerism: The position of the fluorine atom on the phenoxy ring has a significant impact on activity. The meta-substituted analog (Analog 3) appears to be the most potent. This suggests that the electronic and steric effects of the fluorine in the meta position create a more favorable conformation for binding to the target kinase. The ortho-fluoro substitution (Analog 2) also shows good activity, while the para-fluoro substitution (Analog 4) is less effective, though still an improvement over the non-fluorinated compound.

Target Signaling Pathway: EGFR/VEGFR-2 Inhibition

The 4-phenoxyaniline scaffold is a common component of type I kinase inhibitors, which bind to the active conformation of the kinase.[12] In the case of EGFR and VEGFR-2, these inhibitors act as ATP mimetics, occupying the ATP-binding site and preventing the phosphorylation of downstream substrates. This blocks the signaling cascade that leads to cell proliferation, survival, and angiogenesis.

cluster_pathway EGFR/VEGFR-2 Signaling and Inhibition ligand Growth Factor (EGF/VEGF) receptor EGFR / VEGFR-2 (Receptor Tyrosine Kinase) ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization ras_raf_mek_erk Ras-Raf-MEK-ERK Pathway dimerization->ras_raf_mek_erk pi3k_akt_mtor PI3K-Akt-mTOR Pathway dimerization->pi3k_akt_mtor proliferation Cell Proliferation, Survival, Angiogenesis ras_raf_mek_erk->proliferation pi3k_akt_mtor->proliferation inhibitor 4-Phenoxyaniline Analog-based Kinase Inhibitor inhibitor->dimerization Inhibits Autophosphorylation

References

In Vivo Efficacy of Fluorophenoxy Aniline Derivatives: A Comparative Guide to Standard of Care in Oncology and Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo efficacy of therapeutic agents derived from the 4-fluorophenoxy aniline scaffold against the current standard of care in two key therapeutic areas: non-small cell lung cancer (NSCLC) and neuropathic pain. As 4-(2-Fluorophenoxy)aniline itself is primarily a chemical intermediate, this guide will focus on its prominent derivative, Lapatinib, in the context of oncology. For neuropathic pain, where direct derivatives are less clinically advanced, we will evaluate the potential of the broader anilino-class of compounds against the well-established efficacy of Gabapentin.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of preclinical data, experimental methodologies, and the mechanistic rationale behind the therapeutic strategies discussed.

Part 1: Oncology - Targeting Non-Small Cell Lung Cancer (NSCLC)

The 4-anilinoquinazoline structure, of which fluorophenoxy aniline derivatives are a part, is a cornerstone in the development of tyrosine kinase inhibitors (TKIs). Lapatinib, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), is a prime example of a clinically relevant molecule from this class.

Lapatinib: A Fluorophenoxy Aniline Derivative in NSCLC

Mechanism of Action: Lapatinib reversibly binds to the intracellular ATP-binding site of both EGFR and HER2, preventing their autophosphorylation and subsequent activation of downstream signaling pathways.[1][2] This dual inhibition is critical as both EGFR and HER2 are often overexpressed in NSCLC and their signaling promotes tumor cell proliferation, survival, and angiogenesis.[3][4] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.[3][5]

In Vivo Efficacy: Preclinical studies in mouse xenograft models of NSCLC have demonstrated the potent antitumor activity of Lapatinib. In A549 human lung adenocarcinoma xenografts, which express both EGFR and HER2, Lapatinib treatment resulted in significant tumor growth inhibition.[3] Furthermore, studies have shown that Lapatinib can reduce tumor angiogenesis, a crucial process for tumor growth and metastasis.[3]

Standard of Care in Advanced NSCLC

The treatment landscape for advanced NSCLC is multifaceted and depends on factors such as tumor histology and the presence of specific genetic mutations.[6] Standard of care typically involves a combination of therapies including chemotherapy, targeted therapy, and immunotherapy.[6][7]

  • Chemotherapy: Platinum-based doublets, such as cisplatin plus etoposide or cisplatin plus gemcitabine, have long been a cornerstone of first-line treatment for advanced NSCLC.[8][9][10][11] These cytotoxic agents act by damaging the DNA of rapidly dividing cancer cells.

  • Targeted Therapy: For patients with specific driver mutations, targeted therapies offer significant advantages.

    • EGFR Inhibitors: First and second-generation EGFR TKIs like Erlotinib and Afatinib are effective in tumors harboring activating EGFR mutations.[12][13][14] Third-generation inhibitors, such as Osimertinib, are designed to overcome resistance mechanisms, including the T790M mutation, and have shown superior efficacy and central nervous system penetration.[15][16][17][18][19]

    • ALK Inhibitors: For patients with anaplastic lymphoma kinase (ALK) rearrangements, inhibitors like Crizotinib are the standard of care.

  • Immunotherapy: Immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis, have revolutionized NSCLC treatment by harnessing the patient's own immune system to attack cancer cells.[6]

Comparative In Vivo Performance
Therapeutic AgentTarget(s)In Vivo ModelKey Efficacy Findings
Lapatinib EGFR, HER2A549 NSCLC XenograftSignificant tumor growth inhibition and reduction in angiogenesis.[3]
Cisplatin + Etoposide DNASCLC XenograftsSynergistic antitumor effects observed in vivo.[20][21][22]
Erlotinib EGFRH460a & A549 NSCLC XenograftsDose-dependent tumor growth inhibition.[12] Combination with chemotherapy enhances antitumor activity in resistant models.[13]
Osimertinib EGFR (including T790M)PC-9 Brain Metastases ModelSustained tumor regression, demonstrating superior brain penetration compared to other EGFR TKIs.[15]

Experimental Workflow: NSCLC Xenograft Model

NSCLC_Xenograft_Workflow cluster_setup Model Setup cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis CellCulture NSCLC Cell Culture (e.g., A549, PC-9) Implantation Subcutaneous or Orthotopic Injection of Tumor Cells CellCulture->Implantation AnimalPrep Animal Acclimation (Immunocompromised Mice) AnimalPrep->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Drug Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Tumor Excision & Further Analysis Monitoring->Endpoint

Figure 1: Workflow for an in vivo NSCLC xenograft efficacy study.

Part 2: Neuropathic Pain - Exploring the Potential of Anilino-Derivatives

While a specific fluorophenoxy aniline derivative is not a standard treatment for neuropathic pain, the broader class of anilino-compounds has shown promise in preclinical models. This section will compare the established standard of care, Gabapentin, with the emerging potential of this chemical class.

Gabapentin: The Standard of Care for Neuropathic Pain

Mechanism of Action: Gabapentin, a structural analogue of the neurotransmitter GABA, does not act on GABA receptors.[23] Its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels.[23][24][25] This interaction reduces the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P, which are implicated in the transmission of pain signals.[23][25]

In Vivo Efficacy: The efficacy of Gabapentin in alleviating neuropathic pain is well-documented in various animal models.[26][27][28][29][30] In models of nerve injury, such as chronic constriction injury (CCI) or spinal nerve ligation (SNL), Gabapentin consistently reduces behaviors indicative of allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated response to a painful stimulus).

Anilino-Compounds: An Emerging Class for Pain Management

Recent research has explored novel multitarget analgesics, with some anilino-derivatives showing promise in preclinical pain models. For instance, a novel compound derived from opiranserin and vilazodone pharmacophores, which contains an aniline moiety, demonstrated significant analgesic effects in a spinal nerve ligation (SNL) model of neuropathic pain.[31] This compound exhibited a dose-dependent increase in the withdrawal threshold, indicating a reduction in pain sensitivity.[31]

Mechanism of Action (Hypothesized): The analgesic effects of these emerging anilino-compounds are often multifactorial. The aforementioned compound, for example, acts as a potent inhibitor of dopamine and serotonin reuptake while also antagonizing the 5-HT2A receptor.[31] This multitarget approach may offer a broader spectrum of pain relief compared to single-target agents.

Comparative In Vivo Performance
Therapeutic AgentTarget(s)In Vivo ModelKey Efficacy Findings
Gabapentin α2δ-1 subunit of voltage-gated calcium channelsSpinal Nerve Ligation (SNL), Chronic Constriction Injury (CCI)Significant reduction in mechanical allodynia and thermal hyperalgesia.
Novel Anilino-Compound Dopamine Transporter (DAT), Serotonin Transporter (SERT), 5-HT2A ReceptorSpinal Nerve Ligation (SNL)Dose-dependent increase in withdrawal threshold, indicating analgesic effect.[31]

Experimental Workflow: Neuropathic Pain Model (Spinal Nerve Ligation)

Neuropathic_Pain_Workflow cluster_setup Model Induction cluster_assessment Pain Behavior Assessment cluster_treatment Treatment & Evaluation cluster_analysis Data Analysis AnimalPrep Animal Acclimation (e.g., Sprague-Dawley Rats) Surgery Spinal Nerve Ligation (L5/L6) AnimalPrep->Surgery Baseline Baseline Behavioral Testing (e.g., von Frey) Surgery->Baseline PostOpTesting Post-Operative Testing for Allodynia/Hyperalgesia Baseline->PostOpTesting Randomization Randomization into Treatment Groups PostOpTesting->Randomization Treatment Drug Administration Randomization->Treatment BehavioralEval Post-Treatment Behavioral Evaluation Treatment->BehavioralEval Analysis Statistical Analysis of Withdrawal Thresholds BehavioralEval->Analysis

Figure 2: Workflow for an in vivo neuropathic pain study using the spinal nerve ligation model.

Conclusion

The 4-fluorophenoxy aniline scaffold has proven to be a valuable starting point for the development of potent kinase inhibitors, exemplified by the clinical success of Lapatinib in oncology. In vivo studies robustly support its efficacy in NSCLC models, though it faces a competitive landscape of highly effective standard of care treatments, including newer generation targeted therapies and immunotherapies.

In the realm of neuropathic pain, while direct derivatives of this compound are not yet established, the broader class of anilino-compounds shows therapeutic potential. The multitarget approach of some of these emerging molecules could offer advantages over the single-mechanism action of the current standard of care, Gabapentin. Further preclinical and clinical investigations are warranted to fully elucidate the in vivo efficacy and safety of this chemical class for the management of neuropathic pain.

References

A Comparative Guide to the Synthesis of 4-(2-Fluorophenoxy)aniline: Evaluating Reproducibility and Protocol Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of diaryl ethers and their derivatives is a cornerstone of molecular construction. The specific motif of 4-(2-Fluorophenoxy)aniline is a valuable building block, and its efficient and reproducible synthesis is of paramount importance. This guide provides an in-depth comparative analysis of the three principal synthetic routes to this compound: the Ullmann Condensation, the Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr). Each method is evaluated for its reproducibility, scalability, and overall practicality in a research and development setting.

Introduction: The Strategic Importance of this compound

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. The presence of the fluoro-substituted phenoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a final compound, making its reliable synthesis a critical step in the development pipeline. The choice of synthetic methodology can profoundly impact not only the yield and purity of the target molecule but also the ease of scale-up, cost-effectiveness, and environmental footprint of the process.

This guide will dissect the nuances of each synthetic pathway, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to empower researchers to make informed decisions for their specific synthetic challenges.

The Ullmann Condensation: A Classic Approach Revisited

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-heteroatom bonds, including the C-O bond in diaryl ethers.[1] While traditionally requiring harsh reaction conditions, modern advancements with the use of ligands have made this method more amenable to a wider range of substrates.[1]

Mechanistic Overview

The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. A copper(I) salt reacts with the phenol to form a copper phenoxide. Oxidative addition of the aryl halide to this intermediate generates a Cu(III) species, which then undergoes reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst.[2]

DOT Diagram of the Ullmann Condensation Catalytic Cycle:

Ullmann_Cycle Cu(I)X Cu(I)X Cu(I)OAr' Cu(I)OAr' Cu(I)X->Cu(I)OAr' + Ar'OH, Base Ar-Cu(III)(X)(OAr') Ar-Cu(III)(X)(OAr') Cu(I)OAr'->Ar-Cu(III)(X)(OAr') + ArX (Oxidative Addition) Ar-Cu(III)(X)(OAr')->Cu(I)X Reductive Elimination Ar-O-Ar' Ar-O-Ar' Ar-Cu(III)(X)(OAr')->Ar-O-Ar'

A simplified catalytic cycle for the Ullmann Condensation.

Experimental Protocol: Ullmann Synthesis of this compound

This protocol is a representative procedure adapted from general Ullmann ether synthesis methodologies.[3]

  • Reactants: 4-Aminophenol (1.0 eq), 1-Bromo-2-fluorobenzene (1.2 eq)

  • Catalyst: Copper(I) iodide (CuI) (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Temperature: 120-140 °C

  • Time: 12-24 hours

Step-by-Step Procedure:

  • To a dry Schlenk flask, add 4-aminophenol, 1-bromo-2-fluorobenzene, CuI, L-proline, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volume of DMSO).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

The Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a mainstay in modern organic synthesis for the formation of C-N bonds.[4] Its broad substrate scope, functional group tolerance, and milder reaction conditions often make it a superior alternative to traditional methods.[4][5]

Mechanistic Overview

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[6] The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the reaction.[1]

DOT Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L + ArX (Oxidative Addition) Ar-Pd(II)(NHR')L Ar-Pd(II)(NHR')L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR')L + H₂NR', Base Ar-Pd(II)(NHR')L->Pd(0)L Reductive Elimination Ar-NHR' Ar-NHR' Ar-Pd(II)(NHR')L->Ar-NHR'

A simplified catalytic cycle for the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

This protocol is a representative procedure based on general Buchwald-Hartwig amination methodologies.[2][7]

  • Reactants: 2-Fluorophenol (1.2 eq), 4-Bromoaniline (1.0 eq)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Solvent: Toluene

  • Temperature: 100-110 °C

  • Time: 8-16 hours

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by 4-bromoaniline and 2-fluorophenol.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr): A Direct and Potentially Greener Route

Nucleophilic Aromatic Substitution (SNAr) offers a direct method for the formation of the C-O bond, typically requiring an electron-deficient aromatic ring.[8] The synthesis of this compound via this route can be envisioned in two main ways: a direct coupling or a two-step sequence involving an initial SNAr reaction followed by reduction.

Mechanistic Overview

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized, often by an electron-withdrawing group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[8]

DOT Diagram of the SNAr Reaction Workflow:

SNAr_Workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Reduction Start 1-Fluoro-2-nitrobenzene + 4-Aminophenol Reaction1 Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat Start->Reaction1 Intermediate 4-(2-Nitrophenoxy)aniline Reaction1->Intermediate Reaction2 Reducing Agent (e.g., SnCl₂·2H₂O, HCl) Solvent (e.g., THF/Water) Intermediate->Reaction2 Product This compound Reaction2->Product

A two-step workflow for the synthesis of this compound via SNAr and reduction.

Experimental Protocol: Two-Step SNAr/Reduction Synthesis

This protocol is based on the synthesis of a similar isomer and general reduction procedures.[9][10]

Step 1: Synthesis of 4-(2-Nitrophenoxy)aniline via SNAr

  • Reactants: 1-Fluoro-2-nitrobenzene (1.0 eq), 4-Aminophenol (1.1 eq)

  • Base: Potassium carbonate (K₂CO₃) (1.5 eq)

  • Solvent: Dimethylformamide (DMF) or DMSO

  • Temperature: 100-120 °C

  • Time: 4-8 hours

Procedure:

  • To a round-bottom flask, add 4-aminophenol, K₂CO₃, and DMF.

  • Heat the mixture to 100-120 °C and add 1-fluoro-2-nitrobenzene dropwise.

  • Stir the reaction at this temperature and monitor by TLC.

  • After completion, cool the mixture, pour it into ice water, and collect the precipitated solid by filtration.

  • Wash the solid with water and dry to obtain crude 4-(2-nitrophenoxy)aniline.

Step 2: Reduction of 4-(2-Nitrophenoxy)aniline

  • Reactant: 4-(2-Nitrophenoxy)aniline (1.0 eq)

  • Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Solvent: Tetrahydrofuran (THF) and concentrated Hydrochloric acid (HCl)

  • Temperature: 20-40 °C

  • Time: 2-4 hours

Procedure:

  • In a round-bottom flask, suspend 4-(2-nitrophenoxy)aniline in THF.

  • Add a solution of SnCl₂·2H₂O in concentrated HCl dropwise at a rate that maintains the temperature between 20-40 °C (cool with a water bath if necessary).

  • Stir for 2-4 hours after the addition is complete.

  • Cool the reaction mixture in an ice bath and basify with a concentrated aqueous solution of sodium hydroxide.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

Comparative Analysis of Synthesis Protocols

The choice of the optimal synthetic route depends on a multitude of factors, including substrate availability, cost, required purity, and scalability.

FeatureUllmann CondensationBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Catalyst Copper (abundant, low cost)Palladium (precious metal, higher cost)Often catalyst-free
Ligands Simple, inexpensive (e.g., L-proline)Complex, expensive phosphine ligandsNot applicable
Reaction Temp. High (120-220 °C)Milder (80-120 °C)Variable, often high (100-150 °C)
Base Inorganic bases (K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic (NaOtBu, K₃PO₄)Inorganic bases (K₂CO₃)
Solvent High-boiling polar (DMSO, DMF)Aprotic (Toluene, Dioxane)Polar aprotic (DMF, DMSO)
Substrate Scope Good for electron-poor aryl halidesBroad, good for electron-rich/neutral halidesRequires activated aryl halides
Reproducibility Can be sensitive to catalyst activity and purityGenerally highly reproducibleGenerally reproducible
Scalability Can be challenging due to high temperatures and potential for side reactionsWell-established for large-scale synthesisGenerally scalable
Cost LowerHigherPotentially the lowest (if catalyst-free)

Conclusion and Recommendations

Each of the discussed synthetic routes presents a viable pathway to this compound, with distinct advantages and disadvantages.

  • The Ullmann Condensation offers a cost-effective approach due to the use of an inexpensive copper catalyst. However, the typically high reaction temperatures and potential for lower yields and side products can make it less attractive for high-purity applications and can present challenges in terms of reproducibility and scalability.

  • The Buchwald-Hartwig Amination stands out for its high degree of reliability, broad functional group tolerance, and generally milder reaction conditions.[11] While the cost of the palladium catalyst and specialized ligands is a significant consideration, the high yields and excellent reproducibility often justify the expense, particularly in a drug development setting where purity and consistency are paramount.

  • Nucleophilic Aromatic Substitution provides the most direct route if a suitable activated aryl halide is available. The two-step SNAr/reduction pathway starting from 1-fluoro-2-nitrobenzene is a robust and scalable option. This method avoids the use of expensive transition metal catalysts, which can be a significant advantage in terms of cost and metal contamination in the final product.

For researchers prioritizing reproducibility and high purity , the Buchwald-Hartwig amination and the two-step SNAr/reduction are the recommended methods. For cost-sensitive applications where optimization of reaction conditions is feasible, the Ullmann condensation remains a relevant option. The ultimate choice will depend on a careful evaluation of the specific project requirements, available resources, and the desired scale of the synthesis.

References

Safety Operating Guide

Navigating the Uncharted: A Practical Guide to the Safe Handling of 4-(2-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical synthesis, novel molecules are the currency of innovation. However, with novelty comes the challenge of ensuring the safety of the researchers who handle these compounds daily. This guide provides a comprehensive operational and safety plan for handling 4-(2-Fluorophenoxy)aniline, a compound for which specific safety data is not yet widely available. By leveraging data from structurally related compounds, including the parent aniline and various fluorinated and phenoxy-substituted analogues, we can establish a robust framework for its safe use. This proactive approach to safety is not just a matter of compliance; it is the foundation of scientific excellence and ethical research.

Hazard Assessment: Acknowledging the Unknown by Understanding the Known

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, our hazard assessment is built upon the toxicological profiles of analogous compounds. Aniline, the parent compound, is known for its acute toxicity, particularly its ability to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1][2] It is also a suspected carcinogen and mutagen.[3][4] The introduction of a fluorophenoxy group may alter the compound's reactivity and toxicological properties. Safety data for related compounds like 3-Fluoro-4-(4-fluorophenoxy)aniline and 4-Fluoroaniline indicate hazards such as skin irritation, serious eye irritation, and respiratory irritation.[5][6][7]

Anticipated Hazard Profile for this compound:

Hazard ClassAnticipated GHS ClassificationRationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4Based on the known toxicity of aniline and substituted anilines.[4][8]
Skin Corrosion/Irritation Category 2Causes skin irritation.[5][7][8]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[5][7][8]
Respiratory Irritation STOT SE 3May cause respiratory irritation.[5][7][8]
Carcinogenicity/Mutagenicity Suspected (Category 2)Based on the classification of the parent compound, aniline.[3][4]
Specific Target Organ Toxicity (Repeated Exposure) Category 1 (Blood)Aniline is known to cause damage to blood through prolonged or repeated exposure.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling compounds with an unknown or inferred hazard profile. The following recommendations are based on a conservative assessment of the potential risks.

Engineering Controls: The Foundation of Safety

All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][6][9] An eyewash station and safety shower must be readily accessible.[3][10][11]

A Step-by-Step Guide to PPE Selection and Use

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Operational Protocol cluster_3 Disposal Start Handling this compound Assess_Risk Inferred Hazards: - Acute Toxicity - Skin/Eye Irritation - Respiratory Irritant - Potential Carcinogen Start->Assess_Risk Body_Protection Body Protection: - Full-length lab coat - Long pants and closed-toe shoes Assess_Risk->Body_Protection Hand_Protection Hand Protection: - Double-gloving with nitrile or neoprene gloves Assess_Risk->Hand_Protection Eye_Face_Protection Eye/Face Protection: - Chemical splash goggles - Face shield when handling larger quantities or during splash-prone procedures Assess_Risk->Eye_Face_Protection Respiratory_Protection Respiratory Protection: - Work in a certified chemical fume hood - Consider a respirator for spill cleanup or if ventilation is inadequate Assess_Risk->Respiratory_Protection Don_PPE Don PPE in the correct order: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves (outer over cuff) Body_Protection->Don_PPE Hand_Protection->Don_PPE Eye_Face_Protection->Don_PPE Respiratory_Protection->Don_PPE Handling_Procedure Proceed with handling procedure inside the fume hood Don_PPE->Handling_Procedure Doff_PPE Doff PPE carefully to avoid self-contamination: 1. Outer Gloves 2. Face Shield/Goggles 3. Lab Coat 4. Inner Gloves Handling_Procedure->Doff_PPE Dispose_Waste Dispose of contaminated PPE and chemical waste in designated hazardous waste containers Doff_PPE->Dispose_Waste

Caption: A workflow diagram for the selection and use of Personal Protective Equipment (PPE) when handling this compound.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial for minimizing exposure and preventing accidents.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6][9][12]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.[12]

Handling and Use
  • Preparation: Before handling, ensure you are familiar with this guide and the location of all safety equipment. Prepare all necessary materials and equipment within the chemical fume hood.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the fume hood.

    • Use a disposable weighing boat or paper to avoid contamination of balances.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Experimental Procedures:

    • Keep the container sealed when not in use.

    • Avoid any direct contact with the skin, eyes, and clothing.[3][5]

    • Wash hands thoroughly after handling, even if gloves were worn.[5][13]

Spill Management
  • Small Spills (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[10][12]

    • Carefully collect the absorbed material and contaminated cleaning supplies into a designated hazardous waste container.[5][10]

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional Environmental Health and Safety (EHS) department.

    • Prevent unauthorized personnel from entering the area.

    • Cleanup should only be performed by trained emergency response personnel.

Disposal Plan: A Responsible Conclusion to Your Research

Proper waste management is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Collection
  • All waste contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be treated as hazardous waste.[5][14]

  • Collect solid and liquid waste in separate, clearly labeled, and compatible hazardous waste containers.[14] Do not mix incompatible waste streams.

  • The waste container must have a leak-proof, screw-on cap and be kept closed except when adding waste.[14]

Labeling and Storage of Hazardous Waste
  • Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[14]

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Follow your institution's guidelines for the maximum amount of waste and the time limit for storage in a satellite accumulation area.

Final Disposal
  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound or its containers in the regular trash or down the drain.[5][14]

  • Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be disposed of as non-hazardous waste.[14]

By adhering to these rigorous safety protocols, researchers can confidently work with novel compounds like this compound, ensuring their own safety and the integrity of their research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.